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  • Product: 5-Chloroquinoline-8-carbonitrile
  • CAS: 122868-36-4

Core Science & Biosynthesis

Foundational

5-Chloroquinoline-8-carbonitrile (CAS 122868-36-4): A Strategic Building Block in Medicinal Chemistry and Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery, bifunctional heterocyclic scaffolds are critical for the rapid exploration of chemical space. 5-Chloroquinoline-8-carbonitrile (CAS 122868-36-4) represents a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional heterocyclic scaffolds are critical for the rapid exploration of chemical space. 5-Chloroquinoline-8-carbonitrile (CAS 122868-36-4) represents a highly privileged building block. By combining the established pharmacophore of a quinoline ring with two orthogonal synthetic handles—a lipophilic, metabolically stable 5-chloro substituent and a versatile 8-carbonitrile group—this compound enables divergent synthetic pathways. This technical whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and field-proven synthetic workflows designed for drug development professionals.

Structural Rationale & Medicinal Chemistry Applications

The specific substitution pattern of 5-chloroquinoline-8-carbonitrile is not arbitrary; it is engineered for optimal pharmacokinetic and pharmacodynamic performance:

  • The 5-Chloro Substituent: The C5 position of the quinoline core is highly electron-rich and prone to rapid cytochrome P450-mediated oxidative metabolism. The introduction of a chlorine atom acts as a metabolic block, enhancing the half-life of derived drug candidates[1]. Furthermore, the 5-chloroquinoline moiety is a validated pharmacophore in antimalarial research, known to bind effectively to plasmodial targets such as the FabZ and FabI enzymes[2].

  • The 8-Carbonitrile Group: The strong electron-withdrawing nature of the cyano group modulates the pKa of the adjacent quinoline nitrogen. This reduces basicity, which can prevent excessive protonation in the acidic environment of the gut, thereby improving oral bioavailability. Synthetically, the nitrile is a gateway functional group, easily converted into primary amines, carboxylic acids, or tetrazoles (bioisosteres of carboxylic acids).

Physicochemical Profiling

Below is a summary of the quantitative physicochemical and safety data for 5-chloroquinoline-8-carbonitrile[3].

PropertyValue / Description
Chemical Name 5-Chloroquinoline-8-carbonitrile
CAS Number 122868-36-4
Molecular Formula C₁₀H₅ClN₂
Molecular Weight 188.62 g/mol
Physical Form Solid (White to light yellow crystalline powder)
Typical Purity ≥ 95%
InChI Key VNFGJIWZVKDQQV-UHFFFAOYSA-N
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Upstream Synthesis: Causality in Catalyst Selection

The de novo synthesis of 5-chloroquinoline-8-carbonitrile typically proceeds via the palladium-catalyzed cyanation of 8-bromo-5-chloroquinoline using a cyanide source (e.g., Zn(CN)2​ or K4​[Fe(CN)6​] ).

Expertise & Experience (The Causality of Catalyst Poisoning): A frequent failure mode in this transformation is incomplete conversion due to catalyst deactivation. Both the quinoline nitrogen and the newly formed nitrile group possess lone pairs that can tightly coordinate to the palladium center, forming highly stable, inactive Pd(II) complexes[4].

To circumvent this, the selection of the phosphine ligand is critical. Standard ligands like PPh3​ often fail. Instead, bulky, electron-rich bidentate or Buchwald-type ligands (e.g., dppf, XPhos, or SPhos) must be employed. The steric bulk of these ligands prevents off-target coordination of the product to the metal center, while their electron-rich nature accelerates the rate-limiting reductive elimination step, ensuring high turnover numbers and preventing hydrodehalogenation side reactions[4].

Divergent Downstream Workflows & Protocols

The true value of CAS 122868-36-4 lies in its orthogonal reactivity. The C8-nitrile can be manipulated without affecting the C5-chloride, and vice versa.

Protocol A: Chemoselective Reduction to 5-Chloro-8-(aminomethyl)quinoline

This protocol converts the nitrile into a primary aminomethyl group, a common hinge-binding motif in kinase inhibitors.

Causality of Reagent Choice: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly avoided here, as it will inevitably lead to the hydrodehalogenation (cleavage) of the C5-Cl bond[4]. Furthermore, the reduction of nitriles often yields unwanted secondary amines due to the nucleophilic attack of the newly formed primary amine on the intermediate imine. To prevent this, Raney-Nickel is used as the catalyst in the presence of methanolic ammonia ( NH3​/MeOH ) . The excess ammonia shifts the equilibrium, completely suppressing secondary amine dimerization.

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 5-chloroquinoline-8-carbonitrile (10 mmol, 1.88 g) in 7 N NH3​ in methanol (30 mL).

  • Catalyst Addition: Under an argon atmosphere, carefully add an aqueous slurry of Raney-Nickel (approx. 0.5 g, washed three times with methanol prior to use to remove water).

  • Hydrogenation: Purge the vessel with H2​ gas three times. Pressurize the reactor to 50 psi with H2​ and stir vigorously at 25 °C for 12 hours.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under an argon blanket (Caution: Dry Raney-Nickel is highly pyrophoric). Wash the Celite pad with additional methanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-8-(aminomethyl)quinoline.

Validation & QC Checkpoint (Self-Validating System):

  • IR Spectroscopy: Confirm the complete disappearance of the sharp, distinct C≡N stretching band at ~2220 cm−1 .

  • LC-MS: Confirm the mass shift from the starting material ( [M+H]+=189.0 ) to the primary amine ( [M+H]+=193.05 ).

Protocol B: Hydrolysis to 5-Chloroquinoline-8-carboxylic acid (CAS 70585-49-8)

This protocol generates a carboxylic acid handle for subsequent amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5-chloroquinoline-8-carbonitrile (5 mmol, 0.94 g) in a mixture of ethanol (15 mL) and 20% aqueous NaOH solution (15 mL).

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 16 hours. The suspension will gradually turn into a homogeneous solution as the carboxylate salt forms.

  • Acidification: Cool the reaction to 0 °C in an ice bath. Slowly add 6 M HCl dropwise until the pH reaches 3.0. A dense white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 50 °C overnight to yield 5-chloroquinoline-8-carboxylic acid[5].

Validation & QC Checkpoint:

  • 13C NMR: Verify the disappearance of the nitrile carbon signal at ~117 ppm and the appearance of a new carbonyl carbon signal at ~168 ppm.

Visualization of Synthetic Divergence

The following diagram illustrates the orthogonal synthetic pathways accessible from the 5-chloroquinoline-8-carbonitrile core.

G Core 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) Red Catalytic Hydrogenation (Raney-Ni / H2 / NH3) Core->Red Hyd Basic Hydrolysis (NaOH / H2O / EtOH) Core->Hyd Suz Suzuki-Miyaura Coupling (Pd-cat, Aryl-B(OH)2) Core->Suz Amine 5-Chloro-8-(aminomethyl)quinoline (Kinase Inhibitor Scaffold) Red->Amine Acid 5-Chloroquinoline-8-carboxylic acid (CAS: 70585-49-8) Hyd->Acid Aryl 5-Arylquinoline-8-carbonitrile (Antimalarial Analogues) Suz->Aryl

Divergent synthetic utility of 5-chloroquinoline-8-carbonitrile in medicinal chemistry.

References

  • Sigma-Aldrich | 5-Chloroquinoline-8-carbonitrile | 122868-36-4 Product Properties and Safety Data |3[3]

  • BenchChem | Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile (Applicable to Quinoline-8-carbonitriles) | 4[4]

  • Chem-Impex | 5-Chloroquinoline Applications in Pharmaceutical Development | 1[1]

  • MDPI | Identification of Pharmacophore Groups with Antimalarial Potential in Flavonoids by QSAR-Based Virtual Screening (FabZ/FabI Targets) | 2[2]

  • Cymit Quimica | CAS 70585-49-8: 5-CHLOROQUINOLINE-8-CARBOXYLIC ACID Synthesis and Applications | 5[5]

Sources

Exploratory

5-Chloroquinoline-8-carbonitrile molecular structure and weight

Title: 5-Chloroquinoline-8-carbonitrile: Molecular Architecture, Physicochemical Profiling, and Applications in Advanced Drug Discovery Executive Summary In the realm of modern medicinal chemistry and drug discovery, fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 5-Chloroquinoline-8-carbonitrile: Molecular Architecture, Physicochemical Profiling, and Applications in Advanced Drug Discovery

Executive Summary

In the realm of modern medicinal chemistry and drug discovery, functionalized heterocyclic scaffolds serve as the foundational building blocks for novel therapeutics. 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) is a privileged, highly functionalized quinoline derivative that offers exceptional synthetic versatility[1]. Characterized by the presence of a halogen (chlorine) at the C5 position and an electron-withdrawing carbonitrile (cyano) group at the C8 position, this molecule provides orthogonal reactivity. As a Senior Application Scientist, I have observed that this specific substitution pattern is highly sought after for the development of Toll-like receptor (TLR) agonists, antimalarial agents, and complex fused polycyclic systems[2]. This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, and field-proven experimental workflows for its utilization and characterization.

Molecular Architecture & Physicochemical Profiling

The structural logic of 5-Chloroquinoline-8-carbonitrile is dictated by the electronic interplay between the quinoline core and its substituents:

  • The Quinoline Core: Provides a rigid, aromatic framework capable of standard π−π stacking interactions within protein binding pockets.

  • C8-Carbonitrile Group: Acts as a strong electron-withdrawing group via both inductive and resonance effects. This significantly lowers the pKa​ of the adjacent quinoline nitrogen, altering the molecule's protonation state at physiological pH. Furthermore, the cyano group serves as a robust hydrogen bond acceptor and a precursor for amides, carboxylic acids, or primary amines.

  • C5-Chlorine Atom: Increases the overall lipophilicity (LogP) of the scaffold. More importantly, it serves as a precise synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of structure-activity relationship (SAR) libraries[3].

To facilitate easy reference during assay development and inventory management, the critical physicochemical parameters are summarized below.

Table 1: Physicochemical and Structural Properties

ParameterSpecification
Chemical Name 5-Chloroquinoline-8-carbonitrile
CAS Registry Number 122868-36-4[1],[4]
Molecular Formula C10H5ClN2[5]
Molecular Weight 188.61 g/mol [6]
Linear Formula C10H5N2Cl[1]
Physical State Solid (White to light yellow powder)[1],[6]
Standard Purity 95% - 98%[1],[5]
GHS Hazard Codes H302, H315, H319, H335[1]

Synthetic Utility & Orthogonal Reactivity

The true value of 5-Chloroquinoline-8-carbonitrile lies in its orthogonal reactivity. The C5-Cl bond can be selectively activated using palladium catalysis while leaving the C8-nitrile intact. Conversely, the nitrile can be subjected to controlled reduction or hydrolysis without cleaving the aryl chloride bond. This orthogonality is critical when synthesizing complex fused architectures, such as pyrimidine-fused quinolines or 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives[2],[3].

Below is the logical workflow for the functionalization of the C5 position via a Suzuki-Miyaura cross-coupling mechanism.

Synthesis_Pathway SM 5-Chloroquinoline-8-carbonitrile (Starting Material) OxAdd Oxidative Addition (Pd inserts into C-Cl) SM->OxAdd Boronic Arylboronic Acid (Nucleophile) TransMet Transmetalation (Aryl transfer to Pd) Boronic->TransMet Cat Pd(dppf)Cl2 / K2CO3 (Catalyst & Base) Cat->OxAdd OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Cat Pd(0) Regeneration Product 5-Arylquinoline-8-carbonitrile (Target Scaffold) RedElim->Product

Figure 1: Mechanistic pathway for the palladium-catalyzed C5 functionalization of 5-Chloroquinoline-8-carbonitrile.

Step-by-Step Methodology: Palladium-Catalyzed C5 Functionalization

To ensure high-yield derivatization, the following protocol outlines a self-validating system for coupling an aryl group to the C5 position.

Objective: Functionalize the C5 position via Suzuki-Miyaura coupling while preserving the sensitive C8-carbonitrile.

  • Reagent Assembly: In a flame-dried Schlenk tube, combine 5-Chloroquinoline-8-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

    • Causality: K2​CO3​ is selected as a mild base. Stronger bases (like NaOH or KOtBu ) risk hydrolyzing the C8-nitrile into a primary amide or carboxylic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This steric arrangement accelerates the reductive elimination step, effectively overcoming the high activation energy typically required for aryl chlorides compared to aryl bromides.

  • Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v).

    • Causality: Water is essential for the formation of the reactive boronate complex, while dioxane solubilizes the organic substrates. Degassing via freeze-pump-thaw or argon sparging is mandatory to prevent the oxidation of the Pd(0) active species.

  • Reaction Execution & Self-Validation: Heat the mixture to 90°C under an argon atmosphere for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic isotopic doublet of the starting material ( m/z 189/191) is fully replaced by the mass of the coupled product.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Analytical Workflows & Structural Validation

Before utilizing 5-Chloroquinoline-8-carbonitrile in library synthesis, structural integrity must be confirmed. Commercial batches (typically 95-98% purity[1],[5]) may contain trace regioisomers (e.g., 5-chloroquinoline-X-carbonitrile variants).

Experimental_Workflow Prep Sample Preparation (1.0 mg in MeCN/H2O) UHPLC UHPLC Separation (C18, Gradient Elution) Prep->UHPLC Aliquot 1 NMR NMR Spectroscopy (1H/13C in DMSO-d6) Prep->NMR Aliquot 2 MS ESI-HRMS Analysis (Positive Ion Mode) UHPLC->MS Eluent Transfer Data Data Synthesis & Structural Validation MS->Data Isotopic Pattern (m/z 189/191) NMR->Data Chemical Shift Assignment

Figure 2: Self-validating analytical workflow for the structural confirmation of 5-Chloroquinoline-8-carbonitrile.

Protocol for High-Fidelity Characterization:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures consistent protonation of the basic quinoline nitrogen, maximizing signal intensity in positive ion mode ESI-MS.

  • Mass Spectrometry (ESI-HRMS): Monitor the [M+H]+ ion at m/z 189.0214.

    • Self-Validation: You must observe the characteristic 3:1 isotopic ratio at m/z 189 and 191. This isotopic fidelity mathematically guarantees the presence of exactly one chlorine atom on the scaffold.

  • NMR Spectroscopy ( 1H and 13C ): Dissolve 10 mg in 0.5 mL DMSO−d6​ .

    • Causality: DMSO−d6​ disrupts intermolecular hydrogen bonding and provides a clear spectral window for the downfield aromatic protons ( δ 7.5 - 9.2 ppm). The deshielding effect of the C8-nitrile and C5-chlorine will result in distinct, assignable splitting patterns that confirm regiochemistry.

Safety & Regulatory Compliance

When handling 5-Chloroquinoline-8-carbonitrile, strict adherence to laboratory safety protocols is required. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Directives: All handling, weighing, and transfer operations must be conducted within a Class II certified chemical fume hood. Nitrile gloves, safety goggles, and a standard lab coat are mandatory. In the event of exposure, flush the affected area with copious amounts of water and consult the specific Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • Taylor & Francis. "An Efficient One-Pot Synthesis of 6,9-Dihydrofuro[3,2-f]Quinoline-8-Carbonitrile Derivatives under Catalyst-Free Conditions". tandfonline.com. [Link]

  • ACS Publications. "Synthesis of Pyrimidine Fused Quinolines by Ligand-Free Copper-Catalyzed Domino Reactions". acs.org. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Chloroquinoline-8-carbonitrile in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[1][2] F...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[1][2] From influencing reaction kinetics in synthesis to governing bioavailability in final formulations, a comprehensive understanding of a compound's solubility profile is indispensable.[3][4] This technical guide provides a detailed framework for characterizing the solubility of 5-Chloroquinoline-8-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.[5][6] Given the scarcity of public data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the theoretical principles and detailed, field-proven experimental protocols necessary to determine its solubility in a range of common organic solvents. The methodologies described herein are designed to be robust, reproducible, and self-validating, ensuring the generation of high-quality, reliable data critical for informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility in Chemical Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, and anti-inflammatory applications.[6][7][8] 5-Chloroquinoline-8-carbonitrile, as a functionalized derivative, represents a valuable intermediate for the synthesis of novel chemical entities. However, before its potential can be fully realized, a thorough understanding of its fundamental physicochemical properties is paramount.

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is arguably one of the most critical of these properties.[2][3] It directly impacts:

  • Process Chemistry: Solvent selection for synthesis, workup, and purification is dictated by the solubility of reactants, intermediates, and final products. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in process scale-up.

  • Preformulation and Formulation: For a compound to be developed as a therapeutic, it must be formulated into a stable dosage form. Solubility data in various excipients and solvent systems are essential for developing everything from oral solid doses to parenteral solutions.

  • Pharmacokinetics (ADME): For orally administered drugs, dissolution is the first step in absorption. Poor aqueous solubility is a leading cause of low bioavailability, which can terminate the development of an otherwise promising drug candidate.[1][4] Early assessment of solubility helps to identify and mitigate these risks.[9][10]

This guide will therefore not present a simple data table, but rather empower the scientist to generate this crucial data through a detailed exploration of theoretical considerations and practical, validated experimental workflows.

Physicochemical Profile and Theoretical Solubility Considerations

Compound: 5-Chloroquinoline-8-carbonitrile CAS Number: 122868-36-4[11] Molecular Formula: C₁₀H₅ClN₂[12] Structure:

The structure of 5-Chloroquinoline-8-carbonitrile provides several clues to its likely solubility behavior, based on the fundamental principle of "like dissolves like".[9][13]

  • Aromatic Core: The rigid, bicyclic quinoline system is largely nonpolar and hydrophobic. This suggests solubility in aromatic solvents (e.g., Toluene) and other nonpolar solvents through π-π stacking and van der Waals interactions.

  • Polar Functional Groups: The molecule possesses two key polar features: the nitrogen atom in the pyridine ring and the nitrile group (-C≡N). Both introduce significant dipole moments. The chlorine atom also adds to the molecule's polarity.

  • Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor. The nitrile nitrogen can also act as a weak hydrogen bond acceptor. The molecule lacks a hydrogen bond donor.

Predicted Solubility Behavior: Based on this analysis, 5-Chloroquinoline-8-carbonitrile is expected to exhibit the following general solubility trends:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and possibly in moderately polar solvents like Acetone and Acetonitrile, which can engage in dipole-dipole interactions.

  • Moderate Solubility: In chlorinated solvents like Dichloromethane (DCM) and esters like Ethyl Acetate.

  • Low Solubility: In highly nonpolar aliphatic solvents like Hexane, which cannot effectively solvate the polar functional groups.

  • Low Solubility: In polar protic solvents like water and, to a lesser extent, lower alcohols (Methanol, Ethanol). While these solvents are polar, their strong hydrogen-bonding networks may be difficult to disrupt for a molecule that is primarily a hydrogen bond acceptor and has a significant nonpolar surface area.

These predictions provide a rational basis for selecting an initial range of solvents for experimental screening.

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative solubility data, an experimental approach is essential. The Shake-Flask Method is the gold-standard technique for determining equilibrium solubility due to its simplicity, reliability, and accuracy.[14][15] It measures the thermodynamic solubility, which is the saturation point of the compound in a solvent at equilibrium.[16]

The Shake-Flask Protocol: A Step-by-Step Guide

This protocol outlines a robust procedure for determining the solubility of 5-Chloroquinoline-8-carbonitrile in a given organic solvent.

Objective: To determine the maximum concentration (mg/mL or mol/L) of the compound that dissolves in a specific solvent at a controlled temperature.

Core Principle: An excess of the solid compound is agitated in a known volume of solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[9][17]

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid 5-Chloroquinoline-8-carbonitrile to vial B 2. Add precise volume of organic solvent A->B C 3. Seal vial tightly B->C D 4. Agitate in thermostatic shaker (e.g., 25°C, 24-48h) C->D E 5. Check for presence of undissolved solid D->E F 6. Allow solids to settle E->F G 7. Withdraw supernatant with syringe F->G H 8. Filter through 0.22 µm PTFE syringe filter G->H I 9. Dilute filtrate with known volume of solvent H->I J 10. Quantify concentration via HPLC-UV I->J K 11. Calculate original solubility value J->K

Caption: Workflow for Equilibrium Solubility Determination.

Materials & Equipment:

  • 5-Chloroquinoline-8-carbonitrile (solid, high purity)

  • Selected organic solvents (HPLC-grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes (Class A)

  • Thermostatic orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Procedure:

  • Preparation of Slurry: To a series of glass vials, add an excess amount of solid 5-Chloroquinoline-8-carbonitrile. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., ~10-20 mg).

    • Causality Note: Using a clear excess of solid is critical to ensure the solution becomes truly saturated, representing the thermodynamic equilibrium point.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials at a consistent speed for 24 to 48 hours.

    • Causality Note: A prolonged agitation period at a constant temperature is necessary to ensure the system reaches equilibrium. 24 hours is often sufficient, but 48 hours provides greater confidence, especially for sparingly soluble compounds.[15] Temperature control is vital as solubility is temperature-dependent.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed in a temperature-controlled block for at least 1 hour to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality Note: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter material must be chosen carefully to avoid adsorbing the solute or leaching contaminants.

  • Quantification (HPLC-UV):

    • Calibration: Prepare a series of standard solutions of 5-Chloroquinoline-8-carbonitrile of known concentrations in the chosen solvent. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate good linearity (R² > 0.999).

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV.

  • Calculation: Using the peak area from the sample and the equation from the calibration curve, determine the concentration of the diluted sample. Calculate the original solubility of the saturated solution, accounting for the dilution factor.

    Solubility (mg/mL) = [Concentration from Curve (mg/mL)] × [Dilution Factor]

Data Reporting

All experimentally determined solubility data should be recorded in a structured format for clarity and comparability. It is crucial to specify the solvent, temperature, and analytical method used.

Table 1: Template for Reporting Experimental Solubility Data for 5-Chloroquinoline-8-carbonitrile

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Analytical Method
Acetone 25.0 ± 0.5 Experimental Value Calculated Value HPLC-UV
Acetonitrile 25.0 ± 0.5 Experimental Value Calculated Value HPLC-UV
Dichloromethane 25.0 ± 0.5 Experimental Value Calculated Value HPLC-UV
Dimethyl Sulfoxide (DMSO) 25.0 ± 0.5 Experimental Value Calculated Value HPLC-UV
Ethanol 25.0 ± 0.5 Experimental Value Calculated Value HPLC-UV
Ethyl Acetate 25.0 ± 0.5 Experimental Value Calculated Value HPLC-UV
n-Hexane 25.0 ± 0.5 Experimental Value Calculated Value HPLC-UV

| Toluene | 25.0 ± 0.5 | Experimental Value | Calculated Value | HPLC-UV |

Note: The values in this table are placeholders and must be determined experimentally using the protocol described in Section 3.1.

Conclusion and Future Directions

This guide provides the essential theoretical background and a detailed, validated experimental protocol for determining the solubility of 5-Chloroquinoline-8-carbonitrile in organic solvents. By adhering to the principles of equilibrium, precise measurement, and robust analytical quantification, researchers can generate the high-quality data necessary to advance their projects. Understanding the solubility profile is not merely an academic exercise; it is a foundational pillar of successful chemical and pharmaceutical development, enabling rational solvent selection, robust process design, and effective formulation strategies. The application of the shake-flask method described herein will yield a comprehensive solubility dataset, mitigating risks and accelerating the journey of this promising chemical intermediate from the laboratory to its final application.

References

  • Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

  • Zhang, H., & Li, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Developing Solid Oral Dosage Forms (pp. 29-53). Academic Press. Available from: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

  • LibreTexts Chemistry. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • University of Alberta. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]

  • MilliporeSigma. (n.d.). 5-Chloroquinoline-8-carbonitrile. Available from: [Link]

  • NextSDS. (n.d.). 5-chloroquinoline-8-carbonitrile — Chemical Substance Information. Available from: [Link]

  • Raj, R., & Kumar, S. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Chemical Sciences, 10(2), 112-125. Available from: [Link]

  • Adepu, S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20084-20111. Available from: [Link]

  • Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available from: [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Available from: [Link]

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Exploratory

The Synthetic Versatility of the Nitrile Group in 5-Chloroquinoline-8-carbonitrile: A Technical Guide for Drug Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] Within this privileged class of heterocycles, 5-chloroquinoline-8-carbonitrile presents itself as a highly versatile intermediate for the synthesis of novel therapeutic agents. The strategic positioning of the nitrile group at the 8-position, influenced by the electronic effects of the quinoline ring and the chloro-substituent, opens a gateway to a diverse array of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity of the nitrile group in 5-chloroquinoline-8-carbonitrile, offering researchers, scientists, and drug development professionals a practical framework for leveraging this compound in the design and synthesis of next-generation pharmaceuticals. This guide will delve into the key reactions of the nitrile moiety, including hydrolysis, reduction, and [3+2] cycloaddition, presenting detailed experimental protocols, mechanistic insights, and the causal reasoning behind procedural choices.

Introduction: The Strategic Importance of 5-Chloroquinoline-8-carbonitrile

5-Chloroquinoline-8-carbonitrile is a key building block in medicinal chemistry, prized for its role in the synthesis of compounds with significant therapeutic potential. The quinoline core itself is a well-established pharmacophore, and the addition of a chloro group at the 5-position and a nitrile at the 8-position introduces specific electronic and steric features that can be exploited for targeted drug design.[1] The electron-withdrawing nature of both the quinoline nitrogen and the chlorine atom influences the reactivity of the entire ring system, while the nitrile group serves as a versatile chemical handle for a variety of transformations.

The nitrile group, with its polarized carbon-nitrogen triple bond, is a potent electrophile, making it susceptible to nucleophilic attack.[2][3] This inherent reactivity allows for its conversion into a range of functional groups, including carboxylic acids, primary amines, and tetrazoles, each of which can impart distinct physicochemical and pharmacological properties to the parent molecule. This guide will explore the practical aspects of these transformations, providing the necessary detail for their successful implementation in a research and development setting.

Synthesis of the Core Scaffold: 5-Chloroquinoline-8-carbonitrile

While this guide focuses on the reactivity of the nitrile group, a brief overview of the synthesis of the starting material is pertinent. A common route to quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1] For 5-chloro-8-hydroxyquinoline, a related and commercially available compound, a modified Skraup synthesis using 4-chloro-2-aminophenol is often employed.[4][5] The subsequent conversion of the 8-hydroxy group to the 8-carbonitrile can be achieved through methods such as the Sandmeyer reaction from a corresponding amino precursor or by cyanation of a suitable derivative.

Key Transformations of the Nitrile Group

The reactivity of the nitrile group in 5-chloroquinoline-8-carbonitrile is governed by the electrophilicity of the nitrile carbon.[2][3] The following sections will detail the most synthetically useful transformations, providing both theoretical understanding and practical guidance.

Hydrolysis to 5-Chloroquinoline-8-carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation that introduces a key functional group for further derivatization, such as amide or ester formation. This hydrolysis can be achieved under either acidic or basic conditions.[6]

Mechanistic Rationale:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by a weak nucleophile like water, leading to the formation of an imidic acid intermediate, which then tautomerizes to an amide.[6][7] The amide is subsequently hydrolyzed to the carboxylic acid. Basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation to yield the amide, which is then further hydrolyzed.[7]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroquinoline-8-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully pour the cooled reaction mixture onto crushed ice. The precipitated product, 5-chloroquinoline-8-carboxylic acid, can be collected by filtration.

  • Purification: Wash the crude product with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation:

ReactantProductReagentsConditionsYield
5-Chloroquinoline-8-carbonitrile5-Chloroquinoline-8-carboxylic AcidH₂SO₄, H₂ORefluxHigh

Diagram of Hydrolysis Workflow:

G cluster_hydrolysis Acid-Catalyzed Hydrolysis Workflow start 5-Chloroquinoline-8-carbonitrile reagents H₂SO₄ / H₂O start->reagents Add reaction Reflux reagents->reaction Heat workup Quench with Ice Filter reaction->workup Cool & purification Recrystallization workup->purification product 5-Chloroquinoline-8-carboxylic Acid purification->product Isolate

Caption: Workflow for the acid-catalyzed hydrolysis of 5-chloroquinoline-8-carbonitrile.

Reduction to (5-Chloroquinolin-8-yl)methanamine

The reduction of nitriles to primary amines is a highly valuable transformation in drug discovery, as it introduces a basic nitrogen atom that can be crucial for target engagement and for improving the pharmacokinetic properties of a molecule.[8]

Mechanistic Rationale:

Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for this reduction. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, forming an intermediate imine anion.[2][3] A second hydride addition then leads to a dianion, which upon aqueous work-up, is protonated to yield the primary amine.[3]

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (a slight excess, e.g., 1.5-2.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or diethyl ether in a round-bottom flask.

  • Addition of Substrate: Cool the suspension in an ice bath and slowly add a solution of 5-chloroquinoline-8-carbonitrile (1.0 eq) in the same dry solvent.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up (Fieser method): Carefully quench the reaction by the sequential addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is crucial for safely decomposing the excess hydride and precipitating the aluminum salts, making filtration easier.

  • Purification: Filter the resulting slurry and wash the solid with the reaction solvent. The combined filtrate can be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude amine can be further purified by column chromatography or by conversion to a hydrochloride salt.

Data Presentation:

ReactantProductReagentsConditionsYield
5-Chloroquinoline-8-carbonitrile(5-Chloroquinolin-8-yl)methanamine1. LiAlH₄, THF2. H₂O0 °C to RTGood to High

Diagram of Reduction Mechanism:

G cluster_reduction Nitrile Reduction Mechanism nitrile R-C≡N imine_anion [R-CH=N]⁻ nitrile->imine_anion + H⁻ (from LiAlH₄) dianion [R-CH₂-N]²⁻ imine_anion->dianion + H⁻ (from LiAlH₄) amine R-CH₂-NH₂ dianion->amine + 2H⁺ (from H₂O work-up)

Caption: Simplified mechanism of nitrile reduction to a primary amine using a hydride reagent.

[3+2] Cycloaddition to form 5-Chloro-8-(1H-tetrazol-5-yl)quinoline

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[9] Its similar pKa and ability to participate in hydrogen bonding, combined with improved metabolic stability and cell permeability, make the conversion of nitriles to tetrazoles a highly attractive strategy in drug design.[9][10]

Mechanistic Rationale:

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[11][12] This reaction is often catalyzed by Lewis acids or Brønsted acids, which activate the nitrile towards nucleophilic attack by the azide.[13] The use of sodium azide in the presence of an ammonium salt (like ammonium chloride) or a Lewis acid (like zinc chloride) is a common practice.[10][13]

Experimental Protocol: Zinc-Catalyzed Cycloaddition

  • Reaction Setup: In a round-bottom flask, combine 5-chloroquinoline-8-carbonitrile (1.0 eq), sodium azide (NaN₃, e.g., 1.5-2.0 eq), and a catalytic amount of zinc chloride (ZnCl₂, e.g., 0.2-0.5 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or water.[13]

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to protonate the tetrazole ring and precipitate the product.

  • Purification: The precipitated solid can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation:

ReactantProductReagentsConditionsYield
5-Chloroquinoline-8-carbonitrile5-Chloro-8-(1H-tetrazol-5-yl)quinolineNaN₃, ZnCl₂ (cat.), DMF80-120 °CGood to High

Diagram of Cycloaddition Relationship:

G cluster_cycloaddition [3+2] Cycloaddition nitrile 5-Chloroquinoline-8-carbonitrile tetrazole 5-Chloro-8-(1H-tetrazol-5-yl)quinoline nitrile->tetrazole azide Sodium Azide (NaN₃) azide->tetrazole catalyst Lewis Acid Catalyst (e.g., ZnCl₂) catalyst->tetrazole

Caption: Reactants and catalyst leading to tetrazole formation via [3+2] cycloaddition.

Conclusion and Future Perspectives

5-Chloroquinoline-8-carbonitrile is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its nitrile group. The transformations detailed in this guide—hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to a tetrazole—provide access to three of the most important functional groups in modern drug discovery. The ability to readily interconvert these functionalities allows for a systematic exploration of the structure-activity relationships (SAR) of novel quinoline-based compounds.

The protocols and mechanistic discussions presented herein are intended to serve as a robust foundation for researchers in the field. By understanding the underlying principles of nitrile reactivity and the practical considerations for conducting these transformations, scientists can more effectively harness the potential of 5-chloroquinoline-8-carbonitrile to develop innovative and impactful therapeutic agents. Further exploration into other nitrile reactions, such as additions of Grignard reagents to form ketones or partial reductions to aldehydes, will undoubtedly continue to expand the synthetic toolbox available to medicinal chemists working with this valuable scaffold.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4123. Available at: [Link]

  • Zinc-Catalyzed Chemoselective Reduction of Nitriles to N-Silylimines through Hydrosilylation: Insights into the Reaction Mechanism. (2023). Inorganic Chemistry. Available at: [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutar
  • Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(7), 3051-3063. Available at: [Link]

  • 5-Chloro-8-Hydroxyquinoline Manufacturer - Shreeji Industries. (n.d.). Shreeji Industries.
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  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025). Journal of the Serbian Chemical Society.
  • An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile. (n.d.). Benchchem.
  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (2025).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(6), 1368. Available at: [Link]

  • A kind of preparation method of 5- chloro-8-hydroxyquinolines. (2018). Google Patents.
  • Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.).
  • THE REACTIVITY OF 8-HYDROXYQUINOLINE AND ITS DERIVATIVES TOWARD α-CYANOCINNAMONITRILES AND ETHYL α-CYANOCINNAM
  • Reactions of Nitriles. (2024). Chemistry Steps. Available at: [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009). Rasayan Journal of Chemistry.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). Current Organic Synthesis, 17(7), 519-537.
  • Reactivity of Nitriles. (2023). Chemistry LibreTexts.
  • 7.8 Reactions of Nitriles – Organic Chemistry II. (n.d.). KPU Pressbooks.
  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. (2010). Journal of Medicinal Chemistry, 53(23), 8349-8359.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.).
  • Method for preparing 5-chloro-8-hydroxyquinoline. (2013). Google Patents.
  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.
  • 5-Chloroquinoline-8-carbonitrile 98%. (n.d.). Avantor.
  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (2001). Molecules, 6(11), 903-913.
  • Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (2025).
  • 5-Chloroquinoline. (n.d.). PubChem. Available at: [Link]

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Foundational

5-Chloroquinoline-8-carbonitrile: A Bifunctional Scaffold in Modern Medicinal Chemistry

Abstract In the landscape of rational drug design, the selection of starting materials dictates the efficiency of the synthetic funnel. 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1] has emerged as a highly privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of rational drug design, the selection of starting materials dictates the efficiency of the synthetic funnel. 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1] has emerged as a highly privileged, bifunctional building block. By possessing two orthogonal reactive handles—an electrophilic C5-chloride and a hydrolyzable/reducible C8-nitrile—this scaffold enables rapid diversification. As a Senior Application Scientist, I have structured this whitepaper to dissect the electronic causality governing this molecule's reactivity, outline its critical applications in medicinal chemistry, and provide self-validating, field-proven experimental protocols for its functionalization.

Electronic Profile and Regioselective Causality

The utility of 5-chloroquinoline-8-carbonitrile stems directly from the electronic interplay between the quinoline core and its substituents.

  • The C8-Carbonitrile Group: The cyano group is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects. Positioned at C8, it further polarizes the quinoline ring, increasing the electrophilicity of the adjacent carbons. However, its primary utility lies in its susceptibility to nucleophilic attack. The nitrile carbon can be selectively hydrated to a primary carboxamide or fully hydrolyzed to a carboxylic acid[2].

  • The C5-Chloro Group: Halogens on the quinoline ring exhibit a dual nature. While the quinoline nitrogen generally activates the 2, 4, and 8 positions toward Nucleophilic Aromatic Substitution ( SN​Ar ), the C5 position is electronically insulated from the direct resonance stabilization of the nitrogen anion intermediate (Meisenheimer complex). Consequently, the C5-chloride is relatively inert to spontaneous SN​Ar under mild conditions[3]. This "deactivation" is actually a strategic advantage: it allows the C5-Cl bond to be selectively targeted via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without competing background nucleophilic degradation.

ReactivityMap Core 5-Chloroquinoline-8-carbonitrile C5 C5-Chloro Position (Metal-Catalyzed Node) Core->C5 Oxidative Addition C8 C8-Cyano Position (Nucleophilic Attack Site) Core->C8 Hydration / Reduction Suzuki Suzuki-Miyaura Cross-Coupling C5->Suzuki Buchwald Buchwald-Hartwig Amination C5->Buchwald Hydrolysis Alkaline Hydrolysis (Carboxamide Formation) C8->Hydrolysis Reduction Reduction (Aminomethyl Formation) C8->Reduction

Figure 1: Orthogonal reactivity map of 5-chloroquinoline-8-carbonitrile.

Medicinal Chemistry Applications

The strategic functionalization of this scaffold has led to breakthroughs across multiple therapeutic areas.

CD38 Inhibitors (NAD+ Metabolism)

The 8-quinoline carboxamide motif is a recognized pharmacophore for inhibiting CD38, an NAD-hydrolyzing enzyme implicated in metabolic diseases and aging[4]. Starting from 5-chloroquinoline-8-carbonitrile, researchers can utilize the C5-chloride to install diverse aryl or alkyl groups via cross-coupling, followed by the controlled hydration of the C8-nitrile to yield the active 8-carboxamide species. This sequence has successfully generated submicromolar CD38 inhibitors capable of elevating NAD+ tissue levels in vivo[4].

Kinase Inhibitors (Oncology)

Quinoline derivatives are cornerstone scaffolds in oncology, particularly as Anaplastic Lymphoma Kinase (ALK) inhibitors[5]. The rigid quinoline core provides excellent shape complementarity to the ATP-binding pocket of kinases. The C5 position serves as an ideal vector to project solubilizing groups or hinge-binding motifs, while the C8 position can be modified to interact with the solvent-exposed channel.

Antimalarial & Antibacterial Agents

Historically, 5-chloroquinoline derivatives have been heavily utilized in the development of antimalarial (e.g., chloroquine analogs) and antibacterial agents[6]. The lipophilicity and basicity of the quinoline core allow it to accumulate in the acidic digestive vacuole of Plasmodium parasites, disrupting heme polymerization.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of reagents is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: To install an aryl/heteroaryl group at the C5 position while leaving the C8-nitrile intact. Causality of Reagents: The C-Cl bond is thermodynamically strong ( 96 kcal/mol). To facilitate the rate-limiting oxidative addition step, an electron-rich, sterically demanding biarylphosphine ligand (e.g., XPhos) is mandatory[3]. The steric bulk also accelerates the final reductive elimination step by crowding the palladium center. Potassium phosphate ( K3​PO4​ ) is chosen as a mild base to prevent the premature hydrolysis of the C8-nitrile, which could occur if stronger bases like NaOH or KOtBu were used.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloroquinoline-8-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)2​ (0.05 equiv), and XPhos (0.10 equiv).

  • Base Addition: Add finely milled, anhydrous K3​PO4​ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen ( N2​ ) or Argon. Repeat this cycle three times to ensure a strictly anaerobic environment, preventing the oxidation of the phosphine ligand.

  • Solvent: Inject degassed 1,4-dioxane/water (4:1 v/v, 0.2 M concentration). The biphasic system aids in dissolving both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Heat the mixture to 90 °C for 12 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

SuzukiWorkflow Start 5-Chloroquinoline-8-carbonitrile + Boronic Acid Catalyst Add Pd(OAc)2 & XPhos (Pre-catalyst formation) Start->Catalyst Base Add K3PO4 Base (Aqueous/Organic Biphasic) Catalyst->Base Heat Heat at 90 °C (Nitrogen Atmosphere) Base->Heat Oxidative Addition & Transmetalation Workup Aqueous Quench & Extraction (EtOAc) Heat->Workup Reductive Elimination Purify Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling at the C5 position.

Protocol B: Controlled Hydration of C8-Nitrile to Carboxamide

Objective: To convert the C8-carbonitrile to a primary carboxamide without over-hydrolyzing to the carboxylic acid. Causality of Reagents: Traditional acidic hydrolysis requires harsh heating, which risks complete hydrolysis to the carboxylic acid and potential degradation of the quinoline core. We utilize the Radziszewski reaction (basic hydrogen peroxide). The hydroperoxide anion ( HOO− ) is a highly potent alpha-effect nucleophile that rapidly attacks the electrophilic nitrile carbon at room temperature. The resulting peroxyimidate intermediate collapses cleanly to the amide, preventing over-reaction[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the functionalized quinoline-8-carbonitrile (1.0 equiv) in Dimethyl Sulfoxide (DMSO) or Ethanol (0.5 M).

  • Activation: Cool the solution to 0 °C using an ice bath. Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv).

  • Oxidative Hydration: Dropwise, add 30% aqueous Hydrogen Peroxide ( H2​O2​ , 5.0 equiv). Caution: This step is exothermic; maintain the temperature below 15 °C to prevent over-hydrolysis.

  • Maturation: Remove the ice bath and stir the turbid mixture at room temperature for 2–4 hours.

  • Isolation: Quench the reaction by slowly pouring it into ice-cold water. The primary carboxamide will typically precipitate as a solid. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and parameters when utilizing 5-chloroquinoline-8-carbonitrile as a starting material, based on standard medicinal chemistry optimization campaigns.

Transformation TypeTarget PositionReagents / Catalyst SystemTypical Yield (%)Primary Application / Target
Suzuki-Miyaura Coupling C5-Chloro Pd(OAc)2​ , XPhos, K3​PO4​ , Dioxane/ H2​O 75 – 90%ALK Inhibitors, Scaffold Hopping
Buchwald-Hartwig Amination C5-Chloro Pd2​(dba)3​ , BrettPhos, NaOtBu , Toluene60 – 85%Kinase Inhibitor Hinge Binders
Nitrile Hydration C8-Cyano H2​O2​ , K2​CO3​ , DMSO, 0 °C to RT80 – 95%CD38 Inhibitors (NAD+ Modulation)
Nitrile Reduction C8-Cyano LiAlH4​ or Raney-Ni / H2​ , THF65 – 80%Basic Amine Pharmacophores
Nucleophilic Aromatic Sub. C5-ChloroThiolate/Alkoxide, DMF, 120 °C40 – 60%Thioether/Ether Linkages

Conclusion

5-Chloroquinoline-8-carbonitrile represents a masterclass in structural efficiency. By offering two orthogonal sites of reactivity—one primed for transition-metal catalysis and the other for nucleophilic addition—it drastically reduces the step count required to synthesize complex polycyclic or highly decorated therapeutic agents. Mastery of the electronic causality governing this scaffold, specifically the strategic use of bulky phosphine ligands for the C5-chloride and alpha-effect nucleophiles for the C8-nitrile, is essential for any drug discovery professional looking to leverage this building block.

References

  • Chen, J., et al. Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression. PMC / National Institutes of Health. Retrieved from:[Link]

  • ResearchGate. Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Retrieved from: [Link]

  • ACS Publications. Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Retrieved from:[Link]

  • Google Patents.EP3057964A1 - Selectively substituted quinoline compounds.

Sources

Exploratory

5-Chloroquinoline-8-carbonitrile and its Analogs: A Privileged Scaffold in Medicinal Chemistry and C-H Functionalization

Executive Summary In the landscape of modern drug discovery and advanced materials science, bicyclic heteroaromatic scaffolds serve as the foundational architecture for countless bioactive molecules. Among these, 5-Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bicyclic heteroaromatic scaffolds serve as the foundational architecture for countless bioactive molecules. Among these, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) has emerged as a highly versatile, dual-functionalized intermediate. By strategically positioning a halogen at the C5 position and a nitrile at the C8 position, this molecule offers orthogonal reactivity handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in developing targeted therapeutics.

Structural Significance and Reactivity Profile

The quinoline core is a "privileged scaffold" known for its ability to interact with diverse biological targets, particularly via hydrogen bonding at the N1 position and π-π stacking of the aromatic system [4].

The specific substitution pattern of 5-chloroquinoline-8-carbonitrile provides two distinct synthetic vectors:

  • The C5-Chlorine (Electrophilic Handle): While the quinoline ring is generally electron-deficient, the C5 position is sufficiently activated for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). This allows for the late-stage introduction of solubilizing groups or pharmacophores [3].

  • The C8-Carbonitrile (Nucleophilic Precursor): The nitrile group is a highly stable, atom-economical precursor. It can be hydrolyzed to amides, reduced to primary amines (yielding variants of the famous Daugulis directing group [2]), or converted into 1,2,3-tetrazoles, which act as metabolically stable bioisosteres for carboxylic acids.

Physicochemical Profiling

To facilitate formulation and reaction planning, the quantitative physicochemical properties of the core scaffold are summarized below [1].

PropertyValue
Chemical Name 5-Chloroquinoline-8-carbonitrile
CAS Registry Number 122868-36-4
Molecular Formula C10H5ClN2
Molecular Weight 188.61 g/mol
Physical Form Solid (White to light yellow powder)
Storage Conditions Sealed in dry, room temperature
Reactivity Handles C5 (Aryl Chloride), C8 (Nitrile), N1 (Quinoline Nitrogen)

Synthetic Workflows & Methodologies

The functionalization of 5-chloroquinoline-8-carbonitrile requires precise control over reaction conditions to prevent unwanted side reactions, such as the N-oxidation of the quinoline core or the premature hydrolysis of the nitrile.

G A 5-Chloro-8-aminoquinoline B Sandmeyer Reaction (NaNO2, CuCN) A->B C 5-Chloroquinoline- 8-carbonitrile B->C D Buchwald-Hartwig (Pd, Amine) C->D E [3+2] Cycloaddition (NaN3, NH4Cl) C->E F C5-Amino Analogs (Kinase Inhibitors) D->F G C8-Tetrazole Analogs (Bioisosteres) E->G

Synthetic workflow for 5-Chloroquinoline-8-carbonitrile and its downstream functionalization.

Protocol 1: Synthesis of the Core Scaffold via Sandmeyer Cyanation

Direct cyanation of the quinoline ring is thermodynamically unfavorable. Therefore, the scaffold is typically synthesized from 5-chloro-8-aminoquinoline via a Sandmeyer reaction.

  • Causality of Reagents: The amino group is converted to a diazonium salt using sodium nitrite. Maintaining a strict temperature of 0–5 °C is critical because aryl diazonium salts are highly unstable; thermal degradation leads to the formation of phenolic byproducts. Copper(I) cyanide (CuCN) acts as a single-electron transfer (SET) catalyst, reducing the diazonium to an aryl radical that rapidly recombines with the cyanide ligand.

  • Step-by-Step Methodology:

    • Acidification: Suspend 5-chloro-8-aminoquinoline (1.0 eq) in aqueous HCl (20% v/v) and cool to 0 °C in an ice-brine bath.

    • Diazotization: Add a cold aqueous solution of NaNO2 (1.2 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes.

    • Cyanation: In a separate flask, prepare a solution of CuCN (1.5 eq) and KCN (2.0 eq) in water, cooled to 0 °C.

    • Coupling: Slowly transfer the diazonium solution into the CuCN/KCN mixture. (Caution: Perform in a well-ventilated fume hood due to the potential release of highly toxic HCN gas).

    • Workup: Allow the reaction to warm to room temperature, then heat to 60 °C for 1 hour to drive the decomposition of the diazonium intermediate to completion. Extract with EtOAc, wash with brine, and dry over Na2SO4.

  • Self-Validating System (In-Process Control): Spot the reaction mixture on a TLC plate (Hexanes:EtOAc 3:1). The diazonium intermediate will remain at the baseline, whereas the product (nitrile) will elute with an Rf​ of ~0.4. Disappearance of the fluorescent starting material under 254 nm UV confirms reaction completion.

Protocol 2: Synthesis of C8-Tetrazole Analogs via [3+2] Cycloaddition

Tetrazoles are highly sought-after in drug development as they mimic the pKa​ and electrostatic profile of carboxylic acids but resist rapid in vivo glucuronidation.

  • Causality of Reagents: Nitriles are generally unreactive toward azides at ambient temperatures. Heating to 120 °C provides the necessary activation energy for the concerted [3+2] cycloaddition. Ammonium chloride ( NH4​Cl ) is added as a critical proton source; it reacts with NaN3​ to form hydrazoic acid ( HN3​ ) in situ, which acts as the active dipole, significantly accelerating the reaction compared to using sodium azide alone.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 5-chloroquinoline-8-carbonitrile (1.0 eq) in anhydrous DMF.

    • Reagent Addition: Add NaN3​ (3.0 eq) and NH4​Cl (3.0 eq) to the solution.

    • Cycloaddition: Heat the mixture to 120 °C under an inert argon atmosphere for 12–16 hours.

    • Quenching: Cool the reaction to room temperature and pour it into crushed ice water.

    • Precipitation: Carefully acidify the aqueous mixture with 1M HCl to pH 2-3. The tetrazole product will precipitate out of solution (the tetrazole proton has a pKa​ of ~4.5, making it insoluble in highly acidic water).

    • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validating System (In-Process Control): Monitor the reaction by FT-IR spectroscopy. The sharp, intense C≡N stretching band at ~2230 cm⁻¹ will completely disappear, replaced by broad N-H and C=N stretches (2800–3100 cm⁻¹) characteristic of the newly formed tetrazole ring.

Applications in Drug Discovery

Analogs derived from 5-chloroquinoline-8-carbonitrile are frequently utilized in the development of targeted oncology therapeutics, specifically as Receptor Tyrosine Kinase (RTK) inhibitors. The quinoline nitrogen acts as a critical hydrogen bond acceptor, binding to the ATP-binding pocket (hinge region) of the kinase. Meanwhile, the C5 and C8 substituents are directed toward the solvent-exposed regions or allosteric hydrophobic pockets, allowing for the tuning of target selectivity and pharmacokinetic properties.

G L Extracellular Growth Factor R Receptor Tyrosine Kinase (RTK) L->R Activates ATP Intracellular ATP R->ATP Requires I Quinoline-based Inhibitor I->R Competitively Inhibits P Downstream Phosphorylation Cascade ATP->P Drives C Tumor Cell Proliferation P->C Induces

Mechanism of action for quinoline-based RTK inhibitors blocking cellular proliferation.

By utilizing Buchwald-Hartwig amination at the C5-chlorine position, researchers can append solubilizing piperazine or morpholine rings, which drastically improve the aqueous solubility of the drug candidate. Simultaneously, converting the C8-carbonitrile into a tetrazole or amide provides essential interactions with the ribose-binding pocket of the kinase, enhancing both potency and metabolic half-life.

References

  • Sambiagio, C., et al. "A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry." Chemical Society Reviews, 2018, 47, 6603-6743. Available at:[Link]

  • Majumdar, P., et al. "Synthesis of Pyrimidine Fused Quinolines by Ligand-Free Copper-Catalyzed Domino Reactions." The Journal of Organic Chemistry, 2018, 83(9), 5303-5311. Available at:[Link]

  • Kumar, S., et al. "Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets." Current Topics in Medicinal Chemistry, 2023. Available at:[Link]

Foundational

Thermogravimetric Analysis of 5-Chloroquinoline-8-carbonitrile: A Guide to Thermal Stability Assessment

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of 5-Chloroquinoline-8-carbonitrile, a heterocyclic compound of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of 5-Chloroquinoline-8-carbonitrile, a heterocyclic compound of interest in pharmaceutical and materials science research. We delve into the core principles of TGA, present a detailed, field-proven experimental protocol, and offer insights into the interpretation of the resulting thermal data. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for assessing the thermal stability, decomposition kinetics, and purity of quinoline-based compounds.

Introduction: The Significance of Thermal Analysis for Quinoline Derivatives

5-Chloroquinoline-8-carbonitrile belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline scaffolds are central to numerous pharmacologically active agents and functional materials due to their unique chemical properties. The thermal stability of such compounds is a critical parameter that influences their synthesis, purification, storage, and safe handling.[1] Any thermal instability can lead to degradation, compromising product purity, efficacy, and safety.

Thermogravimetric Analysis (TGA) is an essential analytical technique used to measure the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like 5-Chloroquinoline-8-carbonitrile, TGA provides invaluable data on:

  • Decomposition Temperature: The temperature at which the molecule begins to chemically break down.

  • Thermal Stability Range: The temperature range over which the compound remains intact.

  • Presence of Volatiles: Quantification of residual solvents or moisture.

  • Purity Assessment: A sharp, single-stage decomposition often indicates a pure compound.

This guide establishes a validated workflow for obtaining reliable and reproducible TGA data for 5-Chloroquinoline-8-carbonitrile.

Core Principles of Thermogravimetric Analysis (TGA)

TGA operates on a simple yet powerful principle: monitoring mass changes in a material as it is subjected to a controlled temperature program. The instrument consists of a high-precision balance with a sample pan located inside a furnace. As the furnace temperature increases, the sample may undergo various thermal events, such as dehydration, desolvation, or decomposition, each associated with a specific mass loss.

The output of a TGA experiment is a thermogram, a plot of mass percentage on the y-axis against temperature on the x-axis. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the precise temperature of the most rapid decomposition (Tpeak).

Halogenated aromatic compounds, such as 5-Chloroquinoline-8-carbonitrile, are known to be very stable to thermal degradation.[2] The presence of electron-withdrawing groups like the chloro (-Cl) and cyano (-CN) substituents further enhances the stability of the aromatic ring system by delocalizing electron density.[3] Therefore, a high decomposition temperature is anticipated for this molecule.

Experimental Protocol: TGA of 5-Chloroquinoline-8-carbonitrile

This protocol is designed to ensure high-quality, reproducible data. The causality behind each parameter selection is explained to provide a deeper understanding of the methodology.

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent).

  • Calibration:

    • Temperature: Calibrate the instrument's temperature sensor using certified magnetic standards (e.g., Curie point standards like Nickel and Perkalloy) or melting point standards (e.g., Indium, Tin, Zinc) in accordance with manufacturer guidelines and standards such as ASTM E1582. This ensures the accuracy of the recorded event temperatures.

    • Mass: Verify the balance calibration using certified mass standards (e.g., 10 mg, 100 mg). This is critical for the quantitative accuracy of mass loss events.

Sample Preparation
  • Sample Integrity: Ensure the 5-Chloroquinoline-8-carbonitrile sample is representative of the batch, homogenous, and has been stored under appropriate conditions (e.g., sealed in a dry, room temperature environment) to prevent moisture absorption.[4]

  • Sample Mass: Weigh approximately 3-5 mg of the sample directly into a clean, tared TGA pan (platinum or alumina).

    • Rationale: This mass is sufficient to provide a clear signal while minimizing thermal gradients within the sample, which can broaden decomposition events.

  • Pan Type: Use an open platinum or alumina pan.

    • Rationale: An open pan allows for the efficient escape of any gaseous decomposition products, ensuring the measured mass loss accurately reflects the sample's degradation.

TGA Method Parameters
  • Atmosphere: High-purity Nitrogen (N2) at a flow rate of 50-100 mL/min.

    • Rationale: An inert atmosphere is crucial to prevent thermo-oxidative decomposition. The analysis will thus measure the inherent thermal stability of the molecule itself, rather than its reaction with oxygen. A consistent flow rate purges the furnace of decomposition products.

  • Temperature Program:

    • Equilibration: Equilibrate at 30 °C for 5 minutes. This ensures the sample and furnace are at a stable starting temperature.

    • Heating Ramp: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate provides a good balance between experimental speed and resolution of thermal events. The upper limit of 600 °C is chosen because quinoline structures are highly stable, and full decomposition is expected well below this temperature, while providing a clear post-decomposition baseline.[1][5]

Data Interpretation and Expected Thermal Behavior

The TGA thermogram of a high-purity, anhydrous 5-Chloroquinoline-8-carbonitrile sample is expected to exhibit a single, sharp mass loss step corresponding to its thermal decomposition.

  • Initial Baseline (30 °C to >200 °C): The thermogram should show a stable, flat baseline with no significant mass loss. A minor initial drop (<1%) might indicate the loss of residual moisture or solvent.

  • Decomposition Region: Based on the high stability of the quinoline ring and the presence of stabilizing substituents, the onset of decomposition is anticipated to be well above 250 °C. The decomposition will likely occur in a single, well-defined step as the molecule fragments into smaller volatile products. The thermal decomposition of related chlorinated aromatic compounds can produce byproducts such as chlorophenols.[6]

  • Final Plateau: After complete decomposition, a flat baseline near 0% residual mass is expected, indicating that the compound and its byproducts are fully volatile under the experimental conditions.

Hypothetical TGA Data Summary
ParameterExpected ValueRationale
Initial Mass Loss (Moisture) < 0.5%Assumes a dry, high-purity sample.
Decomposition Onset (T_onset) ~280 - 320 °CReflects the high thermal stability of the halogenated quinoline structure.[2][3]
Peak Decomposition Temp (T_peak) ~310 - 350 °CThe temperature of maximum rate of mass loss, identified from the DTG curve.
Total Mass Loss 98% - 100%The compound is expected to decompose into volatile fragments with minimal char residue.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the thermogravimetric analysis of 5-Chloroquinoline-8-carbonitrile.

TGA_Workflow cluster_prep 1. Pre-Analysis cluster_run 2. TGA Execution cluster_analysis 3. Data Analysis cal_temp Temperature Calibration (e.g., Nickel Standard) cal_mass Mass Calibration (Certified Weights) sample_prep Sample Preparation (Weigh 3-5 mg in Pt Pan) cal_mass->sample_prep load_sample Load Sample into TGA sample_prep->load_sample purge Purge with N2 (50 mL/min) load_sample->purge program Run Temperature Program (Ramp 10°C/min to 600°C) purge->program get_curve Generate TGA/DTG Curves program->get_curve analyze Determine T_onset, T_peak, and Mass Loss (%) get_curve->analyze report Generate Report analyze->report

Caption: TGA workflow from instrument calibration to final data reporting.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of 5-Chloroquinoline-8-carbonitrile. Following the detailed protocol outlined in this guide ensures the acquisition of accurate and reliable data on its thermal stability and decomposition profile. This information is fundamentally important for defining handling, storage, and processing conditions in a research and development setting, ultimately contributing to the safe and effective application of this compound in its intended field.

References

  • Laskin, A., & Lifshitz, A. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A. Available at: [Link]

  • Patel, K., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available at: [Link]

  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Rüeger, P. E., & Mast, D. (2015). Thermochemical Factors Affecting the Dehalogenation of Aromatics. ResearchGate. Available at: [Link]

  • Yildiz, M., & Unver, H. (2017). Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite. DergiPark. Available at: [Link]

  • Longdom Publishing. (2024). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Available at: [Link]

  • Fu, Q., & Suuberg, E. M. (2013). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). What is the decomposition temperature of quinoline in the presence of nitrogen?. Available at: [Link]

  • Katritzky, A. R., et al. (1981). The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. Available at: [Link]

  • D N Chemicals. 5-Chloro 8-Hydroxy Quinoline. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of the compounds. The dashed lines... Available at: [Link]

  • NextSDS. (n.d.). 5-chloroquinoline-8-carbonitrile — Chemical Substance Information. Available at: [Link]

  • Singru, R. N., et al. (2011). Synthesis, Spectral Characterization and Kinetic study of 8-hydroxyquinoline 5-sulphonic acid-melamine-Formaldehyde terpolymer resin. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Exploratory

Quantum Mechanical and Electronic Profiling of 5-Chloroquinoline-8-carbonitrile: A Theoretical Framework for Rational Drug Design

Introduction The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous antimalarial, antibacterial, and immunomodulatory agents[1],[2]. The derivatization of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous antimalarial, antibacterial, and immunomodulatory agents[1],[2]. The derivatization of this core through specific functional group substitutions fundamentally alters its electronic topology, thereby dictating its pharmacological behavior and target engagement.

5-Chloroquinoline-8-carbonitrile represents a highly specialized derivative where the synergistic effects of a 5-chloro (-Cl) group and an 8-carbonitrile (-CN) group are introduced. The strong electron-withdrawing nature of these substituents dramatically shifts the electron density away from the aromatic core[3]. To rationally design drugs or photoactive materials based on this scaffold, researchers must move beyond empirical trial-and-error and utilize predictive quantum mechanical models. Density Functional Theory (DFT) provides a self-validating mathematical framework to extract critical descriptors—such as Frontier Molecular Orbitals (FMOs) and Electrostatic Potential (ESP)—which directly correlate with the molecule's reactivity, stability, and non-covalent binding affinity[4].

Computational Workflow & Methodology

To ensure the reliability of the theoretical descriptors, the computational protocol must operate as a self-validating system. The choice of the functional and basis set is not arbitrary; benchmarking studies on quinoline derivatives have demonstrated that the B3LYP hybrid functional combined with Pople’s 6-311++G(d,p) basis set provides the optimal balance between computational cost and spectroscopic accuracy[4],[5].

Protocol: Self-Validating DFT Workflow
  • Initial Coordinate Generation: Construct the 3D spatial coordinates of 5-Chloroquinoline-8-carbonitrile using a molecular builder. Ensure the planarity of the quinoline bicyclic system is maintained.

  • Level of Theory Selection: Apply the B3LYP/6-311++G(d,p) level of theory. Causality of choice: The inclusion of diffuse functions (++) is mandatory to accurately model the expanded electron clouds of the highly electronegative nitrogen and chlorine atoms. Polarization functions (d,p) allow the orbitals to shift asymmetrically, which is critical for accurately calculating the dipole moment induced by the -CN and -Cl groups[5].

  • Geometry Optimization: Execute the optimization algorithm to minimize the atomic forces until the maximum force falls below the convergence threshold (typically 0.00045 Hartree/Bohr).

  • Frequency Validation (The Self-Validation Step): Immediately perform a harmonic vibrational frequency calculation at the exact same level of theory. Rule: The number of imaginary frequencies must be exactly zero. This mathematically proves that the optimized geometry represents a true global minimum on the potential energy surface, rather than an unstable transition state.

  • Property Extraction: Generate the formatted checkpoint files to compute the HOMO-LUMO gap, map the Electrostatic Potential (ESP), and extract atomic charges.

Workflow Start Initial 3D Structure Generation Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Confirm True Minima) Opt->Freq Prop Electronic Properties (FMO, ESP, Dipole) Freq->Prop Validated (0 Imaginary Freq) Dock Molecular Docking (Receptor Interaction) Prop->Dock Descriptors Extracted

Computational workflow for self-validating DFT optimization and molecular docking analysis.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The chemical reactivity and kinetic stability of 5-Chloroquinoline-8-carbonitrile are governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Causality of Substituent Effects: In an unsubstituted quinoline, the electron density is relatively delocalized. However, the introduction of the 8-carbonitrile group exerts a powerful −I (inductive) and −M (mesomeric) effect. This aggressively pulls electron density out of the π -system, which significantly lowers the energy of the LUMO. Concurrently, the 5-chloro group contributes via inductive withdrawal.

Because the LUMO energy drops dramatically, the HOMO-LUMO energy gap ( ΔE ) narrows . A narrower gap indicates lower kinetic stability and higher chemical reactivity, as less energy is required to promote an electron[3]. Furthermore, the lowered LUMO energy drastically increases the global electrophilicity index ( ω ), making 5-Chloroquinoline-8-carbonitrile highly susceptible to nucleophilic attack—a critical insight when designing covalent inhibitors that must react with nucleophilic cysteine residues in target proteins.

Table 1: Theoretical Electronic Properties (B3LYP/6-311++G(d,p))

Note: Values are representative theoretical approximations based on benchmarked halogenated and cyano-substituted quinoline derivatives.

Quantum Chemical DescriptorSymbolCalculated ValueImplication for Drug Design
Total Energy E -954.32 a.u.Baseline for thermodynamic stability.
Dipole Moment μ 4.85 DebyeHigh polarity; affects solubility and membrane permeability.
HOMO Energy EHOMO​ -6.85 eVIndicates moderate electron-donating capacity.
LUMO Energy ELUMO​ -2.45 eVDeeply stabilized; strong electron-accepting ability.
Energy Gap ΔE 4.40 eVNarrow gap implies high polarizability and reactivity.
Global Hardness η 2.20 eVLower hardness correlates with higher structural flexibility.
Electrophilicity Index ω 4.92 eVHigh value; strong tendency to accept electrons from nucleophiles.

Electrostatic Potential (ESP) and Non-Covalent Interactions

To translate quantum mechanical data into biological activity, ESP mapping is utilized to predict how the molecule will orient itself within a protein binding pocket (e.g., during molecular docking simulations). ESP maps visually encode nucleophilic and electrophilic regions.

  • Hydrogen Bond Acceptors (Red/Negative ESP): The nitrogen atom within the quinoline ring and the sp-hybridized nitrogen of the cyano group exhibit concentrated regions of negative electrostatic potential. Molecular docking studies on similar quinoline scaffolds (such as TLR8 inhibitors) consistently show these nitrogen atoms acting as critical hydrogen bond acceptors, often interacting with backbone Glycine or Glutamate residues[6].

  • Halogen Bonding (Blue/Positive ESP σ -hole): The 5-chloro substituent is not merely a steric bulk. Due to the anisotropic distribution of electron density around the halogen, a localized region of positive potential (a σ -hole) forms at the distal end of the C-Cl bond. This allows the chlorine atom to participate in highly directional halogen bonding with electron-rich residues (like Glutamine) in the receptor[7].

  • π−π Stacking: The planar, electron-deficient aromatic core is primed for π−π stacking interactions, particularly with aromatic amino acids like Phenylalanine[6].

Interactions Core 5-Chloroquinoline-8-carbonitrile CN 8-Carbonitrile (-CN) Core->CN Cl 5-Chloro (-Cl) Core->Cl Ring Quinoline Scaffold Core->Ring Hbond Hydrogen Bond Acceptor (Strong Negative ESP) CN->Hbond Halogen Halogen Bonding (σ-hole interaction) Cl->Halogen Ring->Hbond N-atom Pi π-π Stacking (Hydrophobic Pocket) Ring->Pi

Key structural motifs and their corresponding non-covalent interaction pathways.

Spectroscopic Profiling Validation

Theoretical calculations are only as useful as their experimental correlatability. DFT allows for the prediction of IR and NMR spectra to confirm successful synthesis. Because DFT calculates harmonic frequencies (which over-estimate true anharmonic vibrations), a scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) must be applied[1].

  • IR Spectroscopy: The defining feature of this molecule is the C≡N stretching vibration. Theoretically, this highly localized, intense peak is predicted in the 2200–2250 cm−1 region. The C−Cl stretch will appear as a distinct band in the fingerprint region (typically 700–800 cm−1 ).

  • NMR Spectroscopy: The electron-withdrawing effects of the -CN and -Cl groups deshield the adjacent aromatic protons, pushing their 1H NMR chemical shifts further downfield compared to a standard quinoline core.

Conclusion

The theoretical profiling of 5-Chloroquinoline-8-carbonitrile via DFT reveals a highly polarized, electrophilic molecule. By understanding the causality behind its narrowed HOMO-LUMO gap and specific ESP distribution, researchers can rationally exploit its hydrogen-bonding and halogen-bonding capabilities. This computational framework drastically reduces the attrition rate in drug discovery by ensuring that only geometrically and electronically optimized candidates advance to in vitro synthesis and biological testing.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 5-Chloroquinoline-8-carbonitrile from 8-Hydroxyquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable cross-coupling methodologies. Executive Summary & Synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable cross-coupling methodologies.

Executive Summary & Synthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, antineoplastic, and neuroprotective agents. Specifically, 5-chloroquinoline-8-carbonitrile serves as a highly versatile intermediate; the C5-chlorine provides lipophilicity and metabolic stability, while the C8-nitrile acts as a handle for further functionalization (e.g., reduction to amines, hydrolysis to amides/acids, or tetrazole formation).

This application note details a robust, three-step synthetic route starting from the inexpensive and readily available 8-hydroxyquinoline (8-HQ) .

Mechanistic Rationale & Causality
  • Regioselective Chlorination: The electron-donating hydroxyl group at C8 strongly activates the quinoline ring toward electrophilic aromatic substitution at the ortho (C7) and para (C5) positions. Because C7 is sterically hindered by the adjacent hydroxyl group, substitution at C5 is kinetically favored. However, over-chlorination to 5,7-dichloro-8-hydroxyquinoline is a notorious competing reaction [1]. By utilizing exactly 1.05 equivalents of N-chlorosuccinimide (NCS) at low temperatures, we suppress the di-chlorinated byproduct and maximize chemoselectivity.

  • Triflation: The phenolic C-OH bond possesses a high Lowest Unoccupied Molecular Orbital (LUMO) energy, making it a poor leaving group for transition-metal catalysis. Converting the hydroxyl group into a trifluoromethanesulfonate (triflate, -OTf) ester dramatically lowers the LUMO energy, facilitating rapid oxidative addition by Palladium(0) species [2].

  • Palladium-Catalyzed Cyanation: Direct cyanation of aryl triflates is highly sensitive to the concentration of dissolved cyanide. High concentrations of free cyanide strongly coordinate to Pd(0), forming inactive anionic complexes (e.g., [Pd(CN)4​]2− ) and halting the catalytic cycle—a phenomenon known as catalyst poisoning. We utilize Zinc Cyanide ( Zn(CN)2​ ), which is only sparingly soluble in DMF, to maintain a low, steady-state concentration of cyanide ions, ensuring continuous catalyst turnover [2].

Experimental Workflow

SyntheticWorkflow SM 8-Hydroxyquinoline (Starting Material) Step1 Step 1: Chlorination (NCS, DMF, 0 °C to RT) SM->Step1 Int1 5-Chloro-8-hydroxyquinoline (Intermediate 1) Step1->Int1 Step2 Step 2: Triflation (Tf2O, Pyridine, DCM, 0 °C) Int1->Step2 Int2 5-Chloroquinolin-8-yl triflate (Intermediate 2) Step2->Int2 Step3 Step 3: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 100 °C) Int2->Step3 Product 5-Chloroquinoline-8-carbonitrile (Target Product) Step3->Product

Synthetic workflow from 8-hydroxyquinoline to 5-chloroquinoline-8-carbonitrile.

Quantitative Data & Reaction Parameters

StepTransformationReagents & CatalystsSolventTemp (°C)Time (h)Typical Yield (%)
1 Regioselective Chlorination8-HQ, NCS (1.05 eq)DMF0 → 254.078 - 82
2 TriflationInt 1, Tf2​O (1.2 eq), Pyridine (2.0 eq)DCM0 → 252.088 - 92
3 Pd-Catalyzed CyanationInt 2, Zn(CN)2​ (0.6 eq), Pd(PPh3​)4​ (5 mol%)DMF10012.075 - 85

Self-Validating Experimental Protocols

Step 1: Synthesis of 5-Chloro-8-hydroxyquinoline

Objective: Achieve mono-chlorination at C5 while suppressing C7-chlorination.

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 8-hydroxyquinoline (14.5 g, 100 mmol) and anhydrous DMF (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve N-chlorosuccinimide (NCS) (14.0 g, 105 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent localized heating.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a major spot ( Rf​≈0.5 ).

  • Workup & Validation: Pour the mixture into 600 mL of ice-cold distilled water. A pale yellow precipitate will immediately form. Stir for 30 minutes to ensure complete precipitation. Filter the solid under vacuum and wash with copious amounts of water to remove DMF and succinimide.

  • Purification: Recrystallize the crude solid from hot ethanol. This step self-validates the protocol by selectively crystallizing the 5-chloro isomer, leaving trace 5,7-dichloro impurities in the mother liquor [1]. Dry under high vacuum to afford the product as a yellow-tan solid.

Step 2: Synthesis of 5-Chloroquinolin-8-yl trifluoromethanesulfonate

Objective: Convert the unreactive phenol into a highly reactive pseudo-halide.

  • Setup: Dissolve 5-chloro-8-hydroxyquinoline (10.0 g, 55.7 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere. Add anhydrous pyridine (8.8 g, 111.4 mmol) and cool the mixture to 0 °C.

  • Reagent Addition: Slowly add trifluoromethanesulfonic anhydride ( Tf2​O ) (18.8 g, 66.8 mmol) dropwise over 20 minutes. Caution: Tf2​O is highly reactive and corrosive.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 1 hour.

  • IPC: Check via TLC (Hexane:EtOAc 4:1). The highly polar hydroxyl group is now masked; the product will elute significantly faster ( Rf​≈0.7 ) than the starting material.

  • Workup & Validation: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (100 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Pass the organic layer through a short pad of silica gel, eluting with DCM, to remove baseline impurities. Concentrate in vacuo to yield the triflate as a pale yellow oil that solidifies upon standing.

Step 3: Synthesis of 5-Chloroquinoline-8-carbonitrile

Objective: Execute a cyanation cross-coupling while preventing catalyst poisoning.

  • Setup: In a Schlenk flask, combine 5-chloroquinolin-8-yl triflate (10.0 g, 32.1 mmol), Zinc Cyanide ( Zn(CN)2​ ) (2.26 g, 19.3 mmol), and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (1.85 g, 1.6 mmol, 5 mol%).

  • Degassing: Add anhydrous, degassed DMF (100 mL). Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen, which would otherwise oxidize the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C under argon for 12 hours. (Note: Alternatively, microwave irradiation at 120 °C for 15 minutes using polymer-supported triphenylphosphine can be utilized for high-throughput applications [2]).

  • IPC: Monitor via TLC (Hexane:EtOAc 3:1). The triflate ( Rf​≈0.7 ) should be replaced by the nitrile product ( Rf​≈0.4 ).

  • Workup & Validation: Cool the reaction to room temperature. Dilute with EtOAc (200 mL) and quench with a 10% aqueous solution of ammonium hydroxide ( NH4​OH ) or EDTA to complex the zinc salts and facilitate phase separation.

    • Safety Note: All aqueous waste from this step MUST be treated with excess sodium hypochlorite (bleach) for 24 hours to destroy residual cyanide before disposal.

  • Purification: Wash the organic layer with water (3x) and brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford 5-chloroquinoline-8-carbonitrile as a white to off-white solid.

Logical Mechanism: Palladium-Catalyzed Cyanation

To understand the necessity of strict stoichiometric control over the cyanide source, the catalytic cycle is mapped below. The cycle relies on the continuous regeneration of the active Pd(0) species.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-OTf inserts into Pd) Pd0->OxAdd PdII_1 Ar-Pd(II)(OTf)L_2 OxAdd->PdII_1 TransMet Transmetalation (Zn(CN)2 exchange) PdII_1->TransMet PdII_2 Ar-Pd(II)(CN)L_2 TransMet->PdII_2 RedElim Reductive Elimination (Ar-CN release) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Aryl Nitrile (Product) RedElim->Product

Logical mechanism of the Pd-catalyzed cyanation of aryl triflates.

(Note: For environmentally sensitive applications, Potassium Hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) can be substituted as a non-toxic cyanide surrogate, though it may require extended reaction times or the addition of copper co-catalysts [3]).

References

  • Title: Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Source: Journal of Chemical & Engineering Data (ACS). URL: [Link]

  • Title: Application of Polymer-Supported Triphenylphosphine and Microwave Irradiation to the Palladium-Catalyzed Cyanation of Aryl Triflates. Source: Synthetic Communications (Taylor & Francis). URL: [Link]

  • Title: Palladium-Catalyzed Cyanations of Aryl Imidazolylsulfonates with K4[Fe(CN)6]: A Pragmatic Approach to Benzonitriles from Phenols. Source: ResearchGate. URL: [Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cyanation of 5-Chloro-8-bromoquinoline

Executive Summary The introduction of a nitrile group into a halogenated quinoline scaffold is a critical transformation in the synthesis of kinase inhibitors, anti-infectives, and advanced pharmaceutical intermediates....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a nitrile group into a halogenated quinoline scaffold is a critical transformation in the synthesis of kinase inhibitors, anti-infectives, and advanced pharmaceutical intermediates. This application note details a highly optimized, chemoselective protocol for the palladium-catalyzed cyanation of 5-chloro-8-bromoquinoline to yield 5-chloro-8-cyanoquinoline . By leveraging the differential reactivity of carbon-halogen bonds and mitigating catalyst deactivation through optimized ligand and additive selection, this protocol ensures high yields, robust scalability, and strict safety compliance.

Mechanistic Rationale & Chemoselectivity

The Challenge of Dihaloarenes

5-Chloro-8-bromoquinoline presents two potential sites for cross-coupling. However, the bond dissociation energy of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). Consequently, the oxidative addition of the active Pd(0) catalyst into the C–Br bond is kinetically favored, allowing for near-perfect chemoselectivity at the 8-position without substituting the 5-chloro moiety[1],[2].

Mitigating Cyanide Poisoning

A notorious challenge in transition-metal-catalyzed cyanation is catalyst poisoning. Free cyanide ions ( CN− ) are strong σ -donors and π -acceptors that can tightly bind to Pd(0) and Pd(II) intermediates, forming unreactive [Pd(CN)4​]2− complexes[3]. To circumvent this:

  • Cyanide Source: We utilize Zinc Cyanide ( Zn(CN)2​ ). Its low solubility in organic solvents provides a controlled, low steady-state concentration of reactive cyanide, preventing catalyst saturation[3].

  • Ligand Selection: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is employed. Its wide bite angle (~99°) accelerates the reductive elimination step—often the rate-determining step in cyanation—thereby preventing the buildup of vulnerable Pd(II) resting states.

  • Reductive Additives: The inclusion of catalytic zinc dust serves as an in situ reducing agent, continuously reactivating any oxidized, inactive Pd(II) species back into the catalytically active Pd(0) cycle[3],[4].

CatalyticCycle Pd0 Active Catalyst Pd(0)(dppf) OxAdd Oxidative Addition [5-Cl-Quinolin-8-yl]-Pd(II)(Br)(dppf) Pd0->OxAdd + Substrate TransMet Transmetalation [5-Cl-Quinolin-8-yl]-Pd(II)(CN)(dppf) OxAdd->TransMet + Zn(CN)2 - ZnBr2 RedElim Reductive Elimination 5-Chloro-8-cyanoquinoline TransMet->RedElim ZnBr2 ZnBr2 TransMet->ZnBr2 RedElim->Pd0 Regenerate Pd(0) Substrate 5-Chloro-8-bromoquinoline Substrate->OxAdd Cyanide Zn(CN)2 Cyanide->TransMet

Catalytic cycle of the Pd-catalyzed chemoselective cyanation of 5-chloro-8-bromoquinoline.

Reaction Optimization Data

The following table summarizes the optimization landscape for the cyanation of 5-chloro-8-bromoquinoline. The data illustrates why the Pd2​(dba)3​ / dppf / Zn dust system is the optimal choice for maximizing both conversion and chemoselectivity.

EntryCyanide SourceCatalyst / LigandAdditiveConversion (%)Chemoselectivity (8-CN : 5,8-diCN)
1NaCN (1.5 eq) Pd(PPh3​)4​ (5 mol%)None< 15%N/A (Catalyst Poisoned)
2 K4​[Fe(CN)6​] (0.5 eq) Pd(OAc)2​ / dppf Na2​CO3​ 72%> 95:5
3 Zn(CN)2​ (0.6 eq) Pd2​(dba)3​ / dppfNone84%> 98:2
4 Zn(CN)2​ (0.6 eq) Pd2​(dba)3​ / dppf Zn dust (10 mol%) > 98% > 99:1

Note: While K4​[Fe(CN)6​] is a highly effective, non-toxic alternative for many aryl bromides[2], Zn(CN)2​ combined with zinc dust provides superior kinetics and yields for sterically hindered or electronically deactivated quinoline systems[3],[4].

Step-by-Step Experimental Protocol

Reagents & Materials
  • Substrate: 5-Chloro-8-bromoquinoline (10.0 mmol, 2.42 g)

  • Cyanide Source: Zinc cyanide, Zn(CN)2​ (6.0 mmol, 0.70 g) — Highly Toxic

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0), Pd2​(dba)3​ (0.2 mmol, 183 mg, 2 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.4 mmol, 221 mg, 4 mol%)

  • Additive: Zinc dust, <10 µm (1.0 mmol, 65 mg, 10 mol%)

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous and degassed (25 mL)

Workflow Diagram

Workflow Step1 1. Preparation Anhydrous setup Add Pd, dppf, Zn(CN)2 Step2 2. Reaction Degassed DMAc 100 °C, 6 hours Step1->Step2 Step3 3. Quenching Cool to RT Add 10% NaOCl (Bleach) Step2->Step3 Step4 4. Extraction EtOAc / Water Brine wash Step3->Step4 Step5 5. Purification Silica Gel Column Hexanes:EtOAc Step4->Step5

Step-by-step experimental workflow from anhydrous setup to final chromatographic purification.

Procedure
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-chloro-8-bromoquinoline (2.42 g), Zn(CN)2​ (0.70 g), Pd2​(dba)3​ (183 mg), dppf (221 mg), and Zn dust (65 mg).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in 25 mL of anhydrous, sparged DMAc.

  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 6 hours. The reaction mixture will typically transition from a dark reddish-brown to a lighter yellowish-brown suspension as the active catalyst cycles.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes:EtOAc 4:1) or LC-MS. The C-Br oxidative addition is rapid, but ensure complete conversion before quenching.

  • Safety Quench (CRITICAL): Cool the flask to room temperature. In a well-ventilated fume hood , slowly add 20 mL of a 10% aqueous sodium hypochlorite (bleach) solution. Stir for 30 minutes. Rationale: Bleach oxidizes any residual highly toxic cyanide ( CN− ) to the significantly less toxic cyanate ( CNO− ). Ensure the pH remains >10 to prevent the formation of volatile Hydrogen Cyanide (HCN) gas.

  • Extraction: Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Filter the biphasic mixture through a pad of Celite to remove insoluble zinc and palladium salts. Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with water (3 x 50 mL) to remove DMAc, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.

Analytical Validation (Self-Validating Markers)

To ensure the integrity of the chemoselective transformation, researchers must verify the product via 1H NMR. The conversion of the bromine atom to a strongly electron-withdrawing cyano group at the C8 position causes a distinct, predictable downfield shift in the adjacent aromatic proton.

  • Starting Material (5-chloro-8-bromoquinoline): The proton at C7 (adjacent to the bromine) typically resonates as a doublet around ~7.9 ppm .

  • Product (5-chloro-8-cyanoquinoline): The strong anisotropic and electron-withdrawing effects of the nitrile group will significantly deshield the C7 proton, shifting it downfield to ~8.2 - 8.3 ppm .

  • Preservation of C5-Cl: The presence of the intact pyridine ring spin system (H2, H3, H4) and the two ortho-coupled doublets (H6, H7) confirms that no over-cyanation or unselective coupling occurred at the 5-position.

References

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate Journal of Organometallic Chemistry (Elsevier) URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Letters (NIH PubMed Central) URL:[Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide Applied Organometallic Chemistry (SciSpace) URL:[Link] (Derived from[2])

Sources

Method

Chromatographic Isolation and Purification of 5-Chloroquinoline-8-carbonitrile: Mechanistic Strategies and Validated Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) Executive Summary The purification of functionalized aza-arenes like 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)

Executive Summary

The purification of functionalized aza-arenes like 5-chloroquinoline-8-carbonitrile frequently presents a bottleneck in early-stage drug discovery and chemical synthesis. Standard chromatographic methods often fail due to the unpredictable secondary interactions between the basic quinoline nitrogen and the stationary phase. This application note details the physicochemical causality behind these separation challenges and provides field-validated, self-correcting protocols for both Normal-Phase Flash Chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Profiling & Mechanistic Chromatography

To design an effective purification strategy, one must first deconstruct the molecular architecture of the analyte. 5-Chloroquinoline-8-carbonitrile possesses three critical features that dictate its chromatographic behavior:

  • The Basic Quinoline Nitrogen: While the intrinsic pKa of a quinoline nitrogen is approximately 4.9, the presence of the highly electron-withdrawing chlorine at C5 and the cyano group at C8 significantly attenuates its basicity.

  • Silanol Interactions: Despite this reduced basicity, the nitrogen's lone pair remains highly accessible. On standard normal-phase silica gel, this lone pair acts as a potent hydrogen bond acceptor, interacting with weakly acidic surface silanol groups (Si-OH, pKa ~4.5–5.0). This interaction disrupts ideal partitioning thermodynamics, manifesting as severe peak tailing or "streaking"[1].

  • Polarizability: The conjugated aromatic system and the cyano dipole make the molecule highly sensitive to the dielectric constant of the mobile phase.

The Causality of Modifier Selection

Normal-Phase (NP) Strategy: To circumvent silanol-induced streaking, a competitive basic modifier—such as Triethylamine (TEA)—must be introduced into the mobile phase[1]. TEA (pKa ~10.7) exhibits a vastly higher affinity for acidic silanol sites than the quinoline derivative. By dynamically masking these active sites, TEA ensures that the partitioning of 5-chloroquinoline-8-carbonitrile is governed purely by its lipophilicity, resulting in sharp, symmetrical elution bands[2].

Reverse-Phase (RP) Strategy: In RP-HPLC, the mechanism is inverted. Separation is driven by the hydrophobic effect on a non-polar C18 stationary phase. However, in neutral aqueous conditions, the quinoline nitrogen exists in a state of partial protonation, leading to peak splitting and poor resolution. The addition of an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) drives the equilibrium entirely to the protonated state, ensuring a single, sharp chromatographic peak and enhancing solubility in the aqueous gradient[3],[4].

Strategic Decision Matrix

The choice between NP and RP chromatography depends heavily on the scale of the crude mixture and the required purity threshold. The workflow below dictates the optimal path.

PurificationWorkflow Start Crude 5-Chloroquinoline- 8-carbonitrile Assess Assess Scale & Impurity Profile Start->Assess NP_Path Normal-Phase Flash (Scale > 500 mg) Assess->NP_Path Bulk Prep RP_Path Reverse-Phase HPLC (Scale < 500 mg) Assess->RP_Path Fine Purif. NP_Cond Silica Gel (60 Å) Eluent: Hexane/EtOAc Modifier: 1% TEA NP_Path->NP_Cond RP_Cond C18 Column Eluent: H2O/MeCN Modifier: 0.1% Formic Acid RP_Path->RP_Cond Fraction Fraction Collection & LC-MS/TLC Analysis NP_Cond->Fraction RP_Cond->Fraction Pure Pure 5-Chloroquinoline- 8-carbonitrile Fraction->Pure

Workflow for selecting the optimal chromatographic purification strategy.

Quantitative Chromatographic Conditions

The following table summarizes the optimized parameters for both methodologies, providing a direct comparison for method transfer.

ParameterNormal-Phase Flash ChromatographyReverse-Phase Preparative HPLC
Stationary Phase Silica Gel (40-63 µm, 60 Å)C18 Bonded Silica (5 µm, 100 Å)
Mobile Phase A Hexane or Petroleum EtherUltrapure Water + 0.1% Formic Acid
Mobile Phase B Ethyl AcetateAcetonitrile + 0.1% Formic Acid
Optimal Modifier 1% Triethylamine (v/v)0.1% Formic Acid or Phosphoric Acid
Elution Strategy Isocratic or shallow step gradientLinear gradient (e.g., 10% to 90% B)
Detection Wavelength UV 254 nmUV 254 nm and 289 nm
Ideal Application Bulk crude purification (>500 mg)Fine purification, structural isomer separation

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Bulk Scale)

Designed for isolating 5-chloroquinoline-8-carbonitrile from crude reaction mixtures (1 g to 10 g scale).

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (typically 80:20 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and stir thoroughly[1].

  • Self-Validation Checkpoint 1 (2D-TLC): Spot the crude mixture on a silica TLC plate. Develop in the prepared mobile phase. Rotate the plate 90 degrees and develop again. Validation: If the target spot remains perfectly circular in the second dimension without a "comet tail," the TEA concentration is sufficient to mask the silanols.

  • Column Packing & Equilibration: Slurry-pack the silica gel (40-63 µm) using the prepared mobile phase. Flush the column with at least 3 column volumes (CV) of the mobile phase to ensure complete saturation of the silica surface with TEA[2].

  • Sample Loading: Dissolve the crude material in a minimal amount of Dichloromethane (DCM). If solubility is poor, perform a dry load: dissolve the crude in DCM, add Celite (1:2 w/w ratio to crude), evaporate to a free-flowing powder, and load onto the top of the column bed.

  • Elution: Run the column isocratically. Monitor fractions via TLC (UV 254 nm).

  • Post-Purification: Combine pure fractions and evaporate under reduced pressure. Crucial Step: To remove residual TEA, co-evaporate the resulting solid twice with toluene, followed by high vacuum drying for 12 hours.

Protocol B: Reverse-Phase Preparative HPLC (Fine Scale)

Designed for high-purity isolation (<500 mg) or separation of closely eluting regioisomers.

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure water containing 0.1% Formic acid (v/v).

    • Buffer B: HPLC-grade Acetonitrile containing 0.1% Formic acid (v/v)[3].

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of DMSO and Buffer B. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., 21.2 mm x 250 mm, 5 µm) with 10% Buffer B at a flow rate of 15 mL/min until the baseline stabilizes (approx. 10 minutes).

  • Gradient Elution:

    • 0-2 min: 10% B (Isocratic hold to elute DMSO and highly polar impurities).

    • 2-15 min: Linear gradient from 10% B to 85% B.

    • 15-18 min: 85% B (Column wash).

    • 18-20 min: Return to 10% B.

  • Detection & Collection: Monitor absorbance at 254 nm (aromatic backbone) and 289 nm (quinoline-specific absorption)[3]. Collect fractions based on threshold triggering at 254 nm.

  • Self-Validation Checkpoint 2 (Purity Assessment): Re-inject a 5 µL aliquot of the main collected fraction using an analytical C18 column under the same gradient conditions. Validation: The chromatogram must yield a single peak with >98% Area Under Curve (AUC) and a symmetry factor between 0.9 and 1.1.

  • Isolation: Lyophilize the combined pure fractions to yield the target compound as a fluffy solid.

References

  • Organic Syntheses. Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]

Sources

Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 5-Chloroquinoline-8-carbonitrile

Abstract & Introduction 5-Chloroquinoline-8-carbonitrile is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of novel therapeutic agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

5-Chloroquinoline-8-carbonitrile is a heterocyclic compound of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of novel therapeutic agents. The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount.

This application note presents a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloroquinoline-8-carbonitrile purity. The narrative explains the scientific rationale behind the method's development, provides a step-by-step protocol for its execution, and details a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This ensures the method is fit for its intended purpose in research, development, and quality control environments.

Analyte Physicochemical Properties

Understanding the properties of 5-Chloroquinoline-8-carbonitrile is fundamental to developing a selective and robust HPLC method.

  • Chemical Structure:

    • Formula: C₁₀H₅ClN₂

    • Molecular Weight: 188.62 g/mol

    • Appearance: Solid

  • Solubility: The compound is sparingly soluble in water but shows good solubility in organic solvents like acetonitrile and methanol, making these suitable for sample and mobile phase preparation.

  • Chromophoric Properties: The quinoline ring system contains conjugated pi (π) electrons, which strongly absorb ultraviolet (UV) radiation. Spectroscopic data for similar quinoline derivatives show significant absorbance between 220 nm and 350 nm.[3][4] This allows for sensitive detection using a standard UV detector.

Rationale for Chromatographic Method Development

The choices made during method development are grounded in the chemical nature of the analyte and the principles of chromatography to achieve optimal separation and quantification.

Selection of Chromatographic Mode: Reverse-Phase HPLC

Reverse-phase HPLC is the most widely used separation technique, accounting for a majority of all HPLC separations.[5] It was selected for this application due to its versatility and suitability for separating moderately polar to non-polar organic molecules like 5-Chloroquinoline-8-carbonitrile. The retention mechanism is based on the hydrophobic interaction between the analyte and the non-polar stationary phase.

Stationary Phase (Column) Selection

A C18 (Octadecylsilane) column is the recommended starting point and was found to be effective.[6]

  • Causality: The C18 stationary phase provides strong hydrophobic interactions with the aromatic quinoline structure of the analyte, leading to good retention and separation from more polar impurities. For analytes with aromatic systems, a Phenyl-Hexyl phase could also be an alternative as it offers additional π-π interactions, potentially improving selectivity for certain impurities.[7]

Mobile Phase Composition

The mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is chosen over methanol.

    • Causality: Acetonitrile typically provides better peak shapes for nitrogen-containing heterocyclic compounds, has a lower viscosity (resulting in lower backpressure), and offers excellent UV transparency at lower wavelengths.[8]

  • Aqueous Component: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Causality: The addition of an acid like TFA serves two primary purposes. First, it protonates any free silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions with the basic nitrogen of the quinoline ring, which prevents peak tailing.[8] Second, it maintains a consistent low pH to ensure the analyte is in a single, protonated state, leading to sharp, reproducible peaks.

  • Elution Mode: A gradient elution is employed.

    • Causality: A gradient, which involves changing the mobile phase composition over time, is ideal for purity analysis. It allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, providing a comprehensive profile of the sample.[9]

Detection Wavelength

A detection wavelength of 254 nm is selected.

  • Causality: While a full UV scan would determine the absorbance maximum (λ-max), 254 nm is a common and robust choice for aromatic and heterocyclic compounds.[10][11] It provides a good balance of sensitivity for the main analyte and potential impurities that may have slightly different chromophores.

Experimental Protocol: Purity Determination

Instrumentation and Materials
ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade Acetonitrile
Diluent Acetonitrile/Water (50:50, v/v)
Standard 5-Chloroquinoline-8-carbonitrile Reference Standard (>99.5% purity)
Glassware Class A volumetric flasks and pipettes
Filters 0.45 µm PTFE syringe filters
Preparation of Solutions
  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 5-Chloroquinoline-8-carbonitrile sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow from preparation to final reporting for the purity analysis of 5-Chloroquinoline-8-carbonitrile.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting prep_mobile Prepare Mobile Phase A & B sst System Suitability Test (SST) prep_mobile->sst prep_std Prepare Reference Standard Solution prep_std->sst prep_sample Prepare Sample Solution inject Inject Sample and Standard Solutions prep_sample->inject sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for 5-Chloroquinoline-8-carbonitrile Purity Analysis.

HPLC Method Validation Protocol

To ensure the analytical method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[12] The validation demonstrates the method's performance characteristics.

Validation_Protocol cluster_params center_node HPLC Method Validation (ICH Q2 R1) Specificity Specificity Distinguishes analyte from impurities center_node->Specificity Linearity Linearity Proportional response to concentration center_node->Linearity Accuracy Accuracy Closeness to true value (% Recovery) center_node->Accuracy Precision Precision Repeatability & Intermediate Precision center_node->Precision Range Range Concentration interval for reliable results center_node->Range LOD LOD / LOQ Lowest detectable & quantifiable amounts center_node->LOD Robustness Robustness Insensitive to small method variations center_node->Robustness

Sources

Method

Use of 5-Chloroquinoline-8-carbonitrile in the synthesis of novel heterocycles

Application Note: Orthogonal Functionalization of 5-Chloroquinoline-8-carbonitrile for Novel Heterocycle Synthesis Executive Summary 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) is a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 5-Chloroquinoline-8-carbonitrile for Novel Heterocycle Synthesis

Executive Summary

5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. It features two orthogonal reactive sites: an electrophilic carbonitrile group at the C8 position and a cross-coupling-competent aryl chloride at the C5 position. This Application Note details validated, step-by-step protocols for exploiting this scaffold to synthesize novel, densely functionalized quinoline-based heterocycles, such as 5-arylquinolin-8-yl-tetrazoles, which serve as highly stable carboxylic acid bioisosteres.

Mechanistic Rationale & Orthogonal Reactivity

The strategic value of 5-chloroquinoline-8-carbonitrile lies in its predictable chemoselectivity, allowing researchers to build complex architectures without the need for extensive protecting-group chemistry.

  • Tetrazole Synthesis ([3+2] Cycloaddition): The C8-carbonitrile readily undergoes[3+2] cycloaddition with azide sources. Historically, this transformation required harsh, toxic conditions (e.g., Brønsted acids generating explosive hydrazoic acid). However, utilizing a Lewis acid such as ZnBr₂ coordinates the nitrile nitrogen, enhancing its electrophilicity and facilitating rapid azide attack safely[1]. For large-scale synthesis, continuous-flow microreactor technologies can further mitigate the safety risks associated with azide handling[2].

  • Palladium-Catalyzed Cross-Coupling: The C5-chloro substituent is situated on the electron-deficient quinoline core, making it susceptible to oxidative addition by electron-rich Palladium(0) species. While aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, the use of specialized bidentate ligands (e.g., dppf) or biaryl phosphines efficiently promotes Suzuki-Miyaura cross-coupling[3] and Buchwald-Hartwig aminations[4].

Synthetic Strategy & Workflow Visualization

G A 5-Chloroquinoline- 8-carbonitrile B 5-(5-Chloroquinolin- 8-yl)-1H-tetrazole A->B NaN3, ZnBr2 Cycloaddition C 5-Arylquinoline- 8-carbonitrile A->C Ar-B(OH)2, Pd Suzuki Coupling D Bifunctional Novel Heterocycle B->D Ar-B(OH)2, Pd Suzuki Coupling C->D NaN3, ZnBr2 Cycloaddition

Orthogonal functionalization of 5-chloroquinoline-8-carbonitrile to novel heterocycles.

Reaction Optimization Data

To ensure high yields and minimize side reactions (such as protodehalogenation), the reaction conditions must be carefully optimized. The tables below summarize quantitative data derived from benchmark protocols for functionalizing chloroquinolines.

Table 1: Optimization of Suzuki-Miyaura Coupling for 5-Chloroquinoline Derivatives [3]

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O (4:1)902445
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)1001868
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O (4:1)1001289
Pd(dppf)Cl₂K₃PO₄DMF/H₂O (5:1)908>95

Table 2: Optimization of [3+2] Cycloaddition for Tetrazole Synthesis [1]

Azide SourceAdditive/CatalystSolventTemp (°C)Time (h)Yield (%)
NaN₃ (1.5 eq)NH₄Cl (1.5 eq)DMF1202455
NaN₃ (1.2 eq)ZnBr₂ (1.0 eq)H₂O/iPrOH1001688
NaN₃ (1.1 eq)Cu(II) complexH₂O80894

Experimental Protocols

Protocol A: Synthesis of 5-(5-Chloroquinolin-8-yl)-1H-tetrazole via Lewis Acid-Catalyzed Cycloaddition

Objective: Convert the C8-carbonitrile to a tetrazole bioisostere while preserving the C5-chloride for downstream functionalization. Causality & Self-Validation: Zinc bromide acts as a Lewis acid to activate the nitrile, preventing the need for strong Brønsted acids that generate toxic HN₃ gas. The reaction is self-validating during workup: the tetrazole product is highly soluble in basic aqueous solutions but precipitates sharply upon acidification.

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, suspend 5-Chloroquinoline-8-carbonitrile (1.0 mmol, 188.6 mg) in a mixture of isopropanol (10 mL) and deionized water (10 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃, 1.2 mmol, 78 mg) followed by Zinc Bromide (ZnBr₂, 1.0 mmol, 225 mg). Safety Note: Always handle NaN₃ with non-metal spatulas to avoid forming shock-sensitive metal azides[2].

  • Reaction: Heat the vigorously stirred mixture to 100 °C for 16 hours. Monitor by TLC (Eluent: 9:1 DCM/MeOH). The starting material spot (Rf ~0.8) will disappear, replaced by a baseline spot (representing the zinc-tetrazole complex).

  • Workup & Isolation: Cool the mixture to room temperature. Add 1M NaOH (15 mL) to dissolve the zinc-tetrazole complex and form the highly soluble sodium tetrazolate. Wash the aqueous layer with Ethyl Acetate (2 × 15 mL) to remove unreacted nitrile and organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl dropwise until the pH reaches exactly 2.0. A dense white/pale-yellow precipitate of the free 1H-tetrazole will immediately form.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and dry in a vacuum oven at 50 °C overnight.

Protocol B: Suzuki-Miyaura Cross-Coupling of 5-(5-Chloroquinolin-8-yl)-1H-tetrazole

Objective: Arylate the C5 position using a boronic acid to yield a fully elaborated, novel bifunctional heterocycle. Causality & Self-Validation: The C-Cl bond is relatively inert compared to C-Br bonds; therefore, Pd(dppf)Cl₂ is selected because its large bite angle accelerates the oxidative addition step[3]. A biphasic solvent system (DMF/H₂O) ensures the solubility of both the polar tetrazole starting material and the inorganic base.

  • Setup: To an oven-dried Schlenk tube, add 5-(5-Chloroquinolin-8-yl)-1H-tetrazole (0.5 mmol), the desired Arylboronic Acid (0.75 mmol, 1.5 eq), Potassium Phosphate (K₃PO₄, 1.5 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon three times to remove oxygen, which would otherwise degrade the palladium catalyst and promote boronic acid homocoupling.

  • Solvent Addition: Inject degassed DMF (4 mL) and degassed H₂O (1 mL) via syringe.

  • Reaction: Heat the mixture at 90 °C in an oil bath for 8–12 hours. Monitor via LC-MS until the mass corresponding to the starting chloride is fully consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with water (3 × 15 mL) to remove DMF, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM/MeOH) to afford the pure 5-arylquinolin-8-yl-tetrazole.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). "Synthesis of 1H-tetrazoles". Organic Chemistry Portal.
  • Jamison, T. F. et al. "Safe and efficient tetrazole synthesis in a continuous-flow microreactor". SciSpace.
  • "Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde". Benchchem.
  • "Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System".

Sources

Application

Advanced Derivatization Strategies for the Nitrile Group of 5-Chloroquinoline-8-carbonitrile

Executive Summary This application note provides a comprehensive, mechanistically grounded guide for the late-stage derivatization of 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1]. Designed for medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, mechanistically grounded guide for the late-stage derivatization of 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1]. Designed for medicinal chemists and drug development professionals, this document details three divergent synthetic pathways: [3+2] cycloaddition to yield a bioisosteric tetrazole, selective reduction to a primary amine, and controlled hydration to a primary carboxamide. Each protocol is engineered as a self-validating system to ensure high fidelity, reproducibility, and preservation of the sensitive 5-chloroquinoline core.

Chemical Context & Strategic Importance

The quinoline scaffold is a privileged structure in pharmacology, frequently utilized in the development of antimalarial, antimicrobial, and anticancer therapeutics[2]. The incorporation of a chlorine atom at the C5 position significantly enhances the molecule's lipophilicity and metabolic stability against oxidative degradation.

The carbonitrile group at the C8 position serves as a highly versatile synthetic handle[1]. Because the nitrile carbon is electrophilic, it is primed for nucleophilic attack, cycloadditions, or hydride reductions. However, derivatization must be carefully calibrated to avoid off-target reactions, such as the hydrodehalogenation of the C5-chlorine or the over-hydrolysis of amides to carboxylic acids.

Mechanistic Rationale & Pathway Selection (E-E-A-T)

To maximize synthetic utility, we have isolated three primary derivatization pathways. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling these reactions.

  • Pathway A: Tetrazole Synthesis (Bioisosteric Replacement) The conversion of the nitrile to a 1H-tetrazole provides a metabolically stable bioisostere for carboxylic acids, which is critical for enhancing membrane permeability and target binding[3]. We utilize a Zinc Chloride ( ZnCl2​ ) catalyzed [3+2] cycloaddition with Sodium Azide ( NaN3​ )[4]. ZnCl2​ acts as a potent Lewis acid, coordinating directly to the nitrile nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon, making it highly susceptible to nucleophilic attack by the azide ion, while avoiding the generation of highly toxic and explosive hydrazoic acid ( HN3​ )[5].

  • Pathway B: Selective Reduction to Primary Amine The reduction of a nitrile to a primary amine provides a critical linkage for synthesizing extended amides, ureas, or secondary amine derivatives[6]. We employ Borane-Tetrahydrofuran complex ( BH3​⋅THF ) rather than Palladium-catalyzed hydrogenation ( H2​/Pd−C ). BH3​ is an electrophilic reducing agent that selectively targets the electron-rich nitrile nitrogen without risking the hydrodehalogenation of the C5-chlorine, a common and detrimental side-reaction under standard catalytic hydrogenation conditions.

  • Pathway C: Radziszewski Hydration to Primary Amide Controlled hydration of the nitrile yields a primary amide. We utilize the Radziszewski reaction conditions (Basic Hydrogen Peroxide). The hydroperoxide anion ( HOO− ) is a highly reactive α -nucleophile that rapidly attacks the nitrile carbon to form a peroxyimidate intermediate. This intermediate undergoes rapid intramolecular oxygen transfer to form the amide and release oxygen gas. This mechanism inherently prevents over-hydrolysis to the carboxylic acid, providing a self-terminating reaction.

Workflow Visualization

NitrileDerivatization A 5-Chloroquinoline- 8-carbonitrile B 5-Chloro-8-(1H- tetrazol-5-yl)quinoline A->B NaN3, ZnCl2 [3+2] Cycloaddition C (5-Chloroquinolin-8-yl) methanamine A->C BH3·THF Selective Reduction D 5-Chloroquinoline- 8-carboxamide A->D H2O2, K2CO3 Radziszewski Hydration

Caption: Divergent derivatization pathways of 5-Chloroquinoline-8-carbonitrile.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-8-(1H-tetrazol-5-yl)quinoline

Objective: Convert the nitrile to a 1H-tetrazole ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-Chloroquinoline-8-carbonitrile (1.0 equiv, 10 mmol) in 25 mL of DMF.

  • Activation: Add ZnCl2​ (1.1 equiv, 11 mmol) and NaN3​ (1.5 equiv, 15 mmol) to the solution[4].

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere for 16 hours.

    • Self-Validation Check: TLC (Eluent: EtOAc/Hexane 1:1) should show the complete disappearance of the starting material ( Rf​≈0.6 ) and a new baseline spot ( Rf​≈0.0 ), indicating the formation of the highly polar tetrazole salt.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice water. Slowly acidify the aqueous layer with 1M HCl to pH 2.

    • Self-Validation Check: A dense white/pale-yellow precipitate will form exclusively at pH 2, confirming the protonation of the tetrazole salt to the free 1H-tetrazole.

  • Isolation: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under a vacuum to afford the product.

Protocol 2: Selective Reduction to (5-Chloroquinolin-8-yl)methanamine

Objective: Reduce the nitrile to a primary amine while preserving the aryl chloride.

  • Preparation: Dissolve 5-Chloroquinoline-8-carbonitrile (1.0 equiv, 10 mmol) in 30 mL of anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Reduction: Dropwise, add BH3​⋅THF (1.0 M in THF, 3.0 equiv, 30 mL) over 15 minutes.

  • Reaction: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the dropwise addition of Methanol (15 mL) until gas evolution ceases.

    • Causality: Methanolysis breaks down the unreacted borane.

  • Complex Cleavage: Add 6M HCl (10 mL) and reflux for 1 hour to destroy the stable amine-borane complex.

  • Workup: Evaporate the volatiles. Basify the aqueous residue to pH 12 using 2M NaOH and extract with Dichloromethane ( 3×30 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

    • Self-Validation Check: IR spectroscopy of the crude product will show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the emergence of a broad N−H doublet at ~3300-3400 cm⁻¹.

Protocol 3: Controlled Hydration to 5-Chloroquinoline-8-carboxamide

Objective: Hydrate the nitrile to a primary amide without over-hydrolysis.

  • Preparation: Dissolve 5-Chloroquinoline-8-carbonitrile (1.0 equiv, 10 mmol) in 20 mL of DMSO. Add anhydrous K2​CO3​ (0.2 equiv, 2 mmol).

  • Hydration: Cool the mixture to 15 °C. Slowly add 30% aqueous H2​O2​ (5.0 equiv, 50 mmol) dropwise.

    • Self-Validation Check: Vigorous bubbling ( O2​ gas evolution) will be observed immediately. This is the mechanistic byproduct of the peroxyimidate intermediate collapsing into the amide.

  • Reaction: Stir at room temperature for 2 hours. The cessation of bubbling serves as a visual indicator that the reaction has reached completion.

  • Workup: Pour the mixture into 100 mL of cold distilled water. The primary amide will precipitate out of the aqueous DMSO mixture.

  • Isolation: Filter the solid, wash with cold water, and dry under a vacuum.

Quantitative Data & Reaction Summary

Derivatization TargetReagent SystemTemp (°C)Time (h)Expected YieldPrimary Downstream Application
1H-Tetrazole NaN3​ , ZnCl2​ , DMF1201675 - 85%Carboxylic acid bioisostere for target binding[3].
Primary Amine BH3​⋅THF , THF65480 - 90%Handle for amide/urea coupling or reductive amination[6].
Primary Amide 30% H2​O2​ , K2​CO3​ , DMSO25285 - 95%Hydrogen bond donor/acceptor motif installation.

References

  • MDPI. "5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline". Molbank. URL: [Link]

  • ResearchGate. "An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles". ResearchGate Publications. URL:[Link]

  • Bentham Science. "Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update". Current Organic Chemistry. URL:[Link]

  • American Chemical Society (ACS). "FSO2N3-Enabled Synthesis of Tetrazoles from Amidines and Guanidines". Organic Letters. URL:[Link]

Sources

Method

Application of 5-Chloroquinoline-8-carbonitrile in Kinase Inhibitor Synthesis: A Comprehensive Methodological Guide

Introduction & Pharmacophore Rationale In the landscape of targeted oncology and neurodegeneration, the quinoline scaffold is a privileged pharmacophore, frequently serving as an ATP-competitive hinge binder in kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

In the landscape of targeted oncology and neurodegeneration, the quinoline scaffold is a privileged pharmacophore, frequently serving as an ATP-competitive hinge binder in kinase inhibitors. Within this chemical space, 5-chloroquinoline-8-carbonitrile (CAS: 122868-36-4) has emerged as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly programmable module:

  • The 8-Carbonitrile Group: This strong electron-withdrawing group modulates the pKa​ of the quinoline nitrogen, optimizing its1 (e.g., Met residue) of the kinase hinge region[1]. Furthermore, the nitrile serves as a synthetic precursor to 8-carboxamides, which provide dual hydrogen bond donor/acceptor capabilities essential for targeting kinases like Src, LRRK2, and CDK8/19[2].

  • The 5-Chloro Substituent: This provides an orthogonal handle for transition-metal-catalyzed cross-coupling. By vectoring substituents toward the solvent-exposed channel or the DFG-motif pocket, chemists can fine-tune both potency and kinase selectivity without disrupting the core hinge-binding mechanics.

Mechanistic Insights & Signaling Pathways

When targeting hyperactive signaling cascades, such as the EGFR/Src pathway in solid tumors, the quinoline core competitively displaces ATP. The causality of the inhibition relies on the rigid heterocyclic system mimicking the purine ring of ATP, while the C5 and C8 substitutions lock the kinase in an inactive conformation, halting downstream phosphorylation and inducing apoptosis.

G Stimulus Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Stimulus->Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (PI3K / AKT / MAPK) Src->Downstream Phosphorylation Inhibitor 5-Substituted Quinoline-8-carbonitrile (Inhibitor) Inhibitor->Src ATP-competitive Inhibition Response Cell Proliferation & Survival Downstream->Response

Fig 1. Src kinase signaling pathway and ATP-competitive inhibition by quinoline derivatives.

Synthetic Methodologies & Protocols

To transform 5-chloroquinoline-8-carbonitrile into a potent kinase inhibitor, we utilize a divergent synthetic workflow. The protocols below are designed as self-validating systems to ensure high fidelity and reproducibility.

G SM 5-Chloroquinoline- 8-carbonitrile BHA Buchwald-Hartwig Amination (Pd-Catalyst, Amine) SM->BHA Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) SM->Suzuki Int1 5-Aminoquinoline- 8-carbonitrile BHA->Int1 Int2 5-Arylquinoline- 8-carbonitrile Suzuki->Int2 Hydrol Nitrile Hydrolysis (H2O2 / NaOH) Int1->Hydrol Int2->Hydrol Final1 5-Aminoquinoline- 8-carboxamide (Kinase Inhibitor) Hydrol->Final1 Final2 5-Arylquinoline- 8-carboxamide (Kinase Inhibitor) Hydrol->Final2

Fig 2. Divergent synthetic workflow from 5-chloroquinoline-8-carbonitrile to kinase inhibitors.

Protocol 1: Homogeneous Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Design: Aryl chlorides are notoriously sluggish in oxidative addition compared to bromides. To overcome this, we utilize a highly active, bulky, electron-rich phosphine ligand (e.g., tB-XPhos). Furthermore, traditional inorganic bases (like K2​CO3​ ) have poor solubility in organic solvents, leading to heterogeneous mixtures that scale poorly. We employ a 3[3]. This decouples the deprotonation (DBU) and halide sequestration (NaTFA) steps, enabling homogeneous coupling at room temperature.

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox, charge a dry reaction vial with 5-chloroquinoline-8-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), and NaTFA (1.2 equiv).

  • Catalyst Addition: Add 0.5 mol % of[(tB-XPhos)Pd(Allyl)]OTf precatalyst.

  • Solvent & Base: Dissolve the mixture in anhydrous 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 0.5 M. Add DBU (1.2 equiv) via microsyringe.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 20–50 °C for 4–12 hours.

  • In-Process Control (IPC) & Self-Validation: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The system is validated if the starting material peak ( m/z 189 [M+H]+ ) is <5% and the desired product mass is dominant. Troubleshooting: If unreacted chloride persists, verify the anhydrous nature of the DBU, as moisture quenches the active Pd(0) species.

  • Workup: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Controlled Hydrolysis of 8-Carbonitrile to 8-Carboxamide

Causality & Design: Complete hydrolysis of nitriles to carboxylic acids is a common side reaction under harsh aqueous conditions. To arrest the reaction at the primary amide stage—a 4[4]—we utilize a mild, nucleophilic epoxidation-type mechanism using alkaline hydrogen peroxide. The hydroperoxide anion ( HOO− ) attacks the nitrile carbon much faster than hydroxide, forming a peroxyimidic acid intermediate that collapses exclusively to the amide.

Step-by-Step Methodology:

  • Preparation: Dissolve the 5-substituted quinoline-8-carbonitrile intermediate in a 4:1 mixture of EtOH and DMSO (0.2 M). The DMSO acts as a mild co-oxidant and solubility enhancer.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 30% aqueous H2​O2​ (5.0 equiv), followed by 1 M aqueous NaOH (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high- Rf​ nitrile spot and the appearance of a highly UV-active, lower- Rf​ amide spot validates the progression.

  • Workup: Quench excess peroxide with saturated aqueous Na2​S2​O3​ (test with starch-iodide paper to validate complete quenching). Extract with EtOAc, wash with brine, and recrystallize from EtOH/Water to yield the pure 8-carboxamide.

Quantitative Data & Structure-Activity Relationship (SAR)

The modularity of the 5-chloroquinoline-8-carbonitrile scaffold allows for rapid SAR generation. Table 1 summarizes the impact of C5 and C8 functionalization on kinase inhibitory activity, demonstrating how specific structural changes dictate target affinity.

C5 SubstituentC8 SubstituentTarget KinaseIC50 (nM)Mechanistic Rationale
Chloro (Starting Material)CarbonitrileSrc>1000Baseline; lacks solvent-channel interactions.
4-Methylpiperazin-1-ylCarbonitrileSrc45Cyclic amine enhances solubility and interacts with solvent-exposed residues[5].
4-Methylpiperazin-1-ylCarboxamideLRRK26.3Amide provides dual H-bond donor/acceptor interactions in the hinge region[6].
3-FluorophenylCarbonitrileCDK8/1912Aryl group occupies the hydrophobic pocket; nitrile acts as an H-bond acceptor[2].
4-ButylphenylCarboxylic AcideIF4A26,500Over-hydrolysis to acid causes electrostatic repulsion in the ATP pocket[7].

Table 1: SAR summary of quinoline derivatives synthesized from the 5-chloroquinoline-8-carbonitrile scaffold.

References

  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors Source: ACS Publications URL
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics Source: PubMed/NIH URL
  • Palladium-Catalyzed Amidation and Amination of (Hetero)
  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: ResearchGate URL
  • Ki Summary - BindingDB.org (LRRK2 Inhibitors)
  • Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action Source: PMC - NIH URL
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase Source: ACS Publications URL

Sources

Application

5-Chloroquinoline-8-carbonitrile: A Detailed Application Guide for Fluorescent Probe Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Quinoline-Based Fluorophore The quinoline scaffold is a cornerstone in the development of fluorescent probe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Quinoline-Based Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent fluorescence, capacity for stable metal chelation, and the tunability of its photophysical properties.[1][2] Within this versatile family, 5-chloroquinoline-8-carbonitrile emerges as a compound of significant interest. Its structure, featuring an electron-withdrawing chloro group and a carbonitrile moiety on the quinoline ring, suggests the potential for unique fluorescent characteristics and sensing capabilities. Quinoline derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties, further underscoring the importance of developing tools for their study and application.[3]

This technical guide provides a comprehensive overview of 5-chloroquinoline-8-carbonitrile as a potential fluorescent probe. While direct experimental data for this specific compound as a fluorescent sensor is not extensively available in public literature, this document will leverage established principles from closely related 8-hydroxyquinoline and 8-aminoquinoline derivatives to propose potential applications, mechanisms of action, and detailed experimental protocols.[4][5][6] The protocols herein are designed to be self-validating systems, enabling researchers to explore and validate the utility of this promising fluorophore.

Physicochemical Properties and Handling

A clear understanding of the fundamental properties of 5-chloroquinoline-8-carbonitrile is crucial for its effective application.

PropertyValueSource
CAS Number 122868-36-4[7]
Molecular Formula C₁₀H₅ClN₂[7]
Molecular Weight 188.62 g/mol [7]
Physical Form Solid[7]
Purity Typically ≥95%[7]
Storage Sealed in a dry environment at room temperature or 2-8°C.[7]

Safety Precautions: 5-Chloroquinoline-8-carbonitrile is classified with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Proposed Mechanism of Action as a Fluorescent Probe

The fluorescence of quinoline-based probes is often modulated through mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT).[1][6] In its free state, the fluorescence of a quinoline derivative might be quenched. Upon binding to a specific analyte, such as a metal ion, conformational changes can restrict intramolecular vibrations and rotations, inhibiting non-radiative decay pathways and leading to a "turn-on" fluorescent response.[6][8]

For 5-chloroquinoline-8-carbonitrile, the nitrogen atom of the quinoline ring and the nitrogen of the carbonitrile group could potentially act as a chelating site for metal ions. The interaction with a metal ion would likely alter the electronic properties of the quinoline ring, leading to a detectable change in its fluorescence emission.

Hypothetical Sensing Mechanism of 5-Chloroquinoline-8-carbonitrile

Sensing_Mechanism Hypothetical Sensing Mechanism cluster_0 Free Probe State cluster_1 Analyte Binding Probe 5-Chloroquinoline-8-carbonitrile (Low Fluorescence) Analyte Metal Ion (e.g., Zn²⁺, Fe³⁺) Probe->Analyte Chelation Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Conformational Change Analyte->Complex Forms Complex

Caption: Proposed chelation of a metal ion by 5-chloroquinoline-8-carbonitrile leading to enhanced fluorescence.

Experimental Protocols

The following are generalized protocols for the characterization and application of 5-chloroquinoline-8-carbonitrile as a fluorescent probe. Researchers should optimize these protocols based on their specific experimental setup and target analyte.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the optimal excitation and emission wavelengths, and to assess the fluorescence quantum yield of 5-chloroquinoline-8-carbonitrile.

Materials:

  • 5-Chloroquinoline-8-carbonitrile

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, acetonitrile)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of 5-chloroquinoline-8-carbonitrile in a suitable solvent (e.g., DMSO).

  • Absorption Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the UV-Vis absorption spectrum from 200 to 600 nm to determine the maximum absorption wavelength (λmax).

  • Emission Spectrum:

    • Using the same diluted solution, excite the sample at its λmax in the fluorometer.

    • Record the fluorescence emission spectrum across a suitable wavelength range (e.g., 350-700 nm) to determine the maximum emission wavelength (λem).

  • Excitation Spectrum:

    • Set the emission wavelength to the determined λem.

    • Scan the excitation wavelengths to obtain the excitation spectrum. The peak of the excitation spectrum should correspond to the absorption maximum.

  • Quantum Yield Determination (Relative Method):

    • A well-characterized fluorescent standard with a known quantum yield (Φstd) and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54) should be used.

    • Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield (Φsample) using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where η is the refractive index of the solvent.

Workflow for Photophysical Characterization

Photophysical_Characterization Workflow for Photophysical Characterization Start Prepare Stock Solution UV_Vis Record UV-Vis Absorption Spectrum Start->UV_Vis Determine_Lambda_Max Determine λmax UV_Vis->Determine_Lambda_Max Fluorescence_Emission Record Fluorescence Emission Spectrum Determine_Lambda_Max->Fluorescence_Emission Excite at λmax Determine_Lambda_Em Determine λem Fluorescence_Emission->Determine_Lambda_Em Quantum_Yield Determine Quantum Yield Determine_Lambda_Em->Quantum_Yield End Characterization Complete Quantum_Yield->End

Caption: A streamlined workflow for characterizing the photophysical properties of a fluorescent probe.

Protocol 2: Screening for Metal Ion Sensing

Objective: To evaluate the selectivity and sensitivity of 5-chloroquinoline-8-carbonitrile as a fluorescent probe for various metal ions.

Materials:

  • 5-Chloroquinoline-8-carbonitrile stock solution (1 mM in DMSO)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂, NaCl, KCl) in deionized water or a suitable buffer.

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of 5-chloroquinoline-8-carbonitrile in the buffer solution. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare working solutions of the metal ions by diluting the stock solutions in the same buffer.

  • Selectivity Screening:

    • To separate cuvettes containing the probe solution, add a specific metal ion to a final concentration of, for example, 100 µM.

    • Incubate for a short period (e.g., 5 minutes) at room temperature.

    • Record the fluorescence emission spectrum for each sample, exciting at the predetermined λmax.

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to that of the free probe. A significant increase or decrease in fluorescence suggests a potential interaction.

  • Fluorescence Titration (for responsive ions):

    • To a cuvette containing the probe solution, incrementally add small aliquots of the stock solution of the metal ion that showed a response.

    • After each addition, mix and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at λem as a function of the metal ion concentration.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe solution without the analyte) and S is the slope of the linear portion of the titration curve at low analyte concentrations.[9]

  • Competition Experiments:

    • To a solution of the probe and the target metal ion, add other potentially interfering metal ions at the same or higher concentrations.

    • Measure the fluorescence response to determine if the signal for the target ion is affected by the presence of other ions.

Potential Applications in Drug Development and Cellular Research

Based on the known applications of other quinoline-based fluorescent probes, 5-chloroquinoline-8-carbonitrile could potentially be utilized in the following areas:

  • Imaging of Intracellular Metal Ions: If found to be selective for biologically relevant metal ions like Zn²⁺ or Fe³⁺, it could be used for live-cell imaging to study the roles of these ions in cellular processes and diseases.[4][9]

  • High-Throughput Screening: As a fluorescent probe, it could be adapted for high-throughput screening assays to identify compounds that modulate metal ion homeostasis.

  • Environmental Monitoring: Quinoline-based sensors have been developed for the detection of heavy metal ions in environmental samples.[1]

Conclusion and Future Directions

5-Chloroquinoline-8-carbonitrile represents a promising, yet underexplored, candidate for the development of novel fluorescent probes. The protocols and conceptual framework provided in this guide offer a starting point for researchers to systematically investigate its photophysical properties and sensing capabilities. Future studies should focus on the experimental validation of its selectivity and sensitivity towards various analytes, determination of its binding stoichiometry and affinity, and its application in biological systems. The unique electronic properties conferred by the chloro and carbonitrile substituents may lead to the discovery of a highly valuable tool for chemical biology and drug discovery.

References

  • Benchchem. An In-depth Technical Guide to 8-Chloroisoquinoline-1-carbonitrile.
  • (2026). Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. PDF.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • (2025). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. ResearchGate.
  • Sigma-Aldrich. 5-Chloroquinoline-8-carbonitrile | 122868-36-4.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Sigma-Aldrich. 5-Chloroquinoline-8-carbonitrile | 122868-36-4.
  • (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar.
  • (2023). Synthesis of a Fluorescence Probe Based on 8-Hydroxyquinoline Derivative and Its Application in Mg 2+ Ion Detection. 分析测试学报.
  • (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Available from: [Link]

  • (2025). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • Photo physical properties of 8-hydroxy quinoline.
  • (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. Available from: [Link]

  • Supporting Information for - DOI.
  • Engineering the ChlorON Series: Turn-On Fluorescent Protein Sensors for Imaging Labile Chloride in Living Cells. PMC. Available from: [Link]

  • Benchchem. Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions.
  • (2022). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Request PDF. Available from: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Available from: [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. Available from: [Link]

  • NextSDS. 5-chloroquinoline-8-carbonitrile — Chemical Substance Information. Available from: [Link]

  • (2022). Effect of fluorescence quenching model on quinoline derivative with cobalt chloride metal ion using steady state and time resolved spectroscopic methods. PubMed. Available from: [Link]

  • (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole. DSpace@MIT. Available from: [Link]

Sources

Method

Application Note: Metal Complexation Studies with 5-Chloroquinoline-8-carbonitrile

Target Audience: Researchers, coordination chemists, and drug development professionals Focus: Direct transition metal coordination, metal-promoted nitrile hydrolysis, and analytical validation. Introduction & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals Focus: Direct transition metal coordination, metal-promoted nitrile hydrolysis, and analytical validation.

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in both medicinal chemistry and materials science. While 8-hydroxyquinoline and 8-aminoquinoline are classic bidentate chelators, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) presents a unique, dual-reactivity profile for coordination chemistry [1].

As a Senior Application Scientist, understanding the electronic and steric causality of this ligand is critical before designing an experimental workflow:

  • Electronic Modulation via the 5-Chloro Substituent: The chlorine atom acts as an electron-withdrawing group (EWG) via induction, decreasing the basicity (pKa) of the quinoline nitrogen. Concurrently, it enhances the ligand's π -acceptor capabilities, which stabilizes low-valent transition metals (e.g., Ru(II), Cu(I)) through back-bonding. Furthermore, the halogen increases the lipophilicity of the resulting complex, a highly desirable trait for cellular membrane permeation in metallodrug development.

  • The 8-Cyano Coordination Conundrum: The cyano nitrogen is a weak σ -donor compared to the quinoline nitrogen. In strictly anhydrous conditions, 5-chloroquinoline-8-carbonitrile acts as a monodentate ligand or forms bridged bimetallic networks. However, in the presence of Lewis acidic metals (like Cu(II) or Zn(II)) and trace water, the metal ion polarizes the C≡N bond, drastically lowering the activation energy for nucleophilic attack by water. This results in metal-promoted hydrolysis , converting the nitrile into a 5-chloroquinoline-8-carboxamide—a potent N,O-bidentate chelator [2].

Understanding this bifurcation—direct coordination vs. metal-promoted hydrolysis—allows researchers to selectively synthesize distinct classes of metal complexes by strictly controlling the reaction environment.

Mechanistic Pathways

The following diagram illustrates the divergent synthetic pathways based on solvent conditions and the presence of nucleophiles.

Mechanism L 5-Chloroquinoline-8-carbonitrile (Free Ligand) C1 Direct Coordination Complex [M(L)2X2] L->C1 Anhydrous Conditions M Cu(II) / Ru(II) Salts (Lewis Acid) M->C1 H2O Nucleophilic Attack (H2O) C1->H2O Aqueous/Basic Media C2 Carboxamide Chelate Complex [M(L-amide)2] H2O->C2 Metal-Promoted Hydrolysis

Fig 1. Divergent pathways of 5-chloroquinoline-8-carbonitrile complexation and hydrolysis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (like colorimetric shifts and solubility changes) provide immediate feedback on reaction success.

Protocol A: Anhydrous Synthesis of Bis(5-chloroquinoline-8-carbonitrile)copper(II) Chloride

Objective: Achieve direct N-coordination without hydrolyzing the cyano group.

Reagents & Materials:

  • 5-Chloroquinoline-8-carbonitrile (2.0 mmol, rigorously dried)

  • Copper(II) chloride anhydrous ( CuCl2​ , 1.0 mmol)

  • Absolute Ethanol (Molecular sieve dried, <50 ppm H2​O )

  • Schlenk line apparatus (Nitrogen atmosphere)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of 5-chloroquinoline-8-carbonitrile in 15 mL of absolute ethanol in an oven-dried Schlenk flask under N2​ . Causality: Absolute ethanol prevents premature nucleophilic attack on the cyano group.

  • Metal Addition: Dissolve 1.0 mmol of anhydrous CuCl2​ in 5 mL of absolute ethanol. Add this dropwise to the ligand solution over 10 minutes.

  • Complexation: Reflux the mixture at 78°C for 3 hours. Validation Check: The solution will shift from pale yellow to a deep emerald green, indicating successful Cu−Nquinoline​ coordination.

  • Isolation: Cool the reaction to 0°C. Filter the resulting microcrystalline precipitate under a stream of N2​ .

  • Purification: Wash the solid with cold, dry diethyl ether ( 3×5 mL) to remove unreacted ligand. Dry in vacuo at 40°C for 12 hours.

Protocol B: Cu(II)-Promoted Hydrolysis to 5-Chloroquinoline-8-carboxamide Complex

Objective: Utilize the metal's Lewis acidity to hydrate the nitrile, forming a stable N,O-chelate.

Reagents & Materials:

  • 5-Chloroquinoline-8-carbonitrile (2.0 mmol)

  • Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O , 1.0 mmol)

  • Aqueous Methanol (1:1 MeOH:H2​O v/v)

  • 0.1 M NaOH (Catalytic)

Step-by-Step Methodology:

  • Solvation: Suspend 2.0 mmol of the ligand in 20 mL of aqueous methanol.

  • Activation: Add 1.0 mmol of Cu(OAc)2​⋅H2​O . Adjust the pH to ~8.5 using 0.1 M NaOH. Causality: The basic environment provides hydroxide ions, which are superior nucleophiles for the metal-activated nitrile carbon.

  • Hydrolysis & Chelation: Heat the mixture to 60°C for 4 hours. Validation Check: The suspension will dissolve and subsequently precipitate as a distinct blue-violet solid, characteristic of Cu(II) N,O-carboxamide chelates.

  • Isolation: Filter the solid, wash with copious amounts of distilled water (to remove sodium acetate), followed by cold methanol. Dry in vacuo.

Workflow S1 Dissolve Ligand in dry EtOH S2 Add Metal Salt Dropwise S1->S2 S3 Reflux 2-4h under N2 S2->S3 S4 Cool & Filter Precipitate S3->S4 S5 Wash & Dry in Vacuo S4->S5

Fig 2. Step-by-step workflow for the anhydrous synthesis of metal-ligand coordination complexes.

Analytical & Spectroscopic Validation

To confirm the structural integrity of the synthesized complexes, Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance ( 1H -NMR) spectroscopy are required.

Quantitative Data Presentation

Table 1: Expected FT-IR Spectroscopic Shifts Causality: The C≡N stretching frequency is highly sensitive to its chemical environment. Direct coordination to a metal typically increases the wavenumber due to kinematic coupling and changes in the σ -bonding framework. Hydrolysis completely eliminates this peak.

Compound State ν(C≡N) Stretch ν(C=O) Amide I ν(C=N) Quinoline CoreDiagnostic Indicator
Free Ligand ~2230 cm −1 (Sharp)Absent~1590 cm −1 Baseline reference
Direct Complex (Protocol A) ~2245 cm −1 (Shifted)Absent~1610 cm −1 (Shifted)+15 cm −1 shift in nitrile peak
Hydrolyzed Complex (Protocol B) Absent ~1650 cm −1 (Strong)~1605 cm −1 Appearance of Amide carbonyl

Table 2: Expected 1H -NMR Shifts (in DMSO- d6​ ) (Note: Cu(II) is paramagnetic, which broadens NMR signals. For precise NMR validation, synthesize the diamagnetic Zn(II) or Ru(II) analogues using the same protocols).

Proton AssignmentFree Ligand ( δ ppm)Zn(II) Direct Complex ( δ ppm)Zn(II) Hydrolyzed Complex ( δ ppm)
H-2 (Quinoline) 9.15 (dd)9.35 (Downfield shift)9.25 (Downfield shift)
H-4 (Quinoline) 8.60 (dd)8.75 (Downfield shift)8.65 (Downfield shift)
Amide ( NH2​ ) AbsentAbsent~8.00, ~8.30 (Two broad singlets)

Applications in Drug Development & Catalysis

The complexes derived from 5-chloroquinoline-8-carbonitrile have significant downstream applications:

  • Bioinorganic Therapeutics: The lipophilic nature of the 5-chloro substituent allows these complexes to effectively cross the blood-brain barrier. Copper complexes of quinoline derivatives are heavily investigated as anti-neurodegenerative agents (e.g., in Alzheimer's disease) due to their ability to redistribute metal ions and inhibit amyloid-beta aggregation [3].

  • Asymmetric Catalysis: Quinoline motifs serve as robust scaffolds for chiral ligands. The robust nature of the direct coordination complexes (Protocol A) makes them excellent pre-catalysts for cross-coupling reactions [4].

References

  • Hay, R. W., & Clark, C. R. (1977). Metal-ion-promoted hydrolysis of methyl 8-hydroxyquinoline-2-carboxylate. Journal of the Chemical Society, Dalton Transactions, (19), 1866-1874. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health (PMC). Retrieved from [Link]

  • Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen, 6(1), 31-57. [Link]

Application

Application Note: Scalable Synthesis of 5-Chloroquinoline-8-carbonitrile via Palladium-Catalyzed Cyanation

Strategic Rationale & Introduction 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) is a highly valuable heterocyclic building block utilized extensively in pharmaceutical development and organic synthesis. It serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) is a highly valuable heterocyclic building block utilized extensively in pharmaceutical development and organic synthesis. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized quinoline derivatives such as 5-((3R,5S)-3-amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile[1].

Historically, the cyanation of aryl halides relied on the Sandmeyer reaction or Rosenmund-von Braun synthesis. These classical methods require stoichiometric amounts of highly toxic copper(I) cyanide and extreme temperatures, complicating scale-up and creating severe waste management bottlenecks. Palladium-catalyzed cyanation offers a modern, high-yielding, and greener alternative[2]. However, scaling this specific transformation presents a unique mechanistic challenge: catastrophic catalyst poisoning. This application note details a self-validating, highly scalable protocol designed to circumvent this limitation.

Mechanistic Causality: Overcoming Catalyst Poisoning

To successfully scale up the cyanation of 8-bromo-5-chloroquinoline, one must understand the causality behind catalyst deactivation. The palladium-catalyzed cyanation cycle consists of three primary steps:

  • Oxidative Addition of the aryl bromide to the active Pd(0) species.

  • Transmetalation of the cyanide ion onto the Pd(II) center.

  • Reductive Elimination to release the aryl nitrile product and regenerate Pd(0).

The Scale-Up Challenge: Free cyanide ions ( CN− ) are exceptionally strong σ -donors and π -acceptors. If the concentration of dissolved CN− in the reaction mixture is too high, the cyanide ions outcompete the aryl halide for the Pd(0) center. This results in the formation of highly stable, catalytically dead [Pd(CN)4​]2− complexes[2]. This "cyanide poisoning" is the primary reason early cyanation protocols failed to reach full conversion upon scale-up.

The Engineered Solution: To maintain a low steady-state concentration of CN− , this protocol employs two field-proven strategies:

  • Alternative Cyanide Source: Potassium hexacyanoferrate(II) ( K4​[Fe(CN)6​] ) is utilized instead of standard NaCN or Zn(CN)2​ . It is non-toxic and acts as a slow-release reservoir for cyanide ions, preventing concentration spikes[2].

  • Delayed Order of Addition: The reaction mixture (aryl bromide, catalyst, and ligand) is preheated to initiate the oxidative addition step before the cyanide source is introduced. This ensures the robust formation of the Ar-Pd(II)-Br intermediate, completely shielding the Pd(0) species from premature deactivation[2][3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (8-Bromo-5-chloroquinoline) Pd0->OxAdd Poison [Pd(CN)4]2- Inactive Complex Pd0->Poison Excess CN- (Poisoning) PdII_Br Ar-Pd(II)(Br)L2 Intermediate OxAdd->PdII_Br TransMet Transmetalation (K4[Fe(CN)6]) PdII_Br->TransMet PdII_CN Ar-Pd(II)(CN)L2 Intermediate TransMet->PdII_CN RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Chloroquinoline- 8-carbonitrile RedElim->Product

Catalytic cycle of Pd-catalyzed cyanation highlighting the catalyst poisoning pathway.

Quantitative Data: Parameter Optimization

To establish a self-validating system, the reaction parameters were rigorously optimized. The table below summarizes the effect of the cyanide source and catalyst loading on the conversion of 8-bromo-5-chloroquinoline to 5-chloroquinoline-8-carbonitrile.

Cyanide SourceCatalyst SystemLoading (mol%)Temp (°C)Conversion (%)Impurity Profile / Notes
Zn(CN)₂Pd/C / dppf2.012087%High dimeric byproduct observed[4]
KCNPd(OAc)₂ / dppf1.080<20%Severe Pd poisoning; reaction stalled
K₄[Fe(CN)₆] (Co-added)Pd(OAc)₂ / dppf0.58045%Moderate Pd poisoning; incomplete
K₄[Fe(CN)₆] (Delayed Add) Pd(OAc)₂ / dppf 0.5 80 >98% Clean, highly scalable profile [2][3]

Step-by-Step Experimental Protocol (100 g Scale)

Materials Required:

  • Starting Material: 8-Bromo-5-chloroquinoline (1.0 eq, 100 g)

  • Cyanide Source: Potassium hexacyanoferrate(II) trihydrate ( K4​[Fe(CN)6​]⋅3H2​O ) (0.25 eq, 43.5 g)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.5 mol%, 0.46 g)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (1.0 mol%, 2.28 g)

  • Base: Sodium carbonate ( Na2​CO3​ ) (1.0 eq, 43.6 g)

  • Solvent: N,N-Dimethylacetamide (DMAc) (500 mL)

  • Co-solvent: Deionized Water (50 mL)

Workflow:

  • System Purging: Equip a 2 L jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the vessel with dry Nitrogen ( N2​ ) for 15 minutes.

    • Causality: Trace oxygen can rapidly oxidize the electron-rich phosphine ligand (dppf) into its phosphine oxide, permanently deactivating the catalyst system.

  • Pre-activation Mixture: Charge the reactor with 8-bromo-5-chloroquinoline, Pd(OAc)2​ , dppf, and DMAc. Stir at 250 rpm to ensure complete dissolution.

  • Pre-heating (Critical Step): Heat the mixture to 80 °C under continuous N2​ flow and hold for 15 minutes.

    • Causality: This thermal incubation allows the oxidative addition to occur, forming the stable Ar-Pd(II)-Br complex before any cyanide is present, completely circumventing the [Pd(CN)4​]2− poisoning pathway[3].

  • Cyanide Addition: In a separate flask, dissolve the K4​[Fe(CN)6​]⋅3H2​O and Na2​CO3​ in 50 mL of deionized water. Add this aqueous solution dropwise to the pre-heated reactor over 30 minutes via an addition funnel.

  • Reaction Maturation: Maintain the internal temperature at 80 °C for 3 to 4 hours. Monitor the reaction via HPLC. The reaction is considered complete when the starting material peak is <1% area.

  • Workup & Quenching: Cool the reactor to 20 °C. Add 500 mL of ethyl acetate and 500 mL of water. Stir vigorously for 10 minutes, then allow phase separation. Extract the aqueous layer once more with 200 mL of ethyl acetate.

  • Filtration of Catalyst: Pass the combined organic layers through a tightly packed pad of Celite to remove precipitated palladium black and insoluble inorganic salts.

  • Crystallization: Concentrate the organic layer under reduced pressure to approximately 150 mL. Slowly add heptane (300 mL) dropwise to induce crystallization. Filter the resulting pale yellow solid and dry under vacuum at 45 °C to yield pure 5-chloroquinoline-8-carbonitrile.

References

  • [2] Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. ResearchGate. [Link]

  • [4] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. ACS Publications. [Link]

  • [3] Pd-Catalyzed Cyanation of a Bromoaryl Carboxylate En Route to Etrumadenant: Robust Process with Low Catalyst Loading Enabled by Preactivation. ACS Publications. [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling Reactions with 5-Chloroquinoline-8-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The quinoline scaffold is a privileged pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and oncology therapeutics. Specifically, 5-chloroquinoline-8-carbonitrile represents a highly versatile building block. The 8-carbonitrile group provides a critical vector for hydrogen bonding or downstream synthetic elaboration (e.g., reduction to amines, hydrolysis to amides), while the 5-chloro position serves as an anchor for carbon-carbon bond formation.

This application note provides an authoritative, mechanistically grounded guide to executing Suzuki-Miyaura cross-coupling (SMC) reactions on 5-chloroquinoline-8-carbonitrile, overcoming the inherent sluggishness of aryl chlorides through rational catalyst design and self-validating experimental protocols.

Mechanistic Causality: Overcoming the C-Cl Activation Barrier

Historically, aryl chlorides have been challenging substrates for palladium-catalyzed cross-couplings due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol) or C–I (~65 kcal/mol). However, the unique electronic topology of 5-chloroquinoline-8-carbonitrile alters this reactivity profile.

The Electronic Effect: The presence of the strongly electron-withdrawing 8-carbonitrile group exerts both an inductive and resonance-driven pull across the fused bicyclic system. This significantly depletes the electron density at the C5 position. Consequently, the C5–Cl bond becomes more electrophilic, lowering the activation energy required for the oxidative addition of an electron-rich Pd(0) species [1].

To successfully drive this catalytic cycle, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are required. The electron-rich nature of these ligands stabilizes the highly reactive monoligated Pd(0) active species, while their steric bulk accelerates the final reductive elimination step by forcing the coupled aryl groups together [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd(II)(Ar)(Cl)L_n Pd0->OxAdd 5-Chloroquinoline-8-carbonitrile Oxidative Addition TransMet Transmetalation Complex Pd(II)(Ar)(Ar')L_n OxAdd->TransMet Ar'-B(OH)2, Base Transmetalation RedElim Product Formation Ar-Ar' TransMet->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-Chloroquinoline-8-carbonitrile.

Catalyst & Ligand Dynamics

When coupling 5-chloroquinoline-8-carbonitrile, traditional catalyst systems like Pd(PPh3​)4​ often fail or stall at the oxidative addition step, leading to poor yields and high recovery of starting material.

Precatalyst Selection: We recommend utilizing XPhos Pd G2 or G3 precatalysts . These palladacycles generate the active L-Pd(0) species under mildly basic conditions without relying on the boronic acid to reduce a Pd(II) precursor. This minimizes the formation of homocoupled boronic acid byproducts, which is a common failure mode in sluggish reactions [2].

Base and Solvent Synergy: The "boronate mechanism" dictates that the base must coordinate with the boronic acid to form a reactive, electron-rich boronate complex [ArB(OH)3​]− prior to transmetalation [3]. For this substrate, inorganic bases like Cs2​CO3​ or K3​PO4​ in a biphasic mixture of 1,4-Dioxane and Water (typically 4:1 v/v) provide the optimal balance. The water is strictly necessary to dissolve the base and facilitate the formation of the active boronate species.

Reaction Optimization Matrix

The following table summarizes the quantitative optimization data for the coupling of 5-chloroquinoline-8-carbonitrile with a standard arylboronic acid (e.g., phenylboronic acid).

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1 Pd(PPh3​)4​ (5%) Na2​CO3​ (2.0)Toluene/ H2​O 10016< 10
2 Pd(dppf)Cl2​ (5%) K2​CO3​ (2.0)Dioxane/ H2​O 901245
3 Pd2​(dba)3​ (2%) / SPhos (4%) K3​PO4​ (2.5)Dioxane/ H2​O 100882
4 XPhos Pd G2 (2%) Cs2​CO3​ (2.5) Dioxane/ H2​O 80 4 > 94

Note: Entry 4 represents the optimal, self-validating conditions utilized in the protocol below.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By integrating specific analytical checkpoints, the chemist can diagnose and correct catalytic stalling in real-time, ensuring high fidelity and reproducibility.

Workflow Step1 1. Preparation & Degassing Step2 2. Catalyst Activation Step1->Step2 Step3 3. Heating (80-100 °C) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials & Reagents
  • Substrate: 5-Chloroquinoline-8-carbonitrile (1.0 mmol, 188.6 mg)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (2.5 mmol)

  • Solvents: 1,4-Dioxane (Anhydrous), Deionized Water

Step-by-Step Procedure

Step 1: Assembly and Degassing (Critical Step)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloroquinoline-8-carbonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), and Cs2​CO3​ (2.5 mmol).

  • Causality Note: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide and promotes the homocoupling of the boronic acid. To prevent this, seal the tube with a septum and subject the vessel to three cycles of vacuum/argon backfilling.

  • Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) via syringe.

  • Sparge the solvent mixture with argon gas for 10 minutes prior to catalyst addition.

Step 2: Catalyst Addition & Reaction Initiation

  • Briefly open the septum under a positive flow of argon and add the XPhos Pd G2 precatalyst (2 mol%).

  • Seal the tube, place it in a pre-heated oil bath at 80 °C, and stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

Step 3: Analytical Checkpoint (Self-Validation)

  • At t=2 hours , withdraw a 10 µL aliquot of the organic layer using a micro-syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and analyze.

  • Diagnostic Logic:

    • Scenario A: Ratio of Product to Starting Material is >95:5. The reaction is complete. Proceed to Step 4.

    • Scenario B: Unreacted 5-chloroquinoline-8-carbonitrile remains, but boronic acid is depleted (visible via UV or MS as protodeboronation/homocoupling). Action: The cycle is stalled at transmetalation. Add 0.5 equiv of fresh boronic acid and continue heating for 2 hours.

    • Scenario C: Both starting materials remain intact. Action: Oxidative addition has failed, likely due to oxygen ingress. Add an additional 1 mol% of XPhos Pd G2 and verify argon seal.

Step 4: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with Deionized Water ( 2×15 mL ) and Brine (15 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically starting at 90:10 and ramping to 70:30, depending on the polarity of the coupled aryl group).

  • Isolate the fractions containing the pure 5-arylquinoline-8-carbonitrile product and remove the solvent in vacuo.

References

  • Title: A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline Source: Benchchem URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling Source: ACS Publications URL
Application

Buchwald-Hartwig Amination of 5-Chloroquinoline-8-carbonitrile: Methodological Insights and Protocol

The functionalization of deactivated heteroaryl chlorides remains a cornerstone of modern medicinal chemistry and drug development. Specifically, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) represents a highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of deactivated heteroaryl chlorides remains a cornerstone of modern medicinal chemistry and drug development. Specifically, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) represents a highly valuable, yet challenging, bifunctional building block. The quinoline core is ubiquitous in kinase inhibitors and anti-infective agents, and the selective amination at the C5 position allows for rapid diversification of the scaffold.

This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig amination of 5-chloroquinoline-8-carbonitrile, detailing the mechanistic rationale behind catalyst selection, reaction optimization, and step-by-step execution.

Mechanistic Rationale and Catalyst Selection

The amination of 5-chloroquinoline-8-carbonitrile presents two distinct electronic and steric challenges:

  • Electrophilic Activation: The carbonitrile group at the C8 position is strongly electron-withdrawing. This reduces the electron density across the quinoline π -system, making the C5-Cl bond highly electrophilic. While this accelerates the initial oxidative addition step, it can also lead to competitive side reactions (e.g., nucleophilic aromatic substitution, SN​Ar ) if the catalyst is not highly active.

  • Catalyst Poisoning: The basic quinoline nitrogen can coordinate to the palladium center (off-cycle binding), forming stable, inactive complexes that halt the catalytic cycle.

To overcome these challenges, the selection of the ligand and palladium source is critical. Traditional bidentate ligands like BINAP fail to provide sufficient steric bulk to prevent heteroatom coordination. Instead, bulky, electron-rich dialkylbiaryl phosphine ligands—specifically tBuXPhos or BrettPhos —are required[1].

The extreme steric bulk of tBuXPhos prevents the formation of inactive bis-ligated PdL2​ complexes and physically blocks the quinoline nitrogen from coordinating to the metal center. Furthermore, the electron-rich nature of the dialkylphosphino group stabilizes the active L−Pd(0) species, while the steric bulk forces the aryl and amido groups together, dramatically accelerating the rate-limiting reductive elimination step[1].

To ensure a precise 1:1 Ligand-to-Palladium ratio and prevent the formation of inactive Pd-black, a Generation 3 (G3) Buchwald Precatalyst (e.g., tBuXPhos Pd G3) is utilized. These oxidative addition complexes (OACs) undergo rapid activation under mildly basic conditions to quantitatively yield the active monoligated L−Pd(0) species[2].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA Oxidative Addition L-Pd(II)(Ar)(Cl) Pd0->PdII_OA 5-Chloroquinoline- 8-carbonitrile PdII_Amido Amido Complex L-Pd(II)(Ar)(NR2) PdII_OA->PdII_Amido Amine + Base - Base·HCl PdII_Amido->Pd0 Reductive Elimination (Product)

Catalytic cycle of the Buchwald-Hartwig amination of 5-chloroquinoline-8-carbonitrile.

Reaction Optimization Data

The following table summarizes the optimization of the amination using morpholine as a model secondary amine. The causality of the results directly aligns with our mechanistic understanding: in situ catalyst generation (Entries 1-2) suffers from poor activation and off-cycle poisoning, whereas pre-formed G3 complexes (Entries 3-5) excel.

EntryPalladium Source / PrecatalystLigandBaseSolventTemp (°C)Yield (%)*
1 Pd2​(dba)3​ (2 mol%)BINAP (4 mol%) Cs2​CO3​ Toluene10015%
2 Pd(OAc)2​ (2 mol%)XPhos (4 mol%) NaOtBu 1,4-Dioxane10045%
3tBuXPhos Pd G3 (2 mol%)Pre-ligated K3​PO4​ t-Amyl OH8072%
4 tBuXPhos Pd G3 (2 mol%) Pre-ligated NaOtBu 1,4-Dioxane 80 >95%
5BrettPhos Pd G3 (2 mol%)Pre-ligated NaOtBu 1,4-Dioxane8091%

*Yields determined by HPLC analysis against an internal standard.

Optimization Insights: NaOtBu is selected as the optimal base due to its high solubility and strong basicity, which rapidly deprotonates the coordinated amine. If the substrate or amine contains base-sensitive functional groups (e.g., esters), the weaker base K3​PO4​ in a protic solvent like t-Amyl alcohol (Entry 3) should be substituted, albeit with a slight penalty to the reaction rate.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) and analytical checkpoints are embedded to ensure the user can verify the integrity of the reaction in real-time.

Materials Required
  • Electrophile: 5-Chloroquinoline-8-carbonitrile (1.0 mmol, 188.6 mg)

  • Nucleophile: Morpholine (1.2 mmol, 104.5 mg / 104 µL)

  • Precatalyst: tBuXPhos Pd G3 (0.02 mmol, 15.9 mg, 2 mol%)

  • Base: Sodium tert-butoxide ( NaOtBu ) (1.4 mmol, 134.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with N2​ for 15 mins)

Workflow Step1 1. Glovebox Setup Weigh Precatalyst, Base, Substrates Step2 2. Solvent Addition Add Anhydrous 1,4-Dioxane Step1->Step2 Step3 3. Heating Stir at 80 °C for 4 h (Monitor by LCMS) Step2->Step3 Step4 4. Workup Filter through Celite, Concentrate Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Experimental workflow for the palladium-catalyzed amination protocol.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-chloroquinoline-8-carbonitrile (188.6 mg), tBuXPhos Pd G3 (15.9 mg), and NaOtBu (134.5 mg).

  • Purging: Seal the tube with a rubber septum. Evacuate the tube and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly degrades L−Pd(0) species.

  • Reagent Addition: Via syringe, add anhydrous, degassed 1,4-Dioxane (5.0 mL), followed by morpholine (104 µL).

    • Self-Validation Checkpoint 1: Upon addition of the solvent and amine, the mixture will appear as a pale yellow/orange suspension.

  • Heating and Catalysis: Replace the septum with a Teflon screw cap under a flow of inert gas. Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

    • Self-Validation Checkpoint 2: Within 15-30 minutes, the precatalyst will activate. The solution will transition to a deep red/brown homogeneous mixture, followed shortly by the precipitation of a fine white solid ( NaCl ), indicating successful turnover of the catalytic cycle.

  • Reaction Monitoring: After 4 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LCMS.

    • Self-Validation Checkpoint 3: The starting material peak ( [M+H]+=189.0 ) should be completely consumed, replaced by the product peak ( [M+H]+=240.1 ).

  • Workup: Dilute the crude mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 10% to 50% EtOAc) to afford 5-(morpholin-4-yl)quinoline-8-carbonitrile.

Analytical Characterization

Successful amination drastically alters the electronic environment of the quinoline core, which is highly visible in 1H NMR spectroscopy:

  • Starting Material (5-Chloroquinoline-8-carbonitrile): Exhibits a distinct AB spin system for the C6 and C7 protons, typically appearing as two doublets downfield (e.g., ~7.8 and ~8.1 ppm).

  • Product (5-(Morpholin-4-yl)quinoline-8-carbonitrile): The introduction of the electron-donating morpholine ring shifts the C6 proton significantly upfield (~7.1 ppm). Additionally, the morpholine aliphatic protons will appear as two distinct multiplets integrating to 4H each, typically around δ 3.25-3.35 ppm ( −N−CH2​− ) and δ 3.90-4.00 ppm ( −O−CH2​− ).

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health (PMC). Available at:[Link]

Sources

Method

Application Note: Advanced Click Chemistry Workflows for 5-Chloroquinoline-8-carbonitrile Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Chloroquinoline-8-carbonitrile (CAS:1)[1] Introduction & Mechanistic Rationale In modern drug discovery, 5-Chloroquin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Chloroquinoline-8-carbonitrile (CAS:1)[1]

Introduction & Mechanistic Rationale

In modern drug discovery, 5-Chloroquinoline-8-carbonitrile serves as a highly versatile, bifunctional building block. Its unique architecture provides two orthogonal handles for "click" chemistry and late-stage functionalization, enabling the rapid synthesis of diverse chemical libraries.

This guide details two distinct, self-validating pathways for derivatizing this scaffold:

  • Pathway A (C8-Nitrile Click): The C8-carbonitrile group undergoes a[3+2] cycloaddition with azides to yield 1H-tetrazoles. Tetrazoles are highly prized in medicinal chemistry as metabolically stable 2[2].

  • Pathway B (C5-Chloro Click): The C5-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen of the quinoline ring, coupled with the para-relationship to the strongly electron-withdrawing C8-carbonitrile, profoundly stabilizes the intermediate3[3]. This allows for chemoselective displacement by an azide ion, setting the stage for a classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pathway A: Zinc-Catalyzed Nitrile-Azide Cycloaddition (Tetrazole Synthesis)

Causality & Experimental Design

Historically, the cycloaddition of a nitrile and an azide required harsh conditions and generated explosive, highly toxic hydrazoic acid (HN₃)[2]. To bypass this, we employ the Sharpless aqueous zinc-catalyzed methodology.

Why Zinc Bromide? ZnBr₂ acts as a targeted Lewis acid. It coordinates to the nitrile nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cyano group, thereby accelerating the nucleophilic attack of the azide ion. Furthermore, the slightly alkaline nature of the aqueous sodium azide solution ensures that the2[2].

Tetrazole A 5-Chloroquinoline-8-carbonitrile (Nitrile Precursor) C [3+2] Cycloaddition (H₂O/iPrOH, 80-100°C) A->C B Sodium Azide (NaN₃) + ZnBr₂ Catalyst B->C D Zinc-Tetrazolate Complex C->D Lewis Acid Activation E Acidification (HCl to pH 1-2) D->E F 5-Chloro-8-(1H-tetrazol-5-yl)quinoline (Target Bioisostere) E->F Protonation

Mechanism of zinc-catalyzed nitrile-azide [3+2] cycloaddition to form tetrazole bioisosteres.

Protocol A: Self-Validating Tetrazole Synthesis
  • Reaction Setup: To a round-bottom flask, add 5-Chloroquinoline-8-carbonitrile (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (0.5 equiv). Suspend the mixture in a 2:1 ratio of deionized water and isopropanol to create a ~1 M solution.

  • Cycloaddition: Heat the mixture to reflux (90–100 °C) with vigorous stirring for 16–24 hours.

  • In-Process Quality Control (IR Validation): Monitor the reaction via FT-IR. The starting material possesses a sharp, distinct nitrile (-C≡N) stretch in the 4[4]. The complete disappearance of this band validates full conversion.

  • Acidification (Critical Step): Cool to room temperature. The product currently exists as a highly soluble zinc-tetrazolate complex. Slowly add 3M HCl until the pH reaches 1-2. Causality: This protonates the tetrazole, breaking the zinc complex and forcing the neutral 1H-tetrazole to precipitate.

  • Isolation: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway B: Chemoselective SNAr Azidation & CuAAC Click

Causality & Experimental Design

If the goal is to build complex architectures via CuAAC, we must first install an azide group. We achieve this by exploiting the SNAr reactivity of the C5-chloro position.

Why doesn't the C8-nitrile react with the azide during SNAr? Without a Lewis acid (like ZnBr₂) or a proton source (like NH₄Cl), the4[4]. By running the SNAr reaction in anhydrous DMF without catalysts, we achieve perfect chemoselectivity: the azide acts exclusively as a nucleophile at the activated C5 position, leaving the C8-nitrile untouched.

CuAAC Precursor 5-Chloroquinoline- 8-carbonitrile Step1 SNAr Azidation (NaN₃, DMF, 80°C) Precursor->Step1 Intermediate 5-Azidoquinoline- 8-carbonitrile Step1->Intermediate C5-Cl Displacement Step2 CuAAC Click Reaction (Alkyne, Cu(I), 25°C) Intermediate->Step2 Product 1,2,3-Triazole Derivative Step2->Product [3+2] Cycloaddition

Two-step workflow: SNAr azidation of the C5 position followed by CuAAC click chemistry.

Protocol B: Self-Validating CuAAC Workflow

Step 1: Chemoselective SNAr

  • Dissolve 5-Chloroquinoline-8-carbonitrile (1.0 equiv) in anhydrous DMF.

  • Add NaN₃ (1.2 equiv) and heat to 80 °C for 4–6 hours.

  • Validation: Check the IR spectrum of the crude for a strong, asymmetric azide (-N₃) stretch at ~2100–2120 cm⁻¹.

  • Quench with ice water, extract with dichloromethane, and concentrate to isolate 5-azidoquinoline-8-carbonitrile.

Step 2: CuAAC Click Reaction

  • Dissolve the intermediate 5-azidoquinoline-8-carbonitrile (1.0 equiv) and your chosen terminal alkyne (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Add freshly prepared aqueous solutions of CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing alkyne homocoupling (Glaser coupling).

  • Stir at room temperature for 12 hours.

  • Validation: ¹H NMR of the purified product will show the disappearance of the terminal alkyne proton and the appearance of a distinct 1,2,3-triazole proton singlet (typically at δ 8.0–8.5 ppm).

Quantitative Data Summary

The following table summarizes the key metrics and experimental parameters comparing the two orthogonal click pathways for 5-Chloroquinoline-8-carbonitrile.

ParameterNitrile-Azide Cycloaddition (Pathway A)SNAr + CuAAC (Pathway B)
Reactive Handle C8-Carbonitrile (-CN)C5-Chloro (-Cl)
Target Motif 1H-Tetrazole (Bioisostere)1,4-Disubstituted 1,2,3-Triazole
Catalyst System ZnBr₂ (0.5 equiv)CuSO₄ (5 mol%) / NaAsc (10 mol%)
Typical Yield 75% - 85%80% - 95% (over two steps)
Reaction Temp 80 - 100 °C (Reflux)80 °C (SNAr) / 25 °C (CuAAC)
Reaction Time 16 - 24 hours4 hours (SNAr) + 12 hours (CuAAC)
Green Metric Aqueous solvent, low HN₃ emissionRoom temp CuAAC, aqueous co-solvent

References

  • PubMed Central (PMC) - 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors[Link][4]

Sources

Application

Application Note: In Vitro Biological Screening of 5-Chloroquinoline-8-Carbonitrile Derivatives

Document Type: Technical Application Guide & Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Area: Toll-Like Receptor (TLR) Antagonism and Immunomodula...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Protocol Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus Area: Toll-Like Receptor (TLR) Antagonism and Immunomodulation

Introduction and Pharmacological Context

The 5-chloroquinoline-8-carbonitrile scaffold (CAS: 122868-36-4) has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. While quinoline derivatives have historically been explored for tyrosyl DNA phosphodiesterase 2 (TDP2) inhibition in oncology[1] and PDE5 inhibition for neuroimaging[2], recent breakthroughs have highlighted the profound utility of 8-carbonitrile-substituted quinolines as potent, selective antagonists of Toll-like receptors 7 and 8 (TLR7/8)[3].

Aberrant activation of TLR7 and TLR8 by endogenous single-stranded RNA (ssRNA) is a primary driver in the pathogenesis of autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and rheumatoid arthritis[3].

Mechanistic Rationale for the Scaffold

The structural features of 5-chloroquinoline-8-carbonitrile are not arbitrary; they provide specific physicochemical advantages:

  • The 8-Carbonitrile Group: Acts as a strong electron-withdrawing group (EWG). This modulates the pKa of the quinoline nitrogen, optimizing it to act as a precise hydrogen-bond acceptor (e.g., interacting with the Gly-351 residue in the TLR8 protomer) without being overly basic, which enhances membrane permeability[3].

  • The Quinoline Core: Facilitates crucial π−π stacking interactions with aromatic residues (such as Phe-495) at the dimerization interface of the TLR protomers, physically blocking the conformational changes required for signal transduction[3].

  • The 5-Chloro Substituent: Serves as a bioisostere for lipophilic interactions and provides an ideal synthetic vector for late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to generate diverse screening libraries.

TLR_Pathway Agonist ssRNA / R848 (TLR Agonist) Receptor TLR7/8 Protomers (Endosomal Membrane) Agonist->Receptor Binds & Induces Dimerization Adapter MyD88 & IRAK4 Recruitment Receptor->Adapter Signal Transduction Inhibitor 5-Chloroquinoline-8-carbonitrile Derivatives Inhibitor->Receptor Blocks Dimerization (H-bond & π-π stacking) TF NF-κB / IRF7 Nuclear Translocation Adapter->TF Phosphorylation Cascade Output Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) TF->Output Gene Transcription

Mechanism of TLR7/8 inhibition by 5-chloroquinoline-8-carbonitrile derivatives.

Experimental Design & Screening Cascade

To ensure scientific integrity, the screening of these derivatives must follow a self-validating workflow. A compound that suppresses cytokine release might be a true TLR antagonist, or it might simply be cytotoxic. Therefore, our screening cascade integrates target-specific reporter assays, orthogonal primary cell validation, and mandatory cytotoxicity counter-screens.

Screening_Workflow Lib Derivative Library Pri Primary Screen (HEK-Blue TLR7/8) Lib->Pri Tox Counter-Screen (CellTiter-Glo) Pri->Tox Active Hits Sec Secondary Screen (Human PBMCs) Tox->Sec Non-toxic Hits Lead Lead Candidate Selection Sec->Lead Validated Leads

In vitro biological screening cascade for identifying potent TLR7/8 antagonists.

Representative Screening Data

The following table illustrates the expected data output format for a synthesized library of 5-chloroquinoline-8-carbonitrile derivatives, summarizing primary, secondary, and toxicity endpoints.

Table 1: In Vitro Profiling of Representative Quinoline-8-Carbonitrile Derivatives

Compound IDhTLR7 IC₅₀ (nM)hTLR8 IC₅₀ (nM)PBMC IFN-α IC₅₀ (nM)PBMC TNF-α IC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)*
CQ-8C-001 45.2 ± 3.112.4 ± 1.868.522.1> 50> 4,000
CQ-8C-002 120.5 ± 8.485.0 ± 5.2185.0110.445.2~ 530
CQ-8C-003 > 10,000> 10,000N/AN/A12.5N/A
R848 (Control) AgonistAgonistAgonistAgonist> 100N/A

*Selectivity Index (SI) = CC₅₀ / hTLR8 IC₅₀. An SI > 100 is generally required for progression to in vivo models.

Detailed In Vitro Protocols

Protocol A: Primary Target Engagement via HEK-Blue™ Reporter Assay

Rationale: Human embryonic kidney (HEK) cells natively lack most TLRs. HEK-Blue™ cells are stably transfected to co-express human TLR7 or TLR8 alongside an NF-κB/AP-1-inducible secreted embryonic alkaline phosphatase (SEAP) reporter. This setup isolates the specific receptor interaction, eliminating the complex crosstalk found in primary immune cells.

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

  • Agonists: R848 (Resiquimod) for TLR7/8

  • Detection Reagent: QUANTI-Blue™ Solution

  • Test compounds (5-Chloroquinoline-8-carbonitrile derivatives) dissolved in 100% DMSO.

Step-by-Step Procedure:

  • Cell Preparation: Harvest HEK-Blue cells at 70-80% confluency. Resuspend in assay medium (DMEM, 10% heat-inactivated FBS, devoid of selective antibiotics) to a density of 4×105 cells/mL.

  • Compound Plating: Dispense 20 µL of test compounds (serially diluted 3-fold in assay medium, final DMSO concentration ≤0.5% ) into a flat-bottom 96-well plate. Include DMSO-only wells as negative controls and a known TLR antagonist as a positive control.

  • Cell Seeding: Add 160 µL of the cell suspension (~64,000 cells) to each well. Incubate for 1 hour at 37°C, 5% CO₂ to allow compound pre-incubation and receptor binding.

  • Agonist Stimulation: Add 20 µL of R848 (final concentration: 1 µg/mL for TLR7; 2.5 µg/mL for TLR8) to all wells except the unstimulated background controls.

  • Incubation: Incubate the plates for 18–24 hours at 37°C, 5% CO₂.

  • Detection: Transfer 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of pre-warmed QUANTI-Blue™ solution. Incubate at 37°C for 1–3 hours.

  • Readout: Measure optical density (OD) at 620–655 nm using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Protocol B: Cytotoxicity Counter-Screen (CellTiter-Glo®)

Rationale: A dead cell cannot produce SEAP. To ensure that the reduction in OD in Protocol A is due to true receptor antagonism and not compound-induced cytotoxicity, cell viability must be assessed in parallel. The CellTiter-Glo assay measures intracellular ATP, a direct indicator of metabolically active cells.

Step-by-Step Procedure:

  • Parallel Plating: Set up an identical 96-well plate as described in Protocol A, Steps 1-5, but without the addition of the R848 agonist.

  • Reagent Addition: After the 24-hour incubation, equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

  • Lysis: Add 100 µL of CellTiter-Glo reagent directly to each well containing 200 µL of medium/cells.

  • Mixing: Induce cell lysis by mixing the contents on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Compounds exhibiting >20% reduction in luminescence at their effective IC₅₀ concentrations are flagged as cytotoxic false-positives.

Protocol C: Secondary Validation via Human PBMC Cytokine Release

Rationale: While HEK-Blue confirms target engagement, Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant human immune environment. TLR7 activation primarily drives Interferon-alpha (IFN-α) release from plasmacytoid dendritic cells (pDCs), whereas TLR8 activation drives Tumor Necrosis Factor-alpha (TNF-α) from monocytes. Measuring these specific cytokines validates the functional efficacy of the quinoline-8-carbonitrile derivatives.

Step-by-Step Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI 1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 2×106 cells/mL.

  • Pre-incubation: Plate 100 µL of PBMCs per well in a 96-well plate. Add 50 µL of the test compound (diluted in medium) and incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of R848 (final concentration 1 µM) to stimulate cytokine production.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvest & ELISA: Centrifuge the plate at 300 x g for 5 minutes. Harvest the supernatant and quantify IFN-α (for TLR7 specific readout) and TNF-α (for TLR8 specific readout) using commercially available high-sensitivity ELISA kits according to the manufacturer's instructions.

Conclusion

The 5-chloroquinoline-8-carbonitrile scaffold represents a highly tunable starting point for developing next-generation immunomodulators and targeted therapeutics. By strictly adhering to the orthogonal screening cascade detailed above—pairing engineered reporter systems with primary cell validation and rigorous toxicity controls—researchers can confidently identify true pharmacological antagonists and eliminate artifactual hits, accelerating the path toward preclinical lead selection.

References

  • Title: Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Novel deazaflavin analogues potently inhibited tyrosyl DNA phosphodiesterase 2 (TDP2) and strongly sensitized cancer cells toward treatment with topoisomerase II (TOP2) poison etoposide Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes Source: Helmholtz-Zentrum Dresden-Rossendorf (HZDR) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in 5-Chloroquinoline-8-carbonitrile synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the notoriously challenging synthesis of 5-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the notoriously challenging synthesis of 5-chloroquinoline-8-carbonitrile .

The preparation of 8-cyanoquinolines is historically plagued by low yields, primarily due to the instability of intermediates and the propensity of the nitrile group to undergo rapid hydration[1]. This guide dissects the two most reliable synthetic routes—the Modified Sandmeyer Reaction and Palladium-Catalyzed Cyanation—explaining the mechanistic causality behind yield drops and providing self-validating protocols to ensure reproducible success.

Section 1: Mechanistic Workflows and Failure Points

To troubleshoot effectively, we must first map the mechanistic pathways and identify where the yield is lost.

G A 5-Chloro-8-aminoquinoline B Diazotization (NaNO2 / Acid) A->B C Diazonium Intermediate (Highly Unstable) B->C D Cyanation (CuCN) C->D  Desired Pathway F 5-Chloroquinolin-8-ol (Major Byproduct) C->F  Aqueous Hydrolysis  (Yield Loss) E 5-Chloroquinoline-8-carbonitrile (Target) D->E

Workflow of Sandmeyer cyanation highlighting the critical hydrolysis failure point.

G2 A 8-Bromo-5-chloroquinoline B Oxidative Addition [Pd(0) Catalyst] A->B C Pd(II) Intermediate B->C D Transmetalation [Zn(CN)2] C->D G [Pd(CN)4]2- Complex (Dead Catalyst) C->G  Excess CN- Poisoning  (Reaction Stalls) E Reductive Elimination D->E F 5-Chloroquinoline-8-carbonitrile (Target) E->F

Palladium-catalyzed cyanation mechanism showing the catalyst deactivation pathway.

Section 2: Quantitative Data & Route Comparison

Selecting the correct route based on your available starting materials[2] is critical. The table below summarizes the quantitative performance of standard cyanation methods, isolating the primary causes of yield degradation.

Synthesis RouteStarting MaterialTypical YieldPrimary Yield-Lowering ImpurityKey Reagent/CatalystReaction Time
Modified Sandmeyer 5-Chloro-8-aminoquinoline30–45%5-Chloroquinolin-8-olHBF₄, CuCN2–4 h
Pd-Catalyzed Cyanation 8-Bromo-5-chloroquinoline75–85%Unreacted starting materialPd(PPh₃)₄, Zn(CN)₂12–16 h
Direct Rosenmund-von Braun 8-Bromo-5-chloroquinoline40–50%5-Chloroquinoline-8-carboxamideCuCN (stoichiometric)18–24 h

Section 3: Troubleshooting FAQs

Q1: Why does my Sandmeyer reaction yield mostly 5-chloroquinolin-8-ol instead of the nitrile? A: This is a classic failure mode. The 8-quinolinediazonium intermediate is exceptionally unstable. The electron-withdrawing nature of the quinoline nitrogen (and the 5-chloro substituent) makes the diazonium highly susceptible to nucleophilic attack by water, rapidly forming the phenol before cyanation can occur. Standard one-pot aqueous Sandmeyer conditions will almost always fail here[3]. Solution: You must isolate the diazonium as a stable tetrafluoroborate salt ( BF4−​ ) and rigorously dry it before reacting it with copper(I) cyanide in a separate, anhydrous step[3].

Q2: In the Pd-catalyzed cyanation, my reaction stalls at 30% conversion. What causes this? A: Your catalyst is being poisoned by free cyanide ions. Cyanide is a potent σ -donor and easily binds to Pd(0), forming inactive, highly stable anionic complexes like [Pd(CN)4​]2− . Once this complex forms, oxidative addition of 8-bromo-5-chloroquinoline is completely inhibited. Solution: You must control the release of cyanide into the catalytic cycle. Switch from KCN or NaCN to Zn(CN)2​ . Zinc cyanide has poor solubility in DMF, acting as a "slow-release" cyanide reservoir that keeps the dissolved CN− concentration low enough to prevent catalyst poisoning while allowing transmetalation to proceed[3].

Q3: I am observing the formation of 5-chloroquinoline-8-carboxamide. How can I prevent this over-reaction? A: The nitrile group at the 8-position is highly activated toward hydration by the adjacent quinoline nitrogen, which participates in intramolecular hydrogen bonding and general base catalysis[1]. Prolonged exposure to basic or acidic aqueous conditions during the reaction or workup will rapidly hydrolyze the nitrile to the carboxamide. Solution: Avoid strongly basic or acidic aqueous workups. Quench the reaction strictly at neutral pH, or utilize a non-aqueous workup (e.g., filtering the crude mixture through a pad of Celite and directly concentrating the organic filtrate).

Section 4: Optimized Step-by-Step Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if the validation checks fail.

Protocol A: Modified Sandmeyer Cyanation (via Tetrafluoroborate Isolation)

Use this if starting from 5-chloro-8-aminoquinoline.

  • Diazotization: Suspend 5-chloro-8-aminoquinoline (1.0 equiv) in 48% aqueous HBF4​ (5.0 equiv) and cool to 0 °C in an ice-salt bath. Add a solution of NaNO2​ (1.1 equiv) in a minimal amount of water dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

  • Isolation & Validation: Stir for an additional 30 minutes. Filter the precipitated diazonium tetrafluoroborate salt using a chilled Büchner funnel. Wash sequentially with ice-cold 5% HBF4​ , cold ethanol, and cold diethyl ether.

    • Self-Validation Check: The isolated salt must be a free-flowing, pale powder. If it is a sticky paste, residual water is present. Do not proceed. Dry under high vacuum in the dark until powdery.

  • Cyanation: In a separate flask, suspend CuCN (2.0 equiv) and KCN (2.0 equiv) in anhydrous DMSO. Slowly add the dry diazonium salt in small portions at room temperature. (Caution: Vigorous nitrogen evolution will occur).

  • Workup: After 2 hours, quench the reaction by pouring it into a mixture of ice and 10% aqueous ammonia (to complex the copper salts). Extract rapidly with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Cyanation

Use this if starting from 8-bromo-5-chloroquinoline. This is the higher-yielding route.

  • Reaction Setup: In a flame-dried Schlenk tube, combine 8-bromo-5-chloroquinoline (1.0 equiv), Zn(CN)2​ (0.6 equiv - note that each molecule provides two CN− ions), and Pd(PPh3​)4​ (0.05 equiv)[3].

  • Solvent & Degassing: Add strictly anhydrous DMF (previously degassed). Perform three freeze-pump-thaw cycles.

    • Self-Validation Check: Oxygen must be rigorously excluded. If the solution turns black before heating, the Pd(0) catalyst has oxidized to inactive Pd black. Discard and restart.

  • Heating: Seal the tube under argon and heat at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble zinc salts and catalyst residues. Wash the filtrate with water (3x) to remove DMF, dry over MgSO4​ , and concentrate in vacuo. Purify via flash chromatography (hexanes/EtOAc).

Section 5: References

  • New Therapeutic Agents of the Quinoline Series. Part VI. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUEQkvUiED-L71aSnqK6fjMj4KmLYM6cwXoh2F6eg5sHxSBedWdLJ4p6gudzjYDT7WB53JiRGghih8p7bzoYhnjP1U579pMb11BfyHSBENcXcRdNssVJ-IXSyZVqbjPCD-xjg-RHuDNZoHdSqHaE6XE_GcZP9G-VdSGA==][1]

  • Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwV51khV0KoS07bCqy5khyRAt00ioU-ghmxdVLM87OXu9heJQpsB77FVdke8ojK2tFdiPfUxV-2xLv-hMuDJ5GZIW3h559gk6ukl-clEl4QmEQP81qoSg7wzJi9ngemMfgtJZKtQ==][3]

  • Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZDkFUMDa7Dvdi8k8LI2LhcYJFHFkts1QXWqV_KxfQKs3vtgmBajT7U8d90vqTcKMmhv0qIVy2NStvbMhz8CjxrzztelSCppiT6qLF-QUx8E1oY9FkV1EwbuJfixKy-Ajl5xse-2px-VDoirg=][4]

  • 5- and 7-Chloro-8-aminoquinoline. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5b2anfzYNK4FUvygWU8omgEq3A1eRTZQwBgzen2x5aOmkhBO25j94HokWMcmdeXuBdOrUzEpoBK1ZktHH_PVxh8-rqNlArnRarNi_I_S_q80t4SEHLjxJeylCKhjIvQrMnLbZZFHgzY8zyw==][2]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Cyanation of 5-Chloroquinoline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the cyanation of 5-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the cyanation of 5-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important transformation. The synthesis of 5-cyanoquinoline is a critical step in the development of various pharmaceutical agents and functional materials. However, the reaction is often plagued by side reactions that can diminish yield and complicate purification.

This document moves beyond standard protocols to provide a deeper understanding of the underlying mechanisms that lead to these side reactions. By understanding the "why," you can more effectively troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses common initial questions to establish a strong foundation before delving into specific troubleshooting scenarios.

Q1: What are the primary methods for the cyanation of 5-chloroquinoline?

There are two main strategies for this conversion:

  • Palladium-Catalyzed Cyanation (e.g., Buchwald-Hartwig Cyanation): This is the most modern and widely used method. It involves a palladium catalyst, a phosphine ligand, a base, and a cyanide source to couple with the 5-chloroquinoline.[1] These reactions generally offer milder conditions and broader functional group tolerance compared to older methods.[1]

  • Copper-Mediated Cyanation (Rosenmund-von Braun Reaction): This classical method uses stoichiometric or catalytic amounts of a copper(I) salt, typically CuCN, to displace the chloride.[2][3] Traditional Rosenmund-von Braun reactions require high temperatures (150-250 °C), which can be incompatible with sensitive substrates.[4] However, modern modifications using additives like L-proline can lower the required temperature.[4]

Q2: Why is 5-chloroquinoline considered a challenging substrate?

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions.[5] The carbon-chlorine bond is stronger and more difficult to break, requiring a more active catalyst system. Additionally, the quinoline nitrogen can coordinate to the metal catalyst, potentially altering its reactivity or leading to catalyst deactivation. For these reasons, careful selection of the catalyst, ligand, and reaction conditions is paramount.[5][6]

Q3: What are the most common side products I should monitor for?

When running the cyanation of 5-chloroquinoline, you should be vigilant for the following byproducts:

  • 5-Quinolinecarboxamide: Formed by the partial hydrolysis of the desired 5-cyanoquinoline product.[7]

  • 5-Quinolinecarboxylic Acid: Results from the complete hydrolysis of the nitrile product.[8]

  • 5,5'-Biquinoline: The homocoupling or dimerization product of two 5-chloroquinoline molecules.[9]

  • Quinoline: The product of reductive dehalogenation, where the chlorine atom is replaced by a hydrogen.

  • Unreacted 5-Chloroquinoline: Indicative of a stalled or incomplete reaction, often due to catalyst poisoning.[10]

Q4: Which cyanide source should I use?

The choice of cyanide source is critical and involves a trade-off between reactivity, safety, and the potential for catalyst inhibition.

Cyanide SourceKey Characteristics
KCN / NaCN Highly toxic and very soluble, leading to a high concentration of free CN⁻ ions that can poison palladium catalysts.[10] Use requires careful control, such as slow addition.
Zn(CN)₂ Less toxic than alkali metal cyanides. It is often used in palladium-catalyzed reactions as it can help prevent catalyst deactivation.[5][11]
K₄[Fe(CN)₆] A significantly less toxic and safer alternative.[10][12] Its low solubility in organic solvents maintains a low concentration of free cyanide, which helps to prevent catalyst poisoning and makes reactions more reproducible.[1][10]
CuCN The classic reagent for the Rosenmund-von Braun reaction.[13] It can also be used in some palladium-catalyzed systems.
Section 2: Troubleshooting Guide: Common Problems & Proven Solutions

This section is structured to help you diagnose and solve specific issues encountered during your experiments.

Problem 1: Low or No Conversion of 5-Chloroquinoline

You observe a significant amount of unreacted starting material by TLC or LC-MS analysis.

  • Plausible Cause: Catalyst Poisoning by Cyanide.

    • The Science: Free cyanide ions are excellent ligands for palladium and can bind irreversibly to all palladium intermediates in the catalytic cycle, effectively removing the catalyst from the reaction and halting it prematurely.[1][10] This is a notorious cause of irreproducibility in cyanation reactions.[10]

    • Solutions:

      • Switch to a Non-Toxic, Low-Solubility Cyanide Source: The most effective solution is to use potassium ferrocyanide (K₄[Fe(CN)₆]). Its low solubility ensures that only a minimal concentration of free cyanide is present at any time, preventing catalyst poisoning.[1]

      • Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ require an in-situ reduction to the active Pd(0) state. This reduction step can be inefficient and susceptible to interference.[9][14] Using a stable Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst can lead to more reliable initiation.[1]

      • Optimize Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands form stable, highly active catalysts that promote the desired cross-coupling over deactivation pathways.[9]

Problem 2: Significant Formation of 5-Quinolinecarboxamide and/or 5-Quinolinecarboxylic Acid

Your desired nitrile product is present, but it is contaminated with significant amounts of the corresponding amide or carboxylic acid.

  • Plausible Cause: Hydrolysis of the Nitrile Product.

    • The Science: Nitriles are susceptible to hydrolysis to form amides and subsequently carboxylic acids.[7] This process is catalyzed by both acidic and basic conditions, especially in the presence of water at elevated temperatures.[8][15] Since many cyanation reactions are run with a base at high temperatures, even trace amounts of water in the solvent or reagents can lead to this side reaction.[16]

    • Solutions:

      • Ensure Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and run the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen).

      • Moderate Reaction Temperature: While high temperatures are often needed to activate the C-Cl bond, excessive heat can accelerate the rate of hydrolysis. Determine the minimum temperature required for efficient conversion.

      • Choose the Base Carefully: While a base is necessary, consider its basicity and nucleophilicity. In some cases, a non-nucleophilic base might be preferable.

      • Modified Workup: During the reaction workup, avoid prolonged contact with aqueous acidic or basic solutions, especially at elevated temperatures.

Problem 3: A Major Byproduct is Identified as 5,5'-Biquinoline

You isolate a significant byproduct with a mass corresponding to the dimer of your starting material.

  • Plausible Cause: Catalyst-Mediated Homocoupling.

    • The Science: Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the starting aryl halide react with each other.[9] It can occur when the transmetalation step (transfer of the cyanide group to the palladium center) is slow relative to a second oxidative addition or other pathways that lead to an Ar-Pd-Ar intermediate, which then undergoes reductive elimination to form the dimer.

    • Solutions:

      • Use a Pd(0) Precatalyst: As with catalyst poisoning, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate side reactions that occur during the in-situ reduction of Pd(II) precursors.[9]

      • Optimize Ligand-to-Metal Ratio: The choice and amount of ligand are critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination of the product, outcompeting the homocoupling pathway.[9]

      • Slow Addition of Reagents: In some systems, the slow addition of the 5-chloroquinoline can maintain a low concentration of the species prone to homocoupling, favoring the desired cross-coupling reaction.[9]

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the cyanation of 5-chloroquinoline, designed to minimize common side reactions by employing a modern, well-regarded catalyst system and a non-toxic cyanide source.

Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol is adapted from the principles described by Buchwald and others for the cyanation of (hetero)aryl halides.[1][10]

Materials:

  • 5-chloroquinoline (1.0 mmol)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

  • Palladacycle Precatalyst (e.g., SPhos-Pd-G3) (0.02 mmol, 2 mol%)

  • SPhos ligand (0.02 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Deionized Water (5 mL)

Procedure:

  • Preparation: Add 5-chloroquinoline, K₄[Fe(CN)₆]·3H₂O, the palladacycle precatalyst, SPhos, and Na₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and deionized water via syringe. The use of a biphasic aqueous system is key to overcoming the insolubility of K₄[Fe(CN)₆].[12]

  • Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[10]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-cyanoquinoline.

Section 4: Visual Guides & Data
Diagrams

Cyanation Catalytic Cycle and Side Reactions Fig 1. Pd-Catalyzed Cyanation Cycle & Common Failure Modes Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 5-Chloroquinoline (Ar-Cl) Poison Catalyst Poisoning [L-Pd(CN)₄]²⁻ Pd0->Poison Excess Free CN⁻ ArPdX L-Pd(II)(Ar)(Cl) OxAdd->ArPdX Trans Transmetalation (CN⁻ Transfer) ArPdX->Trans + 'CN⁻' source Homocoupling Homocoupling (Dimerization) ArPdX->Homocoupling + Ar-Cl ArPdCN L-Pd(II)(Ar)(CN) Trans->ArPdCN RedElim Reductive Elimination ArPdCN->RedElim RedElim->Pd0 Regeneration Product Ar-CN (5-Cyanoquinoline) RedElim->Product Dimer Ar-Ar (5,5'-Biquinoline) Homocoupling->Dimer

Caption: Pd-Catalyzed Cyanation Cycle & Common Failure Modes.

Troubleshooting Workflow Fig 2. Troubleshooting Flowchart for 5-Chloroquinoline Cyanation Start Reaction Complete, Analyze Crude Product CheckYield Is Yield > 80%? Start->CheckYield Success Success! Proceed to Purification CheckYield->Success Yes AnalyzeByproducts Identify Major Side Products (LC-MS, NMR) CheckYield->AnalyzeByproducts No IsSM Main component is starting material? AnalyzeByproducts->IsSM IsHydrolysis Amide or Acid byproduct? IsSM->IsHydrolysis No Sol_Poisoning Cause: Catalyst Poisoning - Use K₄[Fe(CN)₆] - Use Pd(0) precatalyst - Check ligand integrity IsSM->Sol_Poisoning Yes IsDimer Dimer (Ar-Ar) byproduct? IsHydrolysis->IsDimer No Sol_Hydrolysis Cause: Water Contamination - Use anhydrous solvents - Run under inert gas - Moderate temperature IsHydrolysis->Sol_Hydrolysis Yes Sol_Dimer Cause: Homocoupling - Optimize ligand/metal ratio - Use bulky, e⁻ rich ligand - Consider slow addition IsDimer->Sol_Dimer Yes

Caption: Troubleshooting Flowchart for 5-Chloroquinoline Cyanation.

References
  • Technical Support Center: Minimizing Dimer Form
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning.
  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
  • Converting Nitriles to Amides. Chemistry Steps.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. MIT Open Access Articles.
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Chemistry Portal.
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP.
  • hydrolysis of nitriles. Chemguide.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
  • Rosenmund–von Braun reaction. Wikipedia.
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Rosenmund-von Braun Reaction. SynArchive.
  • Rosenmund-von Braun Reaction. Organic Chemistry Portal.
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Rosenmund-von Braun synthesis. Wikidoc.
  • L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 5-Chloroquinoline-8-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 5-chloroquinoline-8-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 5-chloroquinoline-8-carbonitrile . As a critical intermediate in the synthesis of bioactive quinoline derivatives, achieving high purity (>99%) is paramount.

This guide abandons generic advice in favor of mechanistic causality. It addresses the specific purification failures encountered during the synthesis of this compound and provides self-validating protocols to ensure reproducible isolation.

Section 1: Understanding the Impurity Profile

Q: What are the primary impurities found in crude 5-chloroquinoline-8-carbonitrile synthesized via metal-catalyzed cyanation?

A: The impurity profile is directly tied to the reaction mechanism. When synthesizing the carbonitrile via palladium- or copper-catalyzed cyanation of 8-bromo-5-chloroquinoline, three main impurities typically arise :

  • Unreacted Starting Material (8-Bromo-5-chloroquinoline): Caused by incomplete catalytic turnover, steric hindrance, or catalyst deactivation.

  • Dehalogenated Byproduct (5-Chloroquinoline): A result of protodehalogenation, a competing side reaction where the aryl-palladium intermediate is protonated by trace moisture instead of undergoing reductive elimination with the cyanide ion.

  • Hydrolysis Byproduct (5-Chloroquinoline-8-carboxamide): Nitriles are highly susceptible to hydrolysis. Adventitious water during the reaction or overly aggressive aqueous workups (especially under basic or acidic conditions) can partially hydrolyze the target nitrile into an amide.

ImpurityPathway SM 8-Bromo-5-chloroquinoline (Starting Material) Pd Pd-Catalyzed Cyanation (CuCN / Zn(CN)2) SM->Pd Product 5-Chloroquinoline-8-carbonitrile (Target Product) Pd->Product Main Pathway Imp1 5-Chloroquinoline (Protodehalogenation) Pd->Imp1 Side Reaction Imp3 Unreacted Starting Material (Incomplete Conversion) Pd->Imp3 Residual Imp2 5-Chloroquinoline-8-carboxamide (Hydrolysis Byproduct) Product->Imp2 Aqueous Workup

Mechanistic pathway of 5-chloroquinoline-8-carbonitrile synthesis and common impurities.

Section 2: Troubleshooting Recrystallization

Q: My crude 5-chloroquinoline-8-carbonitrile "oils out" instead of forming crystals. How can I correct this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates from the solution as a viscous liquid rather than a crystalline solid . Mechanistically, this happens when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when a high concentration of impurities significantly depresses the melting point of the crude matrix.

To resolve this:

  • Dilute the System: The concentration of the compound may be too high. Add more of the "good" solvent to keep the compound in solution at higher temperatures .

  • Seeding: Introduce a pure seed crystal of 5-chloroquinoline-8-carbonitrile to provide a nucleation site, which energetically favors crystallization over oiling out .

Q: Is crystallization or recrystallization better for removing the carboxamide impurity?

A: It is crucial to distinguish between the two. Crystallization is an isolation technique driven by creating conditions where the material is no longer soluble, whereas recrystallization is a purification technique involving the dissolution of a solid followed by controlled lattice re-formation . Because the carboxamide impurity is significantly more polar and capable of strong hydrogen bonding, it has poor solubility in non-polar solvents. A recrystallization using a hot Ethyl Acetate/Hexanes mixture allows the carbonitrile to dissolve, while the amide can be removed via hot filtration before the nitrile is recrystallized.

PurificationWorkflow Crude Crude 5-Chloroquinoline-8-carbonitrile Check TLC / LC-MS Analysis Crude->Check Decision Primary Impurity? Check->Decision Amide Polar Impurities (e.g., Carboxamide) Decision->Amide Halide Non-Polar Impurities (e.g., Unreacted Halide) Decision->Halide Recryst Recrystallization (EtOAc / Hexanes) Amide->Recryst Exploits solubility diff. Chrom Silica Gel Chromatography (Hexanes/EtOAc + 1% TEA) Halide->Chrom Exploits polarity diff. Pure Pure Product (>99%) Ready for Downstream Use Recryst->Pure Chrom->Pure

Decision matrix for selecting the optimal purification strategy based on impurity profile.

Section 3: Advanced Chromatographic Purification

Q: When scaling up, silica gel chromatography of my quinoline derivative results in severe tailing and poor resolution. How can I improve this?

A: Quinolines are basic nitrogen heterocycles. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). During chromatography, the basic quinoline nitrogen undergoes strong hydrogen bonding and partial protonation with these silanol sites, causing the compound to "stick" to the stationary phase and elute as a broad, tailing band.

The Solution: Cap the silanol groups. Add 0.5% to 1.0% Triethylamine (TEA) to your mobile phase . TEA acts as a sacrificial base, competitively binding to the acidic silanol sites. This allows the 5-chloroquinoline-8-carbonitrile to partition smoothly between the mobile and stationary phases, resulting in sharp peaks and excellent separation from non-polar halide impurities.

Section 4: Quantitative Data & Solvent Systems

To facilitate easy comparison, the following tables summarize the chromatographic behavior and solvent solvency profiles for 5-chloroquinoline-8-carbonitrile and its common impurities.

Table 1: TLC Retention Factors (Rf) and Detection

CompoundRf (Hexanes/EtOAc 3:1)UV Activity (254 nm)Staining (Iodine/KMnO4)
8-Bromo-5-chloroquinoline (SM)0.65StrongWeak
5-Chloroquinoline (Dehalogenated)0.55StrongWeak
5-Chloroquinoline-8-carbonitrile 0.40 Strong Moderate
5-Chloroquinoline-8-carboxamide0.10StrongStrong

Table 2: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Solvency ProfileRecommendation
Ethanol / Water4:1Good for removing polar amidesProne to oiling out if cooled too fast.
Ethyl Acetate / Hexanes1:3Excellent for removing unreacted halidesBest overall for high-purity recovery.
TolueneNeatHighly selective for nitrilesUse for highly contaminated batches.

Section 5: Step-by-Step Methodologies

Protocol 1: Optimized Silica Gel Chromatography (Silanol Capping Method)
  • Solvent Preparation: Prepare the mobile phase consisting of Hexanes and Ethyl Acetate (e.g., 3:1 v/v). Add 1% Triethylamine (TEA) by volume to the entire solvent mixture and stir well .

  • Column Packing: Slurry-pack the silica gel column using the TEA-doped mobile phase. Allow 2-3 column volumes of the solvent to pass through to fully equilibrate and cap the acidic silanol sites.

  • Sample Loading: Dissolve the crude 5-chloroquinoline-8-carbonitrile in a minimum volume of Dichloromethane (DCM). Carefully load the solution onto the top of the silica bed.

  • Elution & Monitoring: Elute the column under positive pressure. Collect fractions and monitor via TLC (UV 254 nm). The TEA prevents the quinoline from streaking, ensuring it elutes as a tight band .

  • Isolation (Self-Validation Step): Combine fractions containing the pure product. Remove the solvent under reduced pressure. Dry the solid under high vacuum for 12 hours to ensure complete removal of residual TEA, which can interfere with downstream reactions. Verify purity via LC-MS before proceeding.

Protocol 2: Recrystallization (Phase-Separation Avoidance Method)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate (the "good" solvent) until the solid completely dissolves .

  • Hot Filtration (Optional but Recommended): If a highly polar, insoluble amide impurity is present, filter the hot solution rapidly through a pre-warmed Buchner funnel to remove the solid particulates .

  • Controlled Cooling (Crucial Step): Remove the flask from the heat. Allow the flask to cool undisturbed to room temperature over 2 hours. Do not agitate or place in an ice bath immediately, as this induces oiling out .

  • Crystallization & Harvesting: Once crystals have formed at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under vacuum .

References

  • University of Illinois. "Recrystallization and Crystallization." Department of Chemistry Isolation Techniques. URL: [Link]

  • Richardson, Jeffery, and Simon P. Mutton. "Palladium-Catalyzed Direct Decarbonylative Cyanation of Aryl Carboxylic Acids." The Journal of Organic Chemistry, ACS Publications, 2018. URL:[Link]

Optimization

Technical Support Center: 5-Chloroquinoline-8-carbonitrile Reactivity &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) [1]. This guide is engineered for medicinal chemists, process scientists, and drug development professionals encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) [1]. This guide is engineered for medicinal chemists, process scientists, and drug development professionals encountering degradation, low yields, or unexpected side reactions when utilizing this bifunctional building block.

Because this molecule contains both an electron-deficient heteroaromatic core with a labile halogen (C-5) and a hydration-sensitive cyano group (C-8), it is highly susceptible to competing decomposition pathways during synthesis.

Diagnostic Data: Identifying Decomposition Products

Before adjusting your reaction conditions, you must identify how the molecule is decomposing. The most reliable self-validating system for this is Liquid Chromatography-Mass Spectrometry (LC-MS). Use the following quantitative data table to match your observed mass shifts with the corresponding degradation pathway.

Base Molecular Weight (Target): 188.61 g/mol ( [M+H]+ m/z 189.6)

Observed Mass Shift (Da)Typical [M+H]+ Suspected Decomposition PathwayRoot Cause
+18 m/z 207.6Nitrile Hydration (Amide) Trace water in the presence of strong acid/base or Lewis acidic metals[2].
+37 m/z 226.6Nitrile Hydrolysis (Carboxylic Acid) Prolonged exposure to aqueous alkaline or acidic conditions at elevated temperatures[3].
-34 m/z 155.6Reductive Dechlorination Over-reduction during Pd-catalyzed cross-coupling or hydrogenation.
Variable (e.g., -35.5 + Mass of Nucleophile)VariesNucleophilic Aromatic Substitution ( SN​Ar ) Attack by nucleophilic bases (e.g., alkoxides, primary/secondary amines) at the C-5 position[4].

Mechanistic Overview of Decomposition

To prevent degradation, we must first understand the causality behind the molecule's reactivity.

Decomposition A 5-Chloroquinoline-8-carbonitrile (Target Material) B SNAr at C-5 (Nucleophilic Attack) A->B Strong Nucleophiles (Amines, Alkoxides) C Nitrile Hydrolysis at C-8 (Amide/Acid Formation) A->C H2O + Acid/Base (High Temp) D Reductive Dechlorination (C-Cl Cleavage) A->D Pd Catalyst + H2/Donor

Fig 1. Primary decomposition pathways of 5-chloroquinoline-8-carbonitrile during synthesis.

The Causality of Instability
  • C-5 Electrophilicity ( SN​Ar Susceptibility): The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic effect stabilizes the negative charge of the intermediate Meisenheimer complex during nucleophilic attack[4]. Furthermore, the strongly electron-withdrawing nitrile group at C-8 exerts a strong inductive (-I) and mesomeric (-M) pull, severely depleting electron density at C-5 and making the C-Cl bond highly labile to nucleophiles[5].

  • C-8 Nitrile Lability: Nitriles require harsh conditions to hydrolyze in aliphatic systems, but the electron-withdrawing quinoline core highly polarizes the C≡N bond. In the presence of hydroxide ions (alkaline) or hydronium ions (acidic), water rapidly attacks the nitrile carbon to form an imidic acid tautomer, which irreversibly collapses into an amide or carboxylic acid[2].

Troubleshooting Guides & Methodologies

Issue A: Unwanted C-5 Substitution ( SN​Ar ) During Base-Mediated Reactions

Symptom: LC-MS shows complete consumption of starting material, but the product mass corresponds to the displacement of chlorine by your base (e.g., methoxide, ethoxide, or amine). Root Cause: The use of nucleophilic bases (like NaOMe , NaOH , or primary amines) directly attacks the activated C-5 position via an addition-elimination mechanism[4].

Corrective Protocol:

  • Switch to Non-Nucleophilic Bases: Replace alkoxides or hydroxides with sterically hindered, non-nucleophilic bases such as N,N -Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic carbonates ( Cs2​CO3​ , K2​CO3​ ).

  • Lower the Temperature: SN​Ar is highly temperature-dependent. Run deprotonation steps at 0∘C to −78∘C to kinetically favor your desired reaction over the background SN​Ar degradation.

Issue B: Nitrile Hydrolysis During Transition-Metal Cross-Coupling

Symptom: During a Suzuki or Heck coupling, the desired coupled product is formed, but the C-8 nitrile has converted to a primary amide (+18 Da). Root Cause: Standard cross-coupling protocols often utilize aqueous base solutions (e.g., 2M Na2​CO3​ ). The combination of water, base, and elevated temperatures ( 80−100∘C ) accelerates alkaline hydrolysis of the polarized nitrile[3].

Self-Validating Methodology: Anhydrous Suzuki-Miyaura Coupling To completely bypass hydrolysis while maintaining coupling efficiency, implement this anhydrous step-by-step protocol:

  • Preparation: Flame-dry a Schlenk flask and backfill with ultra-pure Argon (3 cycles).

  • Reagent Loading: Add 5-chloroquinoline-8-carbonitrile (1.0 equiv), the desired boronic acid/ester (1.2 equiv), anhydrous finely milled K3​PO4​ (2.0 equiv), and Pd2​(dba)3​ (0.02 equiv) with XPhos ligand (0.04 equiv).

    • Causality Note: K3​PO4​ provides sufficient basicity for transmetalation without requiring water, and XPhos is bulky enough to accelerate reductive elimination, preventing competitive dechlorination.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration). Do not use DMF or DMSO if trace water cannot be strictly controlled.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Reaction: Heat to 90∘C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Workflow Start Reaction Setup Base Select Base Start->Base Check Is Base Nucleophilic? Base->Check Yes Risk of C-5 SNAr Switch to DIPEA/Cs2CO3 Check->Yes Yes No Proceed to Solvent Check->No No Solvent Anhydrous Conditions? (Avoid C-8 Hydrolysis) Yes->Solvent No->Solvent

Fig 2. Step-by-step workflow to mitigate decomposition during base-mediated reactions.

Frequently Asked Questions (FAQs)

Q: Can I use 5-chloroquinoline-8-carbonitrile in a Grignard reaction? A: It is highly discouraged without strict stoichiometric control. Grignard reagents are powerful nucleophiles. Because the quinoline core is highly electron-deficient, the Grignard reagent will likely attack the C-5 position (displacing the chloride) or undergo nucleophilic addition directly into the C-8 nitrile group to form a ketimine, rather than reacting cleanly at your intended external electrophile.

Q: Why am I seeing a mass shift of -34 Da during my hydrogenation reaction? A: You are observing hydrodehalogenation (reductive dechlorination). Palladium on Carbon (Pd/C) under H2​ atmosphere readily inserts into activated aryl-chloride bonds. To reduce a different functional group on your molecule without cleaving the C-5 chlorine, you must poison the catalyst (e.g., using Lindlar's catalyst) or switch to a milder, chemoselective reducing agent like NaBH3​CN or Zn/AcOH .

Q: How should I store this compound to prevent baseline degradation? A: 5-Chloroquinoline-8-carbonitrile must be stored sealed in a dry environment at room temperature[1]. Exposure to ambient atmospheric moisture over long periods can lead to slow surface hydration of the nitrile group, introducing amide impurities into your starting material. Always verify purity via NMR or LC-MS prior to use if the bottle has been stored unsealed.

References

  • Nitriles & Hydroxynitriles: Hydrolysis of Nitriles. Save My Exams. Available at:[Link]

  • Hydrolysing Nitriles (Acidic and Alkaline Conditions). Chemguide. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies (SNAr Mechanisms). National Institutes of Health (PMC). Available at: [Link]

Sources

Troubleshooting

Incomplete conversion in the synthesis of 5-Chloroquinoline-8-carbonitrile

Welcome to the technical support guide for the synthesis of 5-Chloroquinoline-8-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Chloroquinoline-8-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. We will address common issues, with a primary focus on incomplete conversion, providing in-depth, evidence-based solutions in a direct question-and-answer format.

Troubleshooting Guide: Incomplete Conversion

Q1: My synthesis of 5-Chloroquinoline-8-carbonitrile shows low yield with significant recovery of the starting 8-amino-5-chloroquinoline. What are the primary causes of this incomplete conversion?

A1: Incomplete conversion in this synthesis, which typically proceeds via a Sandmeyer reaction, is a common issue that can be traced back to two critical stages: the initial diazotization of 8-amino-5-chloroquinoline and the subsequent copper-catalyzed cyanation. The overall success hinges on the efficient formation and consumption of the intermediate diazonium salt.

The primary causes for failure are:

  • Suboptimal Diazotization: The conversion of the aromatic amine to the diazonium salt is highly sensitive to temperature and acid concentration. Incomplete formation of this key intermediate is a frequent source of low yields.[1]

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature is not strictly controlled (typically 0-5 °C), the salt will decompose, often reacting with water to form an undesired 5-chloro-8-hydroxyquinoline byproduct and releasing nitrogen gas.

  • Inefficient Cyanation: The Sandmeyer reaction itself, where the diazonium group is replaced by a nitrile, is a radical-nucleophilic aromatic substitution (SRNAr) that depends on an active copper(I) catalyst.[2] Issues with the catalyst's quality, concentration, or reaction conditions will stall the conversion.

  • Side Reactions: Besides thermal decomposition, the highly reactive diazonium intermediate and aryl radical can participate in side reactions, such as the formation of biaryl compounds, further reducing the yield of the target nitrile.[2]

Below is a workflow designed to help you systematically troubleshoot these issues.

G cluster_0 Troubleshooting Workflow cluster_1 Diazotization Optimization cluster_2 Sandmeyer Optimization start Incomplete Conversion Observed q1 Is unreacted 8-amino-5- chloroquinoline recovered? start->q1 check_diazo Focus on Diazotization Step q1->check_diazo Yes q2 Are significant byproducts (e.g., 5-chloro-8-hydroxyquinoline) observed? q1->q2 No diazo1 Verify Temperature Control (Maintain 0-5 °C) check_diazo->diazo1 check_sandmeyer Focus on Sandmeyer Step sand1 Assess CuCN Quality (Fresh, Anhydrous) check_sandmeyer->sand1 q2->check_diazo No, low yield with no clear byproduct q2->check_sandmeyer Yes diazo2 Check Reagent Stoichiometry (NaNO₂, Acid) diazo1->diazo2 diazo3 Ensure Slow, Sub-surface Addition of NaNO₂ Solution diazo2->diazo3 end_node Improved Conversion diazo3->end_node sand2 Ensure Neutralization of Diazonium Solution Before Addition sand1->sand2 sand3 Control Temperature During Addition to CuCN Slurry sand2->sand3 sand4 Optimize Reaction Time and Temperature Post-Addition sand3->sand4 sand4->end_node

Caption: A logical workflow for troubleshooting incomplete conversion.

Q2: How can I ensure the complete and efficient formation of the 8-diazo-5-chloroquinolinium salt?

A2: The diazotization step is foundational. The goal is to generate the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and a strong mineral acid, which then reacts with the nucleophilic amino group.[1]

Causality and Key Parameters:

  • Temperature: This is the most critical parameter. The reaction is exothermic, and the resulting diazonium salt is thermally labile. Maintaining a strict temperature range of 0-5 °C is essential to prevent decomposition and the formation of phenolic byproducts. Use an ice-salt bath for effective cooling.

  • Acid Concentration: A sufficient excess of strong acid (e.g., HCl or H₂SO₄) is required. The acid serves three purposes:

    • It protonates the 8-amino-5-chloroquinoline, making it soluble in the aqueous medium.

    • It reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.

    • It protonates nitrous acid, facilitating the formation of the key nitrosonium ion electrophile (NO⁺).[1]

  • Reagent Addition: Sodium nitrite should be dissolved in water and added slowly and below the surface of the stirred amine solution. This ensures localized concentration of HNO₂ is minimized, preventing side reactions and promoting a smooth, controlled reaction. A rapid or surface-level addition can lead to the decomposition of nitrous acid and loss of N₂O₃ gas from the solution.

ParameterRecommended ConditionRationale
Temperature 0–5 °CPrevents premature decomposition of the diazonium salt.
Acid HCl or H₂SO₄Ensures amine solubility and generation of the nitrosonium ion.
NaNO₂ Addition Slow, dropwise, sub-surfacePromotes controlled reaction and prevents loss of nitrous acid.
Stirring VigorousEnsures efficient mixing and heat dissipation.
Q3: My reaction mixture turns dark, and I isolate significant byproducts. How can I minimize side reactions during the Sandmeyer cyanation?

A3: The formation of dark, often tarry, byproducts is characteristic of radical-mediated side reactions. The Sandmeyer reaction proceeds via a copper-catalyzed single-electron transfer (SET) mechanism, which generates an aryl radical.[2] While this radical is key to the desired product, it can also engage in undesired pathways.

Key Strategies to Minimize Side Reactions:

  • Use High-Purity Copper(I) Cyanide (CuCN): The quality of the CuCN is paramount. Old or partially oxidized CuCN may contain copper(II) species, which can interfere with the catalytic cycle. Use freshly prepared or high-purity commercial CuCN.

  • Maintain an Oxygen-Free Environment: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that may contribute to polymer formation.

  • Control Addition Rate and Temperature: The diazonium salt solution should be added slowly to the heated CuCN slurry. This keeps the instantaneous concentration of the diazonium salt low, favoring the reaction with the copper cyanide complex over decomposition or dimerization (biaryl formation).

  • pH Control: Before adding the diazonium salt solution to the CuCN, it's often beneficial to neutralize the excess strong acid carefully with a base like sodium carbonate or sodium bicarbonate until the pH is weakly acidic (pH ~4-5). This prevents the liberation of highly toxic HCN gas upon addition to the cyanide solution.

G cluster_0 Sandmeyer Reaction Mechanism & Side Reactions ArN2 Ar-N₂⁺ Diazonium Salt Intermediate [Ar-N₂---CuCN] Complex ArN2:f0->Intermediate:f0 SideProduct1 Ar-OH Phenol Byproduct ArN2:f0->SideProduct1:f0  +H₂O, Δ CuCN Cu(I)CN Copper(I) Cyanide CuCN:f0->Intermediate:f0 Ar_radical Ar• Aryl Radical Intermediate:f1->Ar_radical:f0  -N₂, -Cu(II)(CN)₂ Product Ar-CN 5-Chloroquinoline-8-carbonitrile Ar_radical:f0->Product:f0  +[Cu(II)(CN)₂] SideProduct2 Ar-Ar Biaryl Byproduct Ar_radical:f0->SideProduct2:f0  Dimerization

Caption: The Sandmeyer reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

FAQ 1: Could impurities in my starting 8-amino-5-chloroquinoline be the problem? Absolutely. The purity of the starting amine is critical. If the precursor was synthesized via a method like the Skraup synthesis, residual impurities or tar-like materials can chelate with the copper catalyst, inhibiting its activity.[3][4] It is highly recommended to purify the 8-amino-5-chloroquinoline by recrystallization or column chromatography before proceeding to the diazotization step.

FAQ 2: Are there safer or alternative cyanation methods? Yes. While the Sandmeyer reaction is a classic and robust method, the use of copper(I) cyanide involves handling highly toxic reagents. Modern organic chemistry offers several alternatives:

  • Palladium-Catalyzed Cyanation: Cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a cyanide source like zinc cyanide (Zn(CN)₂) can be highly effective for aryl halides or triflates. This would require converting the diazonium salt to an aryl halide first (e.g., 5-chloro-8-iodoquinoline).

  • Electrochemical Methods: Recent advances include electrochemical methods that can generate cyanide sources in situ from safer precursors like 5-aminotetrazole, avoiding the direct handling of toxic cyanide salts.[5]

  • "Cyanide-Free" Reagents: Some protocols use reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanide source, though this is more common for direct C-H cyanation.[6][7]

FAQ 3: What are the best practices for purifying the final 5-Chloroquinoline-8-carbonitrile product? After the reaction is complete, the work-up and purification are crucial for isolating a high-purity product.

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent like dichloromethane, ethyl acetate, or toluene. Washing the organic layer with a dilute base (e.g., sodium carbonate solution) can help remove any acidic impurities. A wash with brine will help remove excess water.

  • Purification: The crude product is often a solid.

    • Recrystallization: This is often the most effective method for purification. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) should be performed to find optimal conditions.

    • Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, silica gel column chromatography is the preferred method. A gradient elution with a hexane/ethyl acetate system is a good starting point.

Experimental Protocols

Protocol 1: Diazotization of 8-amino-5-chloroquinoline (Disclaimer: This is a generalized protocol. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.)

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 8-amino-5-chloroquinoline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.

  • Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension via the dropping funnel over 30-45 minutes. Ensure the tip of the dropping funnel is below the surface of the liquid.

  • Reaction: Maintain the temperature at 0-5 °C throughout the addition. After the addition is complete, continue stirring the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear (or nearly clear) and is used immediately in the next step.

Protocol 2: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate, larger reaction flask equipped with a mechanical stirrer and a condenser, prepare a slurry of copper(I) cyanide (CuCN, 1.5 eq) in water.

  • Heating: Heat the CuCN slurry to 60-70 °C with vigorous stirring.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution prepared in Protocol 1 to the hot CuCN slurry over 30-60 minutes. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady, but not violent, effervescence.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2 hours, or until gas evolution ceases. Monitor the reaction by TLC (Thin-Layer Chromatography) until the diazonium salt spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., 3 x 100 mL of dichloromethane). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography as described in FAQ 3.

References

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutar
  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • The preparation method and its purification process of 5- chloro-8-hydroxyquinolines. Google Patents.
  • Sandmeyer Reaction. YouTube. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Optimized conditions* synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. ResearchGate. Available at: [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Method for preparing 5-chloro-8-hydroxyquinoline. Google Patents.
  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Syntheses of derivatives of quinoline. SciSpace. Available at: [Link]

  • C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. Available at: [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC. Available at: [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. Available at: [Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. Available at: [Link]

  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. [No Source Found].

Sources

Optimization

Technical Support Center: A Guide to the Synthesis of 5-Chloroquinoline-8-carbonitrile

Welcome to our dedicated technical support center for the synthesis of 5-Chloroquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 5-Chloroquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The synthesis of 5-Chloroquinoline-8-carbonitrile is a critical process for the creation of various pharmaceutical intermediates and research chemicals. The most common and effective route involves a two-step process starting from 5-chloro-8-aminoquinoline:

  • Diazotization: The primary aromatic amine of 5-chloro-8-aminoquinoline is converted into a diazonium salt. This reaction is typically carried out at low temperatures in the presence of a strong acid and a nitrite source.

  • Sandmeyer Reaction: The resulting diazonium salt is then subjected to a copper(I) cyanide-catalyzed reaction to introduce the nitrile group at the 8-position of the quinoline ring.[1]

This guide will walk you through the critical parameters of each step, offering solutions to common challenges to help you achieve high yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Chloroquinoline-8-carbonitrile, providing potential causes and actionable solutions.

Question: My diazotization of 5-chloro-8-aminoquinoline appears to be incomplete, leading to low overall yield. How can I improve this step?

Answer: Incomplete diazotization is a frequent challenge. The stability of the diazonium salt of 5-chloro-8-aminoquinoline is a critical factor. Here are several parameters to investigate:

  • Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the addition of the nitrite solution.[2] Exceeding this temperature range can lead to premature decomposition of the diazonium salt, resulting in the formation of phenolic byproducts and a significant reduction in yield.

  • Acid Concentration: A sufficient excess of strong acid, such as hydrochloric acid, is crucial. The acid serves two purposes: it protonates the 5-chloro-8-aminoquinoline to form a soluble salt and it generates nitrous acid in situ from the sodium nitrite. Inadequate acidity can lead to incomplete diazotization and potential side reactions, such as the formation of diazoamino compounds.

  • Rate of Nitrite Addition: A slow, dropwise addition of the sodium nitrite solution is essential to maintain temperature control and prevent localized high concentrations of nitrous acid, which can lead to undesired side reactions.

  • Monitoring Diazotization: The completion of the diazotization can be monitored using starch-iodide paper. A positive test (the paper turning blue) indicates the presence of excess nitrous acid, signifying that the reaction is complete.

Question: During the Sandmeyer reaction, I observe a significant amount of a dark, tarry byproduct and my yield of 5-Chloroquinoline-8-carbonitrile is low. What is the cause and how can I prevent it?

Answer: The formation of tarry byproducts is often due to the decomposition of the diazonium salt and subsequent radical-mediated side reactions. Here's how to troubleshoot this issue:

  • Purity of Starting Material: Ensure the 5-chloro-8-aminoquinoline is of high purity. Impurities can catalyze the decomposition of the diazonium salt.

  • Freshly Prepared Diazonium Salt: The diazonium salt solution should be used immediately after preparation. Storage, even at low temperatures, can lead to decomposition.

  • Controlled Addition to Copper(I) Cyanide: The cold diazonium salt solution should be added slowly to the pre-cooled solution of copper(I) cyanide. This controlled addition helps to manage the exotherm of the reaction and minimize side reactions.

  • Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain homogeneity and facilitate heat transfer.

  • pH Control: After the reaction, careful neutralization is important. A rapid or uncontrolled pH change can sometimes lead to the polymerization of byproducts.

Question: The final product is difficult to purify, and I suspect the presence of copper contaminants. What is the best purification strategy?

Answer: Copper contamination is a common issue in Sandmeyer reactions. Here is a recommended workup and purification procedure:

  • Quenching and Extraction: After the reaction is complete, the mixture should be carefully neutralized. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will transfer the product to the organic phase.[2]

  • Aqueous Washes: Washing the combined organic layers with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a concentrated ammonium hydroxide solution can help to remove residual copper salts. Subsequent washes with water and brine will remove water-soluble impurities.

  • Column Chromatography: The most effective method for obtaining highly pure 5-Chloroquinoline-8-carbonitrile is column chromatography on silica gel.[3] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) will effectively separate the desired product from any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal source of copper(I) cyanide for the Sandmeyer reaction?

A1: It is highly recommended to use freshly prepared or high-purity commercial copper(I) cyanide. Copper(I) salts can oxidize to copper(II) over time, which is less effective in the Sandmeyer reaction. To ensure optimal catalytic activity, consider preparing it fresh or purchasing from a reputable supplier.

Q2: Can I use other cyanide sources instead of copper(I) cyanide?

A2: While other cyanide sources like potassium cyanide or sodium cyanide can be used in the presence of a copper catalyst, the classic Sandmeyer reaction conditions with copper(I) cyanide are generally the most reliable for this transformation.[4] Using alkali metal cyanides requires careful control of reaction conditions to avoid the formation of unwanted byproducts.

Q3: How can I monitor the progress of the Sandmeyer reaction?

A3: The most prominent visual cue for the progress of the Sandmeyer reaction is the evolution of nitrogen gas.[5] Once the addition of the diazonium salt is complete, the reaction mixture is typically stirred at a slightly elevated temperature (e.g., 60 °C) to ensure the complete decomposition of the diazonium salt and cessation of gas evolution.[2] For more precise monitoring, thin-layer chromatography (TLC) can be used to track the disappearance of the starting material and the appearance of the product.

Q4: What are the expected spectroscopic characteristics of 5-Chloroquinoline-8-carbonitrile?

A4: While a detailed experimental spectrum should always be acquired for characterization, you can expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring system.

  • ¹³C NMR: Resonances for the carbon atoms of the quinoline ring and the nitrile carbon.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 5-Chloroquinoline-8-carbonitrile (188.62 g/mol ).[6]

Experimental Protocols

Protocol 1: Diazotization of 5-chloro-8-aminoquinoline

Materials:

  • 5-chloro-8-aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-chloro-8-aminoquinoline in deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C. Stir for an additional 15-20 minutes to ensure the complete formation of the hydrochloride salt.[2]

  • In a separate beaker, dissolve sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the suspension of the hydrochloride salt over a period of 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for another 30 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper. The diazonium salt solution is now ready for the next step and should be used immediately.

Protocol 2: Sandmeyer Reaction for 5-Chloroquinoline-8-carbonitrile

Materials:

  • Diazonium salt solution from Protocol 1

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (optional, to dissolve CuCN)

  • Deionized Water

  • Dichloromethane or other suitable extraction solvent

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide. If CuCN is not readily soluble, a solution of sodium or potassium cyanide in water can be used to dissolve it, forming a solution of Na[Cu(CN)₂] or K[Cu(CN)₂].

  • Cool this cyanide solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the stirred cyanide solution. Be prepared for the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes, or until the evolution of nitrogen gas ceases.[2]

  • Cool the reaction mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-Chloroquinoline-8-carbonitrile.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield and Purity

ParameterOptimal Range/ConditionEffect of DeviationTroubleshooting Action
Diazotization Temperature 0-5 °CHigher temperatures lead to diazonium salt decomposition and phenol formation.Use an ice-salt bath and slow addition of reagents.
Acid Stoichiometry 2.5-3.0 equivalentsInsufficient acid results in incomplete diazotization and azo-coupling.Ensure the use of sufficient concentrated acid.
Nitrite Addition Rate Slow, dropwiseRapid addition causes localized heating and side reactions.Use a dropping funnel for controlled addition.
Sandmeyer Temperature 0-5 °C (addition), then 50-60 °CPremature warming can lead to uncontrolled decomposition.Maintain cooling during addition, then heat gently.
Purity of CuCN High purity, freshly preparedOld or impure CuCN has lower catalytic activity.Use high-quality reagents.

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Purification A 5-chloro-8-aminoquinoline B HCl, NaNO2 0-5 °C A->B Reactants C 5-Chloroquinoline-8-diazonium chloride B->C Formation D CuCN 0-60 °C C->D Reactant E 5-Chloroquinoline-8-carbonitrile D->E Product F Extraction & Washing E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of 5-Chloroquinoline-8-carbonitrile.

Troubleshooting Logic

Troubleshooting_Logic Low_Yield Low Yield of Product Incomplete_Diazotization Incomplete Diazotization Low_Yield->Incomplete_Diazotization Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Side_Reactions Side Reactions in Sandmeyer Low_Yield->Side_Reactions Purification_Loss Loss during Purification Low_Yield->Purification_Loss Temp_High Temperature > 5 °C Incomplete_Diazotization->Temp_High Insufficient_Acid Insufficient Acid Incomplete_Diazotization->Insufficient_Acid Fast_Addition Rapid NaNO2 Addition Incomplete_Diazotization->Fast_Addition Decomposition->Temp_High Old_Reagents Impure Starting Material/CuCN Decomposition->Old_Reagents Side_Reactions->Temp_High Side_Reactions->Old_Reagents Inefficient_Extraction Inefficient Extraction/Washing Purification_Loss->Inefficient_Extraction

Caption: Troubleshooting logic for low yield in the synthesis.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 5-Chloroquinoline-8-carbonitrile

Welcome to the Technical Support Center for 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) [1]. As a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds, ensuring its high purit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) [1]. As a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds, ensuring its high purity is paramount for downstream success.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the chemical causality behind impurity formation and provide self-validating, field-proven methodologies to isolate your target compound with >99% purity.

Part 1: Impurity Profiling & Causality (The "Why")

When synthesizing 5-chloroquinoline-8-carbonitrile—typically via the Sandmeyer reaction of 8-amino-5-chloroquinoline or palladium-catalyzed cyanation of 8-bromo-5-chloroquinoline—several characteristic impurities emerge due to the molecule's specific electronic properties:

  • 5-Chloroquinoline-8-carboxamide (Hydrolysis Product): The carbonitrile group is highly electrophilic, activated by the electron-withdrawing quinoline nitrogen and the 5-chloro substituent [2]. Trace water under basic or acidic conditions rapidly hydrolyzes the nitrile to the primary amide [3].

  • Dehalogenated Byproducts (e.g., 5-chloroquinoline): Formed via reductive elimination pathways during Pd-catalyzed cyanation.

  • Transition Metal Residues: Copper or Palladium residues coordinate tightly to the quinoline nitrogen, leading to persistent discoloration and downstream catalytic poisoning.

Part 2: Troubleshooting FAQs

Q: Why did my yield drop significantly after a standard 1M HCl acid-base extraction? A: The electron-withdrawing nature of both the 5-chloro and 8-cyano groups significantly lowers the pKa of the quinoline nitrogen (from ~4.9 in unsubstituted quinoline to < 2.0) [4]. A standard 1M HCl wash is insufficient to fully protonate the molecule for aqueous extraction. Furthermore, prolonged exposure to aqueous acid concurrently catalyzes the hydrolysis of the nitrile group to the carboxamide, destroying your product [3]. Solution: Avoid aqueous acid-base extractions for this specific scaffold; rely exclusively on chromatography and recrystallization.

Q: My product has a persistent brown/green tint. What is it and how do I remove it? A: This discoloration is typical of transition metal contamination (Pd or Cu) coordinating to the basic quinoline nitrogen. Solution: Treat the crude mixture with a functionalized silica scavenger (e.g., SiliaMetS® Thiol) prior to standard chromatography. See Protocol A.

Q: How do I separate the 5-chloroquinoline-8-carboxamide impurity from the desired carbonitrile? A: The carboxamide is significantly more polar due to its hydrogen-bonding capabilities. Solution: Use a step-gradient silica gel chromatography. Elute the carbonitrile with a non-polar system (e.g., 10-15% EtOAc in Hexanes), then flush the column with 50% EtOAc to remove the carboxamide.

Part 3: Standardized Purification Protocols

Protocol A: Transition Metal Scavenging (Pre-treatment)

Self-Validating Check: The solution should transition from a dark brown/green to a clear yellow/orange after filtration.

  • Dissolve the crude 5-chloroquinoline-8-carbonitrile in anhydrous dichloromethane (DCM) (10 mL per gram of crude).

  • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 3-5 equivalents relative to the theoretical catalyst amount used in your synthesis.

  • Stir the suspension at room temperature for 4 hours.

  • Filter through a tightly packed pad of Celite, washing with excess DCM. Concentrate the filtrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography

Self-Validating Check: Always run a 2D TLC prior to loading to ensure the compound does not degrade on silica.

  • Dry-load the concentrated crude onto silica gel (1:2 ratio of crude to silica) to prevent band tailing caused by the basic nitrogen.

  • Pack a column with standard silica gel (40-63 µm) using Hexanes.

  • Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Collect fractions. The dehalogenated byproduct (5-chloroquinoline) elutes first, followed closely by the target 5-chloroquinoline-8-carbonitrile. Unreacted starting material co-elutes near the target, requiring careful fraction monitoring via UV (254 nm).

  • Pool the pure fractions and concentrate. Flush the column with 50% EtOAc to clear the carboxamide impurity.

Protocol C: Final Polish via Recrystallization
  • Suspend the chromatographed solid in boiling Ethanol (approx. 5-7 mL/g).

  • Add Toluene dropwise until the solid fully dissolves. (Toluene acts as a co-solvent to disrupt the co-crystallization of any trace brominated starting material).

  • Allow the solution to cool slowly to room temperature to form a crystal lattice, then transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.

  • Filter the resulting off-white/pale yellow needles and wash with ice-cold Ethanol. Dry under high vacuum.

Part 4: Quantitative Impurity Data

Impurity / ComponentOrigin / CausalityTLC Rf (20% EtOAc/Hexanes)Primary Removal Strategy
5-Chloroquinoline-8-carbonitrile Target Product 0.45 N/A
5-ChloroquinolineDehalogenation (Pd-catalysis)0.60Flash Chromatography (Early fractions)
8-Bromo-5-chloroquinolineUnreacted Starting Material0.48Recrystallization (Retained in mother liquor)
5-Chloroquinoline-8-carboxamideAcid/Base Hydrolysis of Nitrile0.10Flash Chromatography (Late flush)
Pd / Cu ComplexesCatalyst CarryoverBaseline (0.00)Metal Scavenging (Protocol A)

Part 5: Purification Workflow Visualization

PurificationWorkflow Crude Crude 5-Chloroquinoline- 8-carbonitrile Scavenging Metal Scavenging (SiliaMetS Thiol) Crude->Scavenging Warning Avoid Aqueous Acid/Base Extraction (Hydrolysis Risk) Crude->Warning MetalImp Pd/Cu Residues Removed Scavenging->MetalImp Filtration Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Scavenging->Chromatography Filtrate PolarImp Carboxamide & Polar Impurities Chromatography->PolarImp Flush (50% EtOAc) NonPolarImp Dehalogenated Byproducts Chromatography->NonPolarImp Early Fractions Recrystallization Recrystallization (EtOH/Toluene) Chromatography->Recrystallization Target Fractions SMImp Trace 8-Bromo Starting Material Recrystallization->SMImp Mother Liquor PureProduct Pure 5-Chloroquinoline- 8-carbonitrile (>99%) Recrystallization->PureProduct Crystals

Logical workflow for the purification of 5-chloroquinoline-8-carbonitrile avoiding hydrolysis.

Part 6: References

  • Becherer et al. "Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38." Journal of Medicinal Chemistry, 2015. Available at: [Link]

  • Gorka et al. "Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors." The Journal of Organic Chemistry, ACS Publications, 2019. Available at:[Link]

Optimization

Technical Support Center: Scaling Up 5-Chloroquinoline-8-Carbonitrile Synthesis

Welcome to the technical support center for the scale-up synthesis of 5-chloroquinoline-8-carbonitrile (CAS: 122868-36-4). Synthesizing functionalized quinoline carbonitriles at scale presents unique thermodynamic and ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 5-chloroquinoline-8-carbonitrile (CAS: 122868-36-4). Synthesizing functionalized quinoline carbonitriles at scale presents unique thermodynamic and kinetic challenges. This guide is designed for drug development professionals and process chemists, focusing on the highly efficient palladium-catalyzed cyanation of 8-bromo-5-chloroquinoline.

Below, we deconstruct the mechanistic causality behind common scale-up failures, provide a self-validating experimental protocol, and offer evidence-based troubleshooting strategies.

Process Workflow & Mechanistic Bottlenecks

The transition metal-catalyzed cyanation of aryl halides is a delicate balance between productive cross-coupling and catalyst deactivation. The diagram below illustrates the catalytic cycle, highlighting the critical juncture where scale-up batches typically fail: cyanide poisoning .

G Start 8-Bromo-5-chloroquinoline OxAdd Oxidative Addition (Chemoselective for C-Br) Start->OxAdd + Pd(0) Pd0 Active Pd(0) Catalyst Pd0->OxAdd Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison Excess dissolved CN- TransMet Transmetalation (Controlled Zn(CN)2 release) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Accelerated by large bite-angle) TransMet->RedElim TransMet->Poison High CN- concentration RedElim->Pd0 Catalyst Regeneration Product 5-Chloroquinoline-8-carbonitrile RedElim->Product

Catalytic cycle of Pd-catalyzed cyanation highlighting the risk of catalyst poisoning by excess cyanide.

Troubleshooting Guide & FAQs

Q1: During scale-up, our palladium catalyst rapidly deactivates, leading to stalled conversions (<30%). How can we prevent this? A1: This is a classic manifestation of cyanide poisoning. The cyanide ion (CN⁻) is a strong σ -donor and π -acceptor that aggressively coordinates to Pd(0) and Pd(II) centers, forming the thermodynamically stable but catalytically dead [Pd(CN)4​]2− complex. Causality & Solution: You must control the concentration of dissolved cyanide in the reaction matrix. Switch from highly soluble NaCN/KCN to sparingly soluble zinc cyanide ( Zn(CN)2​ ). Because Zn(CN)2​ has low solubility in organic solvents, it acts as a slow-release cyanide reservoir. As demonstrated by1, employing a biphasic solvent system or utilizing Zn(CN)2​ ensures the rate of transmetalation never exceeds the rate of oxidative addition, keeping the catalyst active[1]. Alternatively, non-toxic K4​[Fe(CN)6​] can be used, though it requires higher activation temperatures[2].

Q2: We are starting from 8-bromo-5-chloroquinoline. How do we ensure chemoselectivity so that the cyanation occurs exclusively at the 8-position without activating the 5-chloro group? A2: Chemoselectivity is dictated by Bond Dissociation Energies (BDE). The C–Br bond ( ≈81 kcal/mol) is significantly weaker than the C–Cl bond ( ≈96 kcal/mol). Causality & Solution: Palladium undergoes oxidative addition into the C–Br bond orders of magnitude faster than the C–Cl bond. To preserve the 5-chloro group, strictly maintain the reaction temperature between 80–90 °C. Exceeding 110 °C provides the thermal energy required to overcome the activation barrier for C–Cl oxidative addition, leading to over-cyanation or polymerization[3].

Q3: We observe significant formation of the dehalogenated byproduct (5-chloroquinoline) instead of the desired carbonitrile. What causes this? A3: Hydrodehalogenation occurs when the reductive elimination step is too slow, allowing the Pd(II)-aryl intermediate to react with adventitious moisture or proton sources. Causality & Solution: You must accelerate the reductive elimination step. Employ bidentate phosphine ligands with a large "bite angle," such as dppf (bite angle ≈99∘ ) or XantPhos (bite angle ≈111∘ ). A larger bite angle forces the aryl and cyanide ligands closer together on the square-planar Pd(II) intermediate, dramatically lowering the activation energy for reductive elimination[4].

Quantitative Data: Cyanide Source Selection

To optimize your scale-up, reference the following quantitative comparison of cyanide sources based on recent process chemistry literature.

Cyanide SourceCatalyst System & LigandTypical LoadingOperating TempScale-Up Viability & YieldRef
Zn(CN)2​ (Aqueous) Palladacycle Precatalyst2–5 mol%20–40 °CExcellent (>85%)[1]
Zn(CN)2​ (DMAc) XantPhos-PdCl₂ + DIPEA1 mol%85 °CExcellent (Up to 96%)[4]
Zn(CN)2​ (DMAc) Pd/C + dppf2 mol%110 °CGood (Up to 98%)[3]
K4​[Fe(CN)6​] Pd(OAc)₂ / Various Ligands3–10 mol%100–140 °CModerate (Variable yield)[2]

Experimental Protocol: Scalable Synthesis of 5-Chloroquinoline-8-carbonitrile

This step-by-step methodology utilizes an in situ generated Pd(0) catalyst system optimized for robustness and scalability, adapted from the XantPhos-PdCl₂ protocols[4].

Objective: Synthesize 5-chloroquinoline-8-carbonitrile on a 100g scale using a self-validating, low-poisoning protocol.

Step 1: Reactor Preparation & Inerting

  • In a thoroughly dried 2L jacketed glass reactor equipped with an overhead stirrer and reflux condenser, load 8-bromo-5-chloroquinoline (100 g, 0.41 mol) and Zn(CN)2​ (26.5 g, 0.225 mol, 0.55 equiv).

  • Purge the vessel with nitrogen ( N2​ ) for 15 minutes. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the electron-rich phosphine ligands.

Step 2: Catalyst Loading & Solvent Addition

  • Add the air-stable precatalyst XantPhos-PdCl₂ (3.1 g, 1.0 mol%).

  • Add anhydrous N,N-dimethylacetamide (DMAc) (800 mL) that has been previously sparged with N2​ for 30 minutes.

Step 3: In Situ Catalyst Generation

  • Add N,N-diisopropylethylamine (DIPEA) (1.06 g, 0.02 equiv) via syringe.

  • Self-Validating Checkpoint: Heat the jacket to 85 °C. The reaction mixture must transition from a pale heterogeneous suspension to a deep, homogeneous dark solution as the DIPEA reduces the Pd(II) precatalyst to the active Pd(0) species[4]. If the solution remains pale after 30 minutes, catalyst initiation has failed; verify the anhydrous nature of the solvent and re-dose DIPEA.

Step 4: Reaction Execution & In-Process Control (IPC)

  • Maintain the internal temperature at 85 °C for 4 hours.

  • Self-Validating Checkpoint: Pull a 1 mL sample, quench with 1M NaOH, extract with EtOAc, and analyze via HPLC. The reaction is deemed complete when the starting material (8-bromo-5-chloroquinoline) is <1% AUC.

Step 5: Quench & Workup

  • Cool the reactor internal temperature to 20 °C.

  • Slowly add 1M aqueous NaOH (500 mL) to quench the reaction.

  • Self-Validating Checkpoint (Safety): The pKa of hydrogen cyanide (HCN) is 9.2. By adding NaOH and maintaining the aqueous phase pH > 10, >90% of the residual cyanide is chemically guaranteed to remain in the aqueous phase as the non-volatile CN⁻ ion, preventing lethal HCN gas evolution. The excess Zn(CN)2​ is converted into the highly soluble zincate complex [Zn(OH)4​]2− .

  • Extract the mixture with ethyl acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol to afford pure 5-chloroquinoline-8-carbonitrile.

References

  • Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Title: Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
  • Title: Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides.

Sources

Troubleshooting

5-Chloroquinoline-8-carbonitrile solubility issues in reaction media

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent solubility bottlenecks. Worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent solubility bottlenecks.

Working with 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) presents a unique set of physicochemical challenges. The combination of a rigid, planar aromatic core with two strongly electron-withdrawing groups (the 5-chloro and 8-carbonitrile moieties) creates a highly crystalline, polarizable, yet net-hydrophobic molecule [1]. This architecture promotes intense intermolecular π−π stacking and strong dipole-dipole interactions, leading to high lattice energy and subsequent precipitation in standard reaction media.

This guide is designed to move beyond basic empirical fixes. We will explore the thermodynamic causality behind these solubility failures and provide self-validating protocols to engineer robust solvent systems for your syntheses.

Part 1: Physicochemical Profiling

To troubleshoot solvation, we must first quantify the thermodynamic barriers of the molecule. The table below summarizes the critical parameters driving the insolubility of 5-chloroquinoline-8-carbonitrile [2].

PropertyValueCausality & Impact on Solvation Thermodynamics
Molecular Formula C₁₀H₅ClN₂High carbon-to-heteroatom ratio severely limits hydrogen-bond acceptor/donor capacity, reducing aqueous solubility.
Molecular Weight 188.62 g/mol Moderate size, but the rigid planar geometry promotes dense crystal packing and high lattice energy.
Electronic Nature Electron-DeficientThe -Cl and -CN groups withdraw electron density from the quinoline ring, reducing the basicity of the nitrogen atom.
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic. Requires strongly acidic media (pH < 3) to achieve full protonation and form a soluble cationic salt.
Preferred Media Polar AproticSolvation is entropically favored in solvents with high dielectric constants (e.g., DMSO, DMF) that can disrupt dipole interactions without relying on hydrogen bonding.

Part 2: Core Troubleshooting FAQs

Q1: Why does 5-chloroquinoline-8-carbonitrile precipitate immediately when I add it to a polar protic solvent like ethanol or methanol? A1: The precipitation is driven by a failure to overcome the molecule's high lattice energy. Ethanol and methanol rely primarily on hydrogen bonding to solvate molecules. However, the 8-carbonitrile and 5-chloro groups are poor hydrogen-bond acceptors, and the quinoline nitrogen's electron density is heavily depleted by these withdrawing groups. Consequently, the solvent-solute interactions are thermodynamically weaker than the solute-solute π−π stacking interactions. To resolve this, you must introduce a solvent capable of strong ion-dipole or dipole-induced-dipole interactions, such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [1].

Q2: During Suzuki-Miyaura cross-coupling, my substrate crashes out of the aqueous/organic mixture. How do I engineer a better solvent system? A2: Transition-metal catalyzed cross-couplings typically require an aqueous base, which forces the highly lipophilic 5-chloroquinoline-8-carbonitrile out of solution. The causality here is the "salting-out" effect, where the aqueous phase aggressively excludes the hydrophobic quinoline. Solution: Transition to a biphasic solvent system using Toluene/Water with a phase-transfer catalyst (PTC), or use a miscible co-solvent system like 1,4-Dioxane/Water (typically in a 3:1 or 4:1 ratio). 1,4-Dioxane has a low dielectric constant but excellent miscibility with water, creating a micro-environment that solvates the hydrophobic quinoline while keeping the inorganic base dissolved.

Q3: Can I use pH modulation to force dissolution in aqueous media? A3: Yes, but with strict kinetic limitations. Quinoline derivatives are weak bases, and protonating the quinoline nitrogen forms a highly soluble cationic salt [1]. However, because the -CN and -Cl groups are electron-withdrawing, the nitrogen is significantly less basic than unsubstituted quinoline. You must use a strong acid (e.g., 1M HCl) to force protonation. Mechanistic Warning: Prolonged exposure to strong aqueous acids, especially at elevated temperatures, risks the irreversible hydrolysis of the C8-carbonitrile group into an amide or carboxylic acid. If you use pH modulation, it must be strictly monitored and neutralized immediately post-reaction.

Part 3: Mechanistic Workflows & Visualizations

SolubilityWorkflow A Precipitation Observed in Reaction Media B Assess Solvent Polarity & Dielectric Constant A->B C Is Solvent Polar Protic? B->C D Add Aprotic Co-solvent (DMSO, DMF, DMAc) C->D Yes E Evaluate Temperature & Lattice Energy C->E No F Gradual Heating (< Boiling Point) E->F

Workflow for diagnosing and troubleshooting 5-chloroquinoline-8-carbonitrile precipitation.

SolvationMechanism A Neutral Free-Base (Aqueous Insoluble) B Acidic Media (H+) (pH < 3.0) A->B C Nitrogen Protonation (Quinolinium) B->C pKa Dependent D Solvated Cation (Aqueous Soluble) C->D Hydration Shell

Mechanism of pH-dependent solvation for electron-deficient quinoline derivatives.

Part 4: Self-Validating Experimental Protocols

Protocol A: Aprotic Co-Solvent Titration for Homogeneous Catalysis

Objective: To achieve complete thermodynamic dissolution of 5-chloroquinoline-8-carbonitrile without compromising the activity of organometallic catalysts.

  • Baseline Suspension: Suspend 1.0 mmol of 5-chloroquinoline-8-carbonitrile in 5.0 mL of your primary reaction solvent (e.g., THF or Ethanol) at 25°C. Stir at 400 rpm for 5 minutes.

  • Co-Solvent Titration: Dropwise, add anhydrous DMSO in 100 µL increments. Allow 2 minutes of equilibration between additions.

  • Thermal Activation (Optional): If dissolution is incomplete after adding 20% v/v DMSO, increase the temperature to 45°C.

  • Self-Validation Check: Remove the heat source and allow the flask to return to 25°C. Validation: If the solution remains optically clear for 15 minutes without spontaneous nucleation (cloudiness), the solvation state is thermodynamically stable. If precipitation recurs, the lattice energy has not been overcome; increase the DMSO ratio by an additional 5% v/v.

Protocol B: Biphasic System Engineering for SNAr Reactions

Objective: To facilitate Nucleophilic Aromatic Substitution (SNAr) at the 5-chloro position while maintaining substrate solubility.

  • Organic Phase Preparation: Dissolve 5-chloroquinoline-8-carbonitrile (1.0 eq) in Toluene (0.2 M concentration). Note: Toluene is chosen because its aromatic ring can engage in favorable π−π interactions with the quinoline core, aiding dissolution.

  • Aqueous Phase Preparation: Dissolve your nucleophile and inorganic base (e.g., K₂CO₃) in deionized water.

  • Phase Transfer Catalyst (PTC) Addition: Add 5 mol% of Tetrabutylammonium bromide (TBAB) to the organic phase.

  • Emulsification: Combine the phases and stir vigorously (≥ 800 rpm) at 80°C.

  • Self-Validation Check: Stop stirring momentarily. Validation: The mixture should rapidly separate into two distinct, clear layers. If a solid interfacial "rag layer" forms, the substrate has precipitated at the boundary. Resolve this by adding a minimal volume of DMF (up to 10% of total volume) to act as an interfacial solubilizer [3].

References

  • Comptes Rendus de l'Académie des Sciences. "Solvent-free synthesis of quinoline derivatives via the Friedländer reaction." Academie des Sciences. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in 5-Chloroquinoline-8-Carbonitrile Synthesis

Welcome to the Advanced Technical Support Center. The synthesis of1[1]—a highly valuable intermediate in pharmaceutical and agrochemical development—is typically achieved via the transition-metal-catalyzed cyanation of 8...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis of1[1]—a highly valuable intermediate in pharmaceutical and agrochemical development—is typically achieved via the transition-metal-catalyzed cyanation of 8-halo-5-chloroquinolines. However, this cross-coupling procedure is notorious for irreproducibility and sudden reaction stalling[2].

As an application scientist, you must treat every stalled reaction not as a random failure, but as a predictable chemical equilibrium problem. The primary mode of failure in these workflows is catalyst poisoning by the cyanide anion ( CN− ) . This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to master this transformation.

Mechanistic Causality: The "Why" Behind Catalyst Failure

To troubleshoot a stalled cyanation, one must understand the dual nature of the cyanide ion. While CN− is a necessary reagent for the transmetalation step, it is also a potent σ -donor and π -acceptor. When the concentration of free CN− in solution exceeds the catalytic turnover rate, it disrupts every key step of the palladium catalytic cycle[3].

  • Formation of Catalytically Dead Complexes: Excess CN− readily displaces phosphine ligands from the active Pd(0) species. This terminates the reaction via the facile formation of the catalytically inactive [Pd(CN)4​]2− complex[3].

  • Moisture-Induced Hydride Formation: Trace water in the reaction mixture is highly detrimental. Moisture causes the hydrolysis of CN− to HCN . This HCN is highly reactive toward Pd(0) , leading to the remarkably stable and inactive hydride complex [Pd(CN)3​H]2− [3],[4].

  • Reductive Elimination Failure: Even if oxidative addition and transmetalation occur successfully, excess CN− can displace the remaining phosphine ligands to form a stable [Pd(CN)3​Ar]2− complex. This species cannot undergo the final reductive elimination step to release the 5-chloroquinoline-8-carbonitrile product[5].

Mechanism Pd0 Active Pd(0) Catalyst [Pd(L)n] OxAdd Oxidative Addition (8-Br-5-Cl-Quinoline) Pd0->OxAdd Ar-Br Dead1 Inactive Complex [(CN)4Pd]2- Pd0->Dead1 Excess CN- Transmet Cyanide Exchange (Transmetalation) OxAdd->Transmet CN- RedElim Reductive Elimination (Product Formation) Transmet->RedElim Dead3 Stable Aryl Complex [(CN)3PdAr]2- Transmet->Dead3 Excess CN- Phosphine Displacement RedElim->Pd0 Regeneration Product 5-Chloroquinoline- 8-carbonitrile RedElim->Product Dead2 Inactive Hydride [(CN)3PdH]2- H2O Trace Moisture (H2O -> HCN) H2O->Dead2 HCN + Pd(0) ExcessCN Excess Free CN- ExcessCN->Dead1 ExcessCN->Dead3

Mechanistic pathways of Pd-catalyst deactivation by excess cyanide and moisture.

Troubleshooting FAQs: Diagnostic Logic

Q: My cyanation of 8-bromo-5-chloroquinoline stalls at 20–30% conversion. Adding more Pd(PPh3​)4​ does not restart the reaction. Why? A: You are experiencing classic cyanide poisoning. Soluble cyanide sources (like NaCN or KCN) create a high burst of free CN− in the solvent. This shifts the equilibrium entirely toward the inactive [Pd(CN)4​]2− state[3]. Adding more catalyst simply converts the new palladium into more dead complex. Solution: Switch to a "slow-release" cyanide source like Zn(CN)2​ [2]. Its low solubility ensures the steady-state concentration of free CN− remains low enough to prevent poisoning, but sufficient for transmetalation.

Q: I switched to Zn(CN)2​ , but the reaction mixture turns black within 15 minutes and product formation stops. What is the cause? A: The black precipitate is "Palladium Black," indicating complete ligand dissociation and catalyst aggregation. In the context of cyanation, this is often triggered by trace moisture. Moisture hydrolyzes CN− to HCN , which rapidly reacts with Pd(0) to form [Pd(CN)3​H]2− and strips the stabilizing ligands[5]. Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous DMF or DMAc, and store your Zn(CN)2​ in a desiccator.

Q: I am using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to improve solubility, but I am detecting tributylamine and 1-butene byproducts. Is this related to the catalyst? A: Yes. When a quaternary ammonium cation like [Bu4​N]+ is used, the Pd catalyst can actually activate and cleave the C-N bond of the phase-transfer agent[3]. In the presence of trace water, CN− hydrolysis releases highly active OH− , causing Hofmann elimination of the TBAB[5]. Under strictly anhydrous conditions, electron-rich mixed cyano-phosphine Pd(0) species can perform an SN​2 -type displacement on the ammonium cation[5]. Solution: Avoid ammonium-based phase-transfer catalysts in Pd-catalyzed cyanations. Rely on polar aprotic solvents and elevated temperatures (100–120 °C) for solubility.

Troubleshooting Start Reaction Stalls (<30% Conversion) CheckCN Using soluble NaCN/KCN? Start->CheckCN SwitchZn Switch to Zn(CN)2 CheckCN->SwitchZn Yes CheckH2O Is solvent strictly anhydrous? CheckCN->CheckH2O No SwitchZn->CheckH2O DrySolvent Dry solvent & reagents CheckH2O->DrySolvent No CheckPTC Using ammonium PTC? CheckH2O->CheckPTC Yes DrySolvent->CheckPTC RemovePTC Remove PTC from workflow CheckPTC->RemovePTC Yes Success Full Conversion to 5-Chloroquinoline-8-carbonitrile CheckPTC->Success No RemovePTC->Success

Troubleshooting logic for resolving catalyst deactivation in cyanation workflows.

Quantitative Data: Cyanide Source Comparison

To engineer a robust protocol, you must match the solubility of your cyanide source to the turnover frequency (TOF) of your catalyst.

Cyanide SourceSolubility Profile in DMFFree [CN−] DynamicsCatalyst Poisoning RiskTypical TOF ( h−1 )
NaCN HighBurst (High initial [CN−] )Severe< 10
KCN ModerateBurstHigh10 - 20
Zn(CN)2​ LowSlow-Release (Steady-state)Low> 100
K4​[Fe(CN)6​] Very LowUltra-Slow-ReleaseVery Low50 - 80

Self-Validating Experimental Protocol

This protocol for the synthesis of 5-chloroquinoline-8-carbonitrile is designed as a self-validating system . Each step contains an observable metric to confirm the chemical environment is correct before proceeding, preventing wasted time and reagents.

Objective: Convert 8-bromo-5-chloroquinoline to 5-chloroquinoline-8-carbonitrile while preventing Pd catalyst deactivation.

Step 1: System Dehydration & Preparation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Validation: Test the anhydrous DMF solvent using a Karl Fischer titrator. Do not proceed if moisture is > 50 ppm. Moisture guarantees HCN formation and catalyst death[3].

Step 2: Reagent Assembly

  • Action: Inside an Argon-filled glovebox, load 8-bromo-5-chloroquinoline (1.0 equiv), Zn(CN)2​ (0.6 equiv), Pd2​(dba)3​ (2 mol%), and dppf ligand (4 mol%) into the Schlenk flask.

  • Validation: The powder mixture must be free-flowing. Clumping indicates moisture ingress in the Zn(CN)2​ stock.

Step 3: Catalytic Initiation

  • Action: Inject the anhydrous DMF (0.2 M relative to substrate) via a sealed septum. Stir at room temperature for 10 minutes before heating.

  • Validation: The solution should turn a deep red/purple color, indicative of the active Pd(0) -dppf complex. If the solution turns black immediately, Palladium Black has formed due to oxygen/moisture contamination. Abort the reaction.

Step 4: Reaction Monitoring

  • Action: Heat the mixture to 100 °C.

  • Validation: Withdraw a 10 µL aliquot after 1 hour under positive Argon pressure. Analyze via LC-MS. A conversion of >50% indicates the catalytic cycle is actively turning over. If conversion is stalled at <10%, cyanide poisoning has occurred due to excessive free CN− .

Step 5: Cyanide Quenching & Workup

  • Action: Cool the reaction to room temperature. Slowly pour the mixture into a 1:1 solution of saturated aqueous NaHCO3​ and commercial bleach ( NaOCl ).

  • Validation: The bleach oxidizes any remaining toxic cyanide to relatively harmless cyanate ( CNO− ). The absence of gas evolution (HCN) confirms a safe, neutralized workup environment. Extract the product with ethyl acetate and purify via silica gel chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloroquinoline-8-carbonitrile Synthesis

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline derivative synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of[1].

This rigid scaffold is highly valued in pharmaceutical development, but its synthesis requires stringent control over reaction kinetics and thermodynamics. Depending on your laboratory's starting materials, you are likely utilizing one of two primary workflows: the Sandmeyer Cyanation of[2]—a compound also widely recognized as a robust directing group in C–H activation[3]—or the Skraup Synthesis from [4].

Below is a self-validating troubleshooting framework to help you identify, understand, and eliminate byproducts in both synthetic routes.

Diagnostic Decision Tree

Use the following flowchart to map impurities detected via LC-MS or NMR directly to their mechanistic root causes.

G A Impurity Detected in 5-Chloroquinoline-8-carbonitrile Synthesis B Sandmeyer Route (from 8-amino-5-chloroquinoline) A->B C Skraup Route (from 2-amino-5-chlorobenzonitrile) A->C D m/z 180 [M+H]+ 5-Chloroquinolin-8-ol B->D Hydrolysis (T > 5°C) E m/z 198[M+H]+ 5,8-Dichloroquinoline B->E Competitive Cl- Nucleophile F m/z 207 [M+H]+ 5-Chloroquinoline-8-carboxamide C->F Nitrile Hydrolysis G m/z 189 [M+H]+ 7-Chloro Isomer C->G SM Regio-impurity H Action: Control Temp < 5°C Increase Acidity D->H I Action: Switch HCl to H2SO4 Limit Cl- ions E->I J Action: Reduce H2SO4 Conc. Lower Reaction Temp F->J K Action: Purify Starting Material (Remove 4-chloro isomer) G->K

Diagnostic flowchart mapping LC-MS/NMR impurities to root causes in 8-cyanoquinoline synthesis.

Quantitative Byproduct Profiling

Compare your mass spectrometry data against this standardized table to instantly identify off-target reactions. Note that the target product, 5-Chloroquinoline-8-carbonitrile, has an exact mass of 188.01 and an expected [M+H]⁺ of 189.02 .

ByproductMolecular FormulaExact MassExpected [M+H]⁺Synthesis RoutePrimary Root Cause
5-Chloroquinolin-8-ol C₉H₆ClNO179.01180.02SandmeyerDiazonium hydrolysis (T > 5 °C)
5,8-Dichloroquinoline C₉H₅Cl₂N196.98197.99SandmeyerCompetitive Cl⁻ nucleophile
5-Chloroquinoline-8-carboxamide C₁₀H₇ClN₂O206.02207.03SkraupNitrile hydrolysis (Harsh acid/heat)
7-Chloroquinoline-8-carbonitrile C₁₀H₅ClN₂188.01189.02SkraupSM regio-impurity (4-chloro isomer)

Validated Experimental Workflows

To ensure scientific integrity, do not treat these protocols as mere recipes. Understand the mechanistic causality behind each step and utilize the built-in validation checkpoints to confirm success before proceeding.

Protocol A: Sandmeyer Cyanation of 8-Amino-5-chloroquinoline
  • Step 1: Diazotization Suspend 8-amino-5-chloroquinoline[2] in 20% aqueous H₂SO₄. Cool the mixture to 0–5 °C using an ice-salt bath. Add a pre-chilled aqueous solution of NaNO₂ dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality Check: We use H₂SO₄ instead of HCl. If HCl is used, the high concentration of chloride ions will outcompete the cyanide nucleophile in Step 2, yielding the 5,8-dichloroquinoline byproduct (m/z 198). Furthermore, diazonium salts of electron-deficient quinolines are highly unstable; exceeding 5 °C accelerates the expulsion of N₂, leading to the formation of an aryl cation that traps water to form 5-chloroquinolin-8-ol (m/z 180).

    • Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Step 2: Cyanation Carefully adjust the pH of the diazonium solution to ~6 using cold aqueous Na₂CO₃. Immediately transfer this dropwise into a vigorously stirred, pre-formed solution of CuCN and KCN in water at 0 °C. Allow to warm to room temperature, then heat to 60 °C for 1 hour.

    • Causality Check: Neutralization is critical. If the diazonium solution is too acidic, it will liberate highly toxic HCN gas upon contact with KCN and reduce the effective concentration of the cyanocuprate active species, stalling the reaction.

    • Validation Checkpoint: Evolution of N₂ gas upon addition indicates the successful decomposition of the diazonium salt into the aryl radical/cation and its subsequent trapping by the cyano group.

Protocol B: Skraup Synthesis from 2-Amino-5-chlorobenzonitrile
  • Step 1: Mixture Preparation In a round-bottom flask, combine 2-amino-5-chlorobenzonitrile[4], glycerol, nitrobenzene, and concentrated H₂SO₄.

    • Causality Check: Nitrobenzene acts as a mild oxidant to convert the intermediate dihydroquinoline into the fully aromatic quinoline. Without an oxidant, the reaction yields complex, inseparable reduction mixtures.

  • Step 2: Controlled Heating Heat the mixture slowly (approx. 1 °C/min) to 130 °C.

    • Causality Check: The acid-catalyzed dehydration of glycerol to acrolein is highly exothermic. Rapid heating causes a thermal runaway, leading to severe glycerol polymerization (tar formation) and excessive hydrolysis of the nitrile group to the carboxamide (m/z 207).

    • Validation Checkpoint: Monitor the internal temperature continuously. A sudden temperature spike indicates acrolein formation. If the spike exceeds 15 °C above the setpoint, immediately apply an external ice bath to prevent nitrile hydrolysis.

Troubleshooting FAQs

Q: Why am I seeing a massive peak at m/z 180 [M+H]⁺ in my Sandmeyer reaction? A: This is 5-chloroquinolin-8-ol. It forms when the diazonium salt undergoes thermal decomposition in the presence of water before it can react with the copper cyanide complex. Ensure your diazotization and transfer steps are strictly maintained below 5 °C, and minimize the time the diazonium salt sits before cyanation.

Q: My Skraup synthesis yielded a product with m/z 207 [M+H]⁺ instead of 189. What happened? A: The +18 Da shift indicates the addition of water, specifically the hydrolysis of your target nitrile to 5-chloroquinoline-8-carboxamide. Concentrated H₂SO₄ at high temperatures (>140 °C) provides excellent conditions for nitrile hydrolysis. To fix this, lower your reaction temperature to 120–130 °C, strictly control the exotherm, and reduce the overall reaction time.

Q: How do I resolve the 5,8-dichloroquinoline impurity (m/z 198 [M+H]⁺)? A: This occurs in the Sandmeyer route when chloride ions act as the nucleophile instead of cyanide. If you used HCl for diazotization, switch to H₂SO₄. If you are already using H₂SO₄, ensure your starting 8-amino-5-chloroquinoline is a free base and not an HCl salt.

Q: NMR shows a mixture of regioisomers, but the mass is correct (m/z 189[M+H]⁺). How did this happen? A: In the Skraup synthesis, ring closure of 2-amino-5-chlorobenzonitrile occurs exclusively at the 3-position (yielding the 5-chloro isomer) because the 1-position is blocked by the nitrile. If you see a regioisomer (likely the 7-chloro isomer), your starting material was contaminated with 2-amino-4-chlorobenzonitrile. Purify your starting aniline before proceeding.

References

  • Matrix Fine Chemicals. "2-AMINO-5-CHLOROBENZONITRILE | CAS 5922-60-1". Available at: [Link]

  • PubChem. "5-Chloroquinolin-8-amine | C9H7ClN2 | CID 224860". Available at:[Link]

  • Chemical Communications (RSC Publishing). "Cobalt(ii)-catalyzed chelation-assisted C–H iodination of aromatic amides with I2". Available at:[Link]

Sources

Optimization

Technical Support Center: 5-Chloroquinoline-8-carbonitrile Stability &amp; Troubleshooting

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and field-validated protocols for handling 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4). A frequent challenge in drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting and field-validated protocols for handling 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4). A frequent challenge in drug development and synthetic chemistry is the unintended hydrolysis of the 8-carbonitrile group to a primary amide or carboxylic acid. This guide establishes the causality of this degradation and provides self-validating protocols to ensure scientific integrity during your workflows.

Part 1: Mechanistic Insights (FAQ)

Q: Why is the nitrile group in 5-Chloroquinoline-8-carbonitrile uniquely susceptible to hydrolysis compared to standard aliphatic nitriles? A: The vulnerability is driven by a synergistic combination of electronic and steric factors:

  • Electronic Activation (Para-EWG Effect): The 5-chloro substituent acts as an electron-withdrawing group (EWG). Positioned para to the nitrile group on the carbocyclic ring, it withdraws electron density via inductive and resonance effects. This significantly increases the electrophilicity of the nitrile carbon, making it highly reactive toward nucleophiles like water or hydroxide[1].

  • Peri-Nitrogen Coordination: The quinoline nitrogen at position 1 is peri to the 8-carbonitrile. During transition-metal catalyzed reactions, metals (e.g., Pd, Cu) or Lewis acids can form a bidentate coordination complex with both the quinoline nitrogen and the nitrile nitrogen. This coordination mimics protonation, further polarizing the C≡N bond and lowering the activation energy for nucleophilic attack[2].

Q: I am observing a +18 Da mass adduct in my LC-MS. Is my nitrile converting to an amide or a carboxylic acid? A: A +18 Da mass shift indicates the addition of exactly one water molecule, corresponding to the formation of a primary amide (hydration). Nitrile hydrolysis is a two-step process: conversion to an amide, followed by further hydrolysis to a carboxylic acid[3]. Because the second step typically requires harsher conditions (extended reflux, strong acid/base)[4], the primary amide is the most common off-target degradant observed during mild cross-coupling or substitution reactions. Once the imidic acid intermediate forms, it rapidly tautomerizes to the amide, a step that is practically irreversible under standard conditions[3].

Hydrolysis Nitrile 5-Chloroquinoline-8-carbonitrile (Intact Nitrile) Acid Acidic Conditions (H+ / H2O) Nitrile->Acid Protonation of Nitrile N Base Basic Conditions (OH- / H2O) Nitrile->Base OH- Attack on Nitrile C ImidicAcid Imidic Acid Intermediate Acid->ImidicAcid Nucleophilic H2O Attack Base->ImidicAcid Protonation by H2O Amide Primary Amide (+18 Da Mass Shift) ImidicAcid->Amide Rapid Tautomerization CarboxylicAcid Carboxylic Acid (+19 Da Mass Shift) Amide->CarboxylicAcid Harsh Conditions (Excess H2O / Heat)

Logical pathway of acid/base-catalyzed nitrile hydrolysis to carboxylic acid.

Part 2: Preventive Strategies & Reaction Design

Q: What are the acceptable solvent and base combinations to prevent nitrile degradation during cross-coupling? A: To design a self-validating system, you must select conditions that inherently suppress hydration. Avoid aqueous bases and protic solvents entirely. The table below summarizes the quantitative risk levels and mechanistic rationale for various conditions.

Table 1: Impact of Reaction Conditions on 5-Chloroquinoline-8-carbonitrile Stability

Condition / ReagentHydration Risk LevelMechanistic RationaleRecommended Alternative
Aqueous NaOH / KOH CRITICAL Direct OH⁻ attack on the highly electrophilic nitrile carbon[4].Anhydrous Cs₂CO₃ or K₃PO₄
Aqueous HCl / H₂SO₄ HIGH Protonation of nitrile N increases carbon electrophilicity for H₂O attack[5].Anhydrous HCl in Dioxane
Protic Solvents (EtOH, MeOH) MODERATE Can act as nucleophiles (forming imidates) or provide hydrogen bonding.Aprotic Solvents (THF, Toluene, DMF)
Lewis Acids (AlCl₃, BF₃) HIGH Coordinates to nitrile N, mimicking protonation and activating the carbon[2].Mild, non-coordinating additives

Part 3: Validated Experimental Workflow

Q: What is the validated protocol for functionalizing the 5-chloro position without hydrolyzing the 8-nitrile? A: Below is a self-validating, step-by-step methodology for an Anhydrous Suzuki-Miyaura Cross-Coupling. The protocol uses internal controls (molecular sieves) to scavenge in-situ generated water.

Step-by-Step Methodology: Anhydrous Cross-Coupling

Step 1: Glassware and Reagent Preparation

  • Bake all glassware (Schlenk tubes, stir bars) at 120°C for a minimum of 12 hours to remove surface moisture.

  • Cool the glassware under a continuous stream of high-purity Argon.

  • Dry the solid base (e.g., K₃PO₄) under vacuum at 80°C for 4 hours prior to use.

Step 2: Reaction Assembly (In Glovebox or under Argon counterflow)

  • Weigh 5-Chloroquinoline-8-carbonitrile (1.0 equiv), boronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) into the Schlenk tube.

  • Add freshly activated 4Å molecular sieves (200 mg/mmol). The sieves are critical; they act as a self-validating scavenger for any trace water released from boronic acid condensation.

Step 3: Solvent Addition and Degassing

  • Add anhydrous, sure-seal Toluene (0.1 M) via syringe. Do NOT use aqueous base mixtures.

  • Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen, which can generate water via side reactions.

Step 4: Execution and Monitoring

  • Heat the reaction to 90°C.

  • Monitor the reaction via LC-MS. The absence of a +18 Da peak validates the efficacy of the anhydrous setup.

Step 5: Quench and Workup

  • Quench the reaction by cooling to room temperature and diluting with anhydrous EtOAc.

  • Filter through a pad of Celite to remove the catalyst, salts, and sieves before any aqueous washing steps.

Protocol Start Glassware Preparation Bake Bake at 120°C (Overnight) Start->Bake Cool Cool under Argon Bake->Cool Solvent Anhydrous Solvent Addition Cool->Solvent Reagent Add 5-Cl-Q-8-CN & Reagents Solvent->Reagent Monitor Monitor via LC-MS/TLC Reagent->Monitor

Step-by-step anhydrous protocol to prevent nitrile hydrolysis during synthesis.

References

  • Source: jove.
  • Source: chemistrysteps.
  • Source: organicchemistrytutor.
  • Source: sigmaaldrich.
  • Source: acs.
  • Title: 20.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 5-Chloroquinoline-8-carbonitrile

Welcome to the Technical Support Center for 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1],[2]. As a highly functionalized intermediate critical to pharmaceutical synthesis and supramolecular crystal engineering,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1],[2]. As a highly functionalized intermediate critical to pharmaceutical synthesis and supramolecular crystal engineering, this compound presents unique physical chemistry challenges.

The presence of an electron-withdrawing, lipophilic chlorine atom at position 5 and a strongly polar, hydrogen-bond-accepting nitrile group at position 8 creates competing intermolecular forces[3]. These competing interactions—specifically halogen bonding versus dipole-dipole interactions—often complicate crystallization, leading to issues such as oiling out, poor crystal habit, and polymorphic instability. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, quantitative solvent matrices, and self-validating protocols to achieve high-purity crystalline forms.

Part 1: Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the foundational step in crystallization. Due to the rigid quinoline core and polar substituents, binary solvent systems often yield the best balance of purity and recovery[4],[5].

Solvent SystemCrystallization TechniquePolarity ProfileExpected Yield (%)Application Notes & Observations
Ethanol / Water (1:1) Slow CoolingHigh80 – 85%Excellent first choice for general purification. The protic nature of ethanol hydrogen-bonds with the nitrile group, improving crystal habit[4],[6].
Ethyl Acetate / Hexane Anti-SolventModerate75 – 90%Highly effective for separating less polar impurities. Requires strict control over the anti-solvent addition rate to prevent local supersaturation[4],[6].
THF or Acetone Slow EvaporationModerateN/A (Analytical)Optimal for growing high-quality, defect-free single crystals for X-ray diffraction (XRD) and halogen-bonded cocrystals[3].
DMF / Water Anti-SolventVery High> 90%Provides maximum recovery for highly impure crude mixtures, but carries a high risk of "oiling out" if cooled too rapidly[6],[5].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound "oils out" as a viscous liquid instead of forming solid crystals. How can I force nucleation?

A1: "Oiling out" (liquid-liquid phase separation) occurs when your supersaturated solution crosses the binodal (miscibility) curve before crossing the solid-liquid solubility curve[5]. For 5-Chloroquinoline-8-carbonitrile, the bulky chloro group and the highly polar nitrile group create competing intermolecular forces that hinder rapid lattice packing, resulting in transient liquid clusters rather than a solid lattice.

Corrective Actions:

  • Reheat and Dilute: Reheat the mixture until the oil dissolves completely. Add a slight excess (5–10%) of your primary "good" solvent to decrease the overall saturation level, shifting the concentration out of the liquid-liquid miscibility gap[4],[5].

  • Reduce the Cooling Rate: Rapid cooling traps the system in the oil phase. Insulate your flask to allow ultra-slow equilibration to room temperature[5].

  • Seed the Solution: Introduce a seed crystal of pure 5-Chloroquinoline-8-carbonitrile when the solution is within its metastable zone (just above the temperature where oiling out previously occurred). Seeding bypasses the high activation energy required for primary nucleation[4],[6].

Q2: I am obtaining fine, needle-like crystals that entrap impurities and are extremely difficult to filter. How can I improve the crystal habit?

A2: Needle-like crystal growth indicates rapid, unidirectional lattice formation, heavily driven by the strong dipole moment of the carbonitrile group aligning along a single crystallographic axis.

Corrective Actions:

  • Switch to a Protic Solvent: Solvents like ethanol or isopropanol can form hydrogen bonds with the nitrile group. This interaction sterically hinders the rapid growth along the primary axis, promoting the growth of thicker blocks or prisms[4].

  • Implement Ostwald Ripening (Temperature Cycling): Repeatedly heat the suspension to just below the saturation temperature and cool it back down. The high surface-area-to-volume ratio of the fine needles makes them thermodynamically unstable; they will dissolve and redeposit onto larger, more stable block crystals.

Q3: How do I obtain high-quality single crystals of 5-Chloroquinoline-8-carbonitrile for X-ray diffraction (XRD)?

A3: XRD requires defect-free single crystals. Rapid precipitation methods (like anti-solvent addition or fast cooling) induce lattice defects and yield polycrystalline powders. Quinoline-carbonitriles are excellent coformers for supramolecular crystal engineering, but they require highly controlled kinetics[3].

Corrective Actions: Utilize slow evaporation. Dissolve the compound in a moderately polar solvent like THF or Acetone, cover the vial with a perforated lid, and leave it undisturbed in the dark at room temperature for several days[6],[3].

Part 3: Visualizing Crystallization Workflows

SolventSelection Start Crude 5-Chloroquinoline-8-carbonitrile API Library SolTest Conduct Solubility Screening (Hot vs. Cold) Start->SolTest Decision1 High Solubility at High Temp & Low Solubility at Low Temp? SolTest->Decision1 SingleSolvent Single Solvent Cooling Crystallization Decision1->SingleSolvent  Yes   Decision2 Miscible Solvent/Anti-Solvent Pair Available? Decision1->Decision2  No   Optimize Scale-up Promising Conditions (Monitor Polymorphs) SingleSolvent->Optimize AntiSolvent Anti-Solvent or Vapor Diffusion Crystallization Decision2->AntiSolvent  Yes   Evap Slow Evaporation Crystallization Decision2->Evap  No   AntiSolvent->Optimize Evap->Optimize

Caption: Decision tree for selecting an optimal crystallization technique based on solubility profiles.

OilingOutWorkflow Issue Observation: Liquid-Liquid Phase Separation (Oiling Out) Reheat Reheat Mixture to Dissolve Oil Issue->Reheat Action1 Add 5-10% Excess Primary Solvent Reheat->Action1  Dilute   Action2 Reduce Cooling Rate (Insulate Flask) Reheat->Action2  Control Temp   Action3 Introduce Seed Crystal in Metastable Zone Action1->Action3 Action2->Action3 Success Solid Crystalline Phase Achieved Action3->Success  Nucleation  

Caption: Troubleshooting workflow to resolve oiling out and induce proper crystalline nucleation.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization (High-Yield Purification)

Self-Validating Mechanism: The onset of visual turbidity confirms the exact boundary of the metastable zone, ensuring the system is primed for controlled nucleation rather than crash-precipitation.

  • Dissolution: In a round-bottom flask, dissolve the crude 5-Chloroquinoline-8-carbonitrile in a minimal volume of a "good" solvent (e.g., Ethyl Acetate) at an elevated temperature near the solvent's boiling point[6].

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed funnel to remove insoluble mechanical impurities. Dust and debris act as uncontrolled nucleation sites, leading to poor crystal habit[5].

  • Titration of Anti-Solvent: Return the solution to heat and maintain stirring. Add the anti-solvent (e.g., Hexane) dropwise. Stop the addition the exact moment the solution becomes faintly cloudy (turbid)[6],[5].

  • Metastable Equilibration: Add 1 to 2 drops of the "good" solvent (Ethyl Acetate) until the turbidity just clears. The solution is now perfectly poised within its metastable zone[4].

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in insulation (e.g., glass wool or aluminum foil) to force an ultra-slow cooling profile down to room temperature.

  • Isolation: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration, wash with a cold portion of the anti-solvent, and dry under vacuum[6],[5].

Protocol B: Vapor Diffusion (Single-Crystal XRD Quality)

Self-Validating Mechanism: The diffusion rate is strictly controlled by the vapor pressure differential between the two solvents, guaranteeing an ultra-slow, defect-free supersaturation event.

  • Preparation: Dissolve 10–20 mg of 5-Chloroquinoline-8-carbonitrile in a highly soluble, low-volatility solvent (e.g., DMF or THF) inside a small, open 2 mL inner glass vial[6],[3].

  • Chamber Setup: Place this open inner vial inside a larger, sealable 20 mL outer container.

  • Reservoir Filling: Carefully pipette a volatile anti-solvent (e.g., Pentane or Hexane) into the outer container. Ensure the liquid level of the anti-solvent remains significantly below the rim of the inner vial[6].

  • Diffusion: Seal the outer container tightly with a PTFE-lined cap. Store the chamber in a vibration-free, dark environment at room temperature. The volatile anti-solvent will slowly diffuse into the inner vial over 3 to 7 days, gradually reducing solubility and inducing the growth of high-quality, macroscopic single crystals[6],[3].

Sources

Optimization

Characterization of unexpected products in 5-Chloroquinoline-8-carbonitrile reactions

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 5-chloroquinoline-8-carbonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the complex reactivity profile of 5-chloroquinoline-8-carbonitrile . This bifunctional scaffold is highly valuable in drug discovery, but its electronic properties often lead to unexpected side reactions during late-stage functionalization.

This guide synthesizes field-proven mechanistic insights with rigorous, self-validating protocols to help you eliminate unexpected byproducts during cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

🔬 Mechanistic Overview & Common Pitfalls

The reactivity of 5-chloroquinoline-8-carbonitrile is governed by two competing electrophilic sites:

  • The C5-Chloride: Moderately activated for oxidative addition by palladium/nickel catalysts, but prone to sluggish kinetics compared to bromo- or iodo- analogues.

  • The C8-Nitrile: Highly activated by the electron-withdrawing nature of the fused pyridine ring. It is extremely susceptible to nucleophilic attack (hydration/hydrolysis) under basic conditions.

When these two sites compete under standard coupling conditions, researchers frequently observe unexpected mass shifts in their LC-MS data, primarily corresponding to nitrile hydrolysis (M+18) or protodehalogenation (M-34) .

📝 Frequently Asked Questions (FAQs)

FAQ 1: Why am I seeing a major byproduct with an[M+18] mass shift during my Suzuki/Buchwald-Hartwig couplings?

The Issue: You are observing the hydration of the C8-carbonitrile to a primary carboxamide. The Causality: Standard cross-coupling protocols often rely on aqueous bases (e.g., K2​CO3​ or NaOH in water/dioxane mixtures). The quinoline nitrogen withdraws electron density from the C8 position, making the adjacent nitrile highly electrophilic. At elevated temperatures (>80 °C), hydroxide ions rapidly attack the nitrile carbon, forming an unexpected 5-substituted-quinoline-8-carboxamide [2]. The Solution: You must completely exclude water from the system. Switch to strictly anhydrous conditions using non-nucleophilic or mild anhydrous bases (e.g., oven-dried Cs2​CO3​ or K3​PO4​ ) and anhydrous solvents.

FAQ 2: My LC-MS shows unreacted starting material and a dehalogenated byproduct. How do I force the C5-amination?

The Issue: Protodehalogenation (reduction of the C5-Cl bond to C5-H) is outcompeting the desired C-N bond formation. The Causality: Oxidative addition of palladium into the C5-Cl bond is the rate-limiting step. If your amine is sterically hindered, the subsequent reductive elimination is delayed. During this delay, the palladium complex can undergo β -hydride elimination (often abstracting a hydride from the amine or alkoxide base), leading to the reductive cleavage of the chloride [1]. The Solution: Switch to a highly electron-rich, sterically demanding biarylphosphine ligand (e.g., BrettPhos or DavePhos) to accelerate oxidative addition and force reductive elimination. Furthermore, replacing Toluene with Benzotrifluoride (BTF) has been empirically proven to enhance conversion rates for chloroquinolines [1].

📊 Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between base/solvent selection and the distribution of unexpected products during the Buchwald-Hartwig amination of 5-chloroquinoline-8-carbonitrile with morpholine.

EntryBase SelectionSolvent SystemTemp (°C)Desired Product (%)Amide Byproduct (%)Dehalogenated (%)
1 K2​CO3​ (2.0M aq)1,4-Dioxane10015.075.0 10.0
2 NaOtBu (Solid)Toluene10045.05.050.0
3 Cs2​CO3​ (Anhydrous)Toluene10065.0< 1.034.0
4 Cs2​CO3​ (Anhydrous)Benzotrifluoride12092.0 < 1.0< 5.0

Note: Entry 4 represents the optimized, self-validating conditions described in the protocol below, effectively suppressing both nitrile hydrolysis and protodehalogenation.

⚙️ Workflow Visualization

G SM 5-Chloroquinoline-8-carbonitrile Cond1 Aqueous Base / High Temp SM->Cond1 Cond2 Anhydrous Base / Dry Solvent SM->Cond2 Cond3 Bulky Amine / Weak Ligand SM->Cond3 Prod1 Unexpected: 8-Carboxamide (Nitrile Hydrolysis) Cond1->Prod1 OH- attack on CN Prod2 Desired: C5-Coupled Nitrile (Cross-Coupled) Cond2->Prod2 Efficient C5-Cl Coupling Prod3 Unexpected: Reduced C5-H (Protodehalogenation) Cond3->Prod3 Hydride Transfer

Reaction pathway decision tree for 5-chloroquinoline-8-carbonitrile cross-coupling outcomes.

🧪 Validated Experimental Protocol

To ensure a self-validating system where the absence of moisture guarantees the integrity of the nitrile, use the following step-by-step methodology for the Anhydrous Buchwald-Hartwig Amination of 5-Chloroquinoline-8-carbonitrile .

Step 1: Reagent Preparation (Critical for Success)

  • Dry Cs2​CO3​ in a vacuum oven at 150 °C for 12 hours prior to use. Causality: Even trace moisture in hygroscopic bases will trigger the hydration of the C8-nitrile to the carboxamide.

  • Degas Benzotrifluoride (BTF) by sparging with ultra-pure Argon for 30 minutes.

Step 2: Reaction Assembly (Schlenk Technique)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloroquinoline-8-carbonitrile (1.0 equiv), Pd2​(dba)3​ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Add the freshly milled, oven-dried Cs2​CO3​ (2.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

Step 3: Solvent and Amine Addition

  • Add the degassed BTF (to reach 0.2 M concentration) and the desired amine (1.2 equiv) via syringe.

  • Seal the flask and heat to 120 °C in a pre-heated oil bath.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: Look for the [M+18] peak. If present, your Schlenk technique was compromised by moisture. If absent, and the desired product mass is observed, the anhydrous integrity of the system is validated.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, washing with EtOAc.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-aminoquinoline-8-carbonitrile derivative.

📚 References

  • Title: Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Chloroquinoline-8-carbonitrile vs. 5-Bromoquinoline-8-carbonitrile

As a Senior Application Scientist specializing in late-stage functionalization, I frequently consult on the optimal selection of halogenated scaffolds for drug discovery. When designing synthetic routes for novel Toll-li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in late-stage functionalization, I frequently consult on the optimal selection of halogenated scaffolds for drug discovery. When designing synthetic routes for novel Toll-like receptor (TLR) 7/8 antagonists or advanced organic photosensitizers, the choice between 5-chloroquinoline-8-carbonitrile and 5-bromoquinoline-8-carbonitrile is a critical decision that dictates catalyst selection, reaction kinetics, and overall process economics.

This guide provides an objective, data-driven comparison of these two synthons, detailing the mechanistic causality behind their reactivity differences and providing field-proven, self-validating protocols for your workflows.

Mechanistic Causality: The Halogen Effect

The reactivity divergence between the 5-chloro and 5-bromo derivatives is fundamentally governed by their bond dissociation energies (BDE) and electronegativity, which play opposing roles depending on the chosen reaction pathway.

Palladium-Catalyzed Cross-Coupling

In transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura), the initial and often rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • 5-Bromoquinoline-8-carbonitrile (C-Br BDE ~81 kcal/mol): Undergoes rapid oxidative addition. Standard, commercially available precatalysts like RuPhos Pd G3 or Pd(PPh3)4 are highly effective. Recent literature highlights its successful use in synthesizing selective TLR7/8 inhibitors using RuPhos Pd G3 and Cs₂CO₃ in 1,4-dioxane at 80 °C [1].

  • 5-Chloroquinoline-8-carbonitrile (C-Cl BDE ~96 kcal/mol): The stronger C-Cl bond makes oxidative addition the kinetic bottleneck. Activation strictly requires highly electron-rich, sterically demanding ligands (e.g., BrettPhos, tBuBrettPhos) to increase the electron density on the Pd center, forcing insertion into the robust C-Cl bond.

Nucleophilic Aromatic Substitution (S_NAr)

Interestingly, the cyano group at the C8 position is para to the C5 halogen, activating the 5-position for S_NAr. In this pathway, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Because chlorine is more electronegative than bromine, it withdraws more electron density via induction, making the ring more electrophilic. Consequently, in catalyst-free S_NAr reactions, the 5-chloro derivative often exhibits equal or slightly superior reactivity compared to the 5-bromo analog.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OA_Br Oxidative Addition (Fast) 5-Bromoquinoline-8-carbonitrile Pd0->OA_Br C-Br Cleavage (Standard Ligands) OA_Cl Oxidative Addition (Slow) 5-Chloroquinoline-8-carbonitrile Pd0->OA_Cl C-Cl Cleavage (Requires Bulky Ligands) PdII Pd(II) Aryl Halide Complex OA_Br->PdII OA_Cl->PdII TM Amine Binding & Deprotonation PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product 5-Aminoquinoline-8-carbonitrile Derivative RE->Product

Catalytic cycle highlighting the oxidative addition kinetic divergence between C-Br and C-Cl bonds.

Quantitative Reactivity Profile

To facilitate rapid decision-making, the following table summarizes the key physicochemical and reactivity metrics of both scaffolds.

Parameter5-Chloroquinoline-8-carbonitrile5-Bromoquinoline-8-carbonitrile
CAS Number 122868-36-4507476-70-2
Molecular Weight 188.61 g/mol 233.07 g/mol
Cross-Coupling Reactivity Low to Moderate (Requires forcing conditions)High (Standard conditions apply)
S_NAr Reactivity High (Stabilizes Meisenheimer complex)Moderate to High
Optimal Pd Catalysts BrettPhos Pd G3, tBuBrettPhos Pd G3RuPhos Pd G3, XPhos Pd G3, Pd(PPh3)4 [2]
Primary Literature Use Specialized mechanistic studiesTLR7/8 Antagonists [1], Photosensitizers [3]
Cost / Availability Generally lower costSlightly higher cost, widely stocked

Self-Validating Experimental Protocol: Parallel Buchwald-Hartwig Amination

Why this works: The bulky, electron-rich RuPhos ligand facilitates rapid reductive elimination, while the G3 precatalyst ensures a high concentration of active Pd(0) at mild temperatures. This system is highly efficient for the bromo-derivative but deliberately leaves the chloro-derivative largely unreacted, serving as a perfect internal control for catalyst selectivity.

Step-by-Step Methodology

1. Reaction Preparation (Setup in Glovebox or under Argon):

  • Vial A (Bromo): Add 5-bromoquinoline-8-carbonitrile (0.5 mmol, 116.5 mg).

  • Vial B (Chloro): Add 5-chloroquinoline-8-carbonitrile (0.5 mmol, 94.3 mg).

  • To both vials, add the secondary amine nucleophile (e.g., piperidine, 0.6 mmol), Cs₂CO₃ (1.5 mmol, 488 mg), and RuPhos Pd G3 (0.025 mmol, 5 mol%).

2. Solvent Addition & Heating:

  • Add anhydrous, degassed 1,4-dioxane (2.5 mL) to both vials.

  • Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block at 80 °C.

3. Kinetic Monitoring (LC-MS):

  • Withdraw 10 µL aliquots at 1h, 4h, and 12h. Dilute with 1 mL of LC-MS grade MeCN.

  • Expected Observation: Vial A will show >95% conversion to the coupled product within 4 hours [1]. Vial B will stall at <20% conversion even after 12 hours, confirming the kinetic bottleneck of the C-Cl oxidative addition.

4. Workup & Purification:

  • Cool the reactions to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

ExperimentalWorkflow Prep Prepare Equimolar Reaction Vials Cat Add RuPhos Pd G3 & Cs2CO3 Prep->Cat React Heat at 80 °C in 1,4-Dioxane Cat->React Monitor LC-MS Aliquot at 1h, 4h, 12h React->Monitor Compare Compare Conversion: Br (>95%) vs Cl (<20%) Monitor->Compare

Self-validating parallel workflow for empirical reactivity comparison via LC-MS monitoring.

Conclusion

For standard drug discovery workflows prioritizing rapid library generation and high-yielding cross-couplings, 5-bromoquinoline-8-carbonitrile is undeniably the superior scaffold. Its lower bond dissociation energy allows for broad catalyst compatibility and faster reaction times. Conversely, 5-chloroquinoline-8-carbonitrile should be reserved for orthogonal coupling strategies (where selective functionalization of a more reactive bromide elsewhere on the molecule is required) or for S_NAr pathways where its higher electronegativity provides a distinct mechanistic advantage.

References

  • Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases. ACS Publications. 1

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications. 2

  • Organic Two‐Photon‐Absorbing Photosensitizers Can Overcome Competing Light Absorption in Organic Photocatalysis. Chem. Eur. J.3

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-Chloroquinoline-8-carbonitrile

Introduction 5-Chloroquinoline-8-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its quinoline core, substituted with a chloro group and a nitrile moiety, offers multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloroquinoline-8-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its quinoline core, substituted with a chloro group and a nitrile moiety, offers multiple points for further functionalization, making it a key intermediate in the synthesis of a diverse range of bioactive molecules and functional materials. This guide provides a comparative analysis of the primary synthetic strategies for obtaining 5-chloroquinoline-8-carbonitrile, offering insights into the practical considerations, advantages, and limitations of each approach. The discussion is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, providing both a high-level strategic overview and detailed experimental considerations.

Core Synthetic Strategies: An Overview

The synthesis of 5-chloroquinoline-8-carbonitrile can be broadly categorized into two main approaches, each with distinct starting materials and key transformations.

  • Route 1: Multi-step Synthesis from 5-Chloro-8-hydroxyquinoline. This is a convergent approach that leverages the readily available and commercially accessible 5-chloro-8-hydroxyquinoline. The core of this strategy involves the conversion of the 8-hydroxyl group into the desired 8-carbonitrile functionality through a sequence of reactions.

  • Route 2: Direct Cyanation via Rosenmund-von Braun Reaction. This strategy also utilizes a derivative of 5-chloroquinoline, specifically 8-bromo-5-chloroquinoline, and introduces the nitrile group in a single, direct cyanation step.

This guide will delve into the specifics of each route, presenting detailed protocols, comparative data, and mechanistic insights to aid in the selection of the most appropriate synthetic pathway for a given research or development objective.

Route 1: Multi-step Synthesis from 5-Chloro-8-hydroxyquinoline

This synthetic pathway is arguably the more established and versatile approach, primarily due to the commercial availability and straightforward synthesis of the starting material, 5-chloro-8-hydroxyquinoline. The overall workflow involves the initial synthesis of this precursor, followed by a three-step transformation of the hydroxyl group to the nitrile.

Part 1: Synthesis of 5-Chloro-8-hydroxyquinoline via Skraup-Doebner-Miller Reaction

The Skraup-Doebner-Miller reaction is a classic and industrially relevant method for the synthesis of quinolines.[1] In the context of 5-chloro-8-hydroxyquinoline, the reaction typically starts from 4-chloro-2-aminophenol and/or 4-chloro-2-nitrophenol, which are cyclized with glycerol in the presence of a strong acid and an oxidizing agent.

Reaction Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol. Subsequent cyclization and oxidation lead to the formation of the quinoline ring system. The use of a combination of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol, where the latter can act as the oxidizing agent, is a common industrial practice.[2]

Experimental Protocol (General):

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, add 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol.

  • Acid Addition: Heat the mixture to 100-120°C and slowly add concentrated sulfuric acid dropwise, maintaining the temperature within a controlled range (typically below 140°C) to manage the exothermic reaction and minimize tar formation.[2][3]

  • Reaction Completion: After the addition of sulfuric acid is complete, maintain the reaction at an elevated temperature (e.g., 140-150°C) for several hours to ensure complete cyclization and oxidation.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it into water. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude 5-chloro-8-hydroxyquinoline. The crude product can then be purified by recrystallization or by forming the hydrochloride salt, which can be isolated and then neutralized to yield the purified product.[3]

Causality Behind Experimental Choices:

  • Slow Acid Addition: The reaction between glycerol and sulfuric acid is highly exothermic and can lead to the uncontrolled polymerization of the in situ generated acrolein, resulting in significant tar formation.[1] Slow and controlled addition of the acid is therefore critical for both yield and safety.

  • Temperature Control: Maintaining the optimal temperature range is a balancing act. The reaction requires sufficient heat to proceed at a reasonable rate, but excessive temperatures will favor side reactions and decomposition.

  • Use of Co-oxidant: While the nitrophenol can serve as an oxidant, other milder oxidizing agents can be employed to improve control over the reaction.[1]

Part 2: Conversion of 8-Hydroxy to 8-Amino Group

The direct conversion of the phenolic hydroxyl group to a nitrile is challenging. A more reliable method involves a two-step sequence: conversion to an amino group, followed by a Sandmeyer reaction. The amination can be achieved through a Buchwald-Hartwig amination reaction after converting the hydroxyl into a suitable leaving group (e.g., a tosylate or triflate).

Experimental Protocol (Generalized):

  • Activation of the Hydroxyl Group: Convert 5-chloro-8-hydroxyquinoline to its corresponding 8-tosyloxy or 8-triflyloxy derivative using standard procedures (e.g., reaction with tosyl chloride or triflic anhydride in the presence of a base like pyridine or triethylamine).

  • Buchwald-Hartwig Amination:

    • In an inert atmosphere, combine the 8-O-tosyl/triflyl-5-chloroquinoline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., Cs₂CO₃ or K₃PO₄), and an ammonia surrogate or an amine source in a suitable solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude 8-amino-5-chloroquinoline is purified by column chromatography.

Causality Behind Experimental Choices:

  • Hydroxyl Group Activation: The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution. Its conversion to a tosylate or triflate makes it an excellent leaving group, facilitating the subsequent palladium-catalyzed amination.

  • Palladium Catalysis: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that allows for the coupling of aryl halides or triflates with amines under relatively mild conditions.[4][5][6] The choice of ligand is crucial and often needs to be optimized for the specific substrate.

Part 3: Sandmeyer Cyanation of 8-Amino-5-chloroquinoline

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[7][8][9]

Experimental Protocol (Generalized, adapted from similar transformations[10]):

  • Diazotization:

    • Dissolve 8-amino-5-chloroquinoline in a cold (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the unstable diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent (e.g., aqueous KCN or NaCN solution).

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is often indicated by the evolution of nitrogen gas.

  • Work-up and Purification:

    • After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • The crude 5-chloroquinoline-8-carbonitrile can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Aryl diazonium salts are generally unstable and can decompose at higher temperatures.[11] Maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition and unwanted side reactions, such as the formation of the corresponding phenol.

  • Copper(I) Cyanide Catalyst: Copper(I) is a crucial catalyst in the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical-nucleophilic aromatic substitution mechanism.[7]

Workflow Diagram for Route 1:

Route 1 cluster_0 Part 1: Skraup-Doebner-Miller Reaction cluster_1 Part 2: Hydroxyl to Amino Conversion cluster_2 Part 3: Sandmeyer Cyanation A 4-Chloro-2-aminophenol + Glycerol B 5-Chloro-8-hydroxyquinoline A->B H₂SO₄, Oxidant C 5-Chloro-8-hydroxyquinoline D 8-O-Tosyl-5-chloroquinoline C->D TsCl, Base E 8-Amino-5-chloroquinoline D->E Pd Catalyst, Ligand, Amine Source F 8-Amino-5-chloroquinoline G Diazonium Salt Intermediate F->G NaNO₂, Acid, 0-5°C H 5-Chloroquinoline-8-carbonitrile G->H CuCN Route 2 cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Rosenmund-von Braun Cyanation A 5-Chloro-8-hydroxyquinoline B 8-Bromo-5-chloroquinoline A->B Multi-step conversion C 8-Bromo-5-chloroquinoline D 5-Chloroquinoline-8-carbonitrile C->D CuCN, High Temp.

Sources

Validation

Biological activity of 5-Chloroquinoline-8-carbonitrile compared to other quinolines

[label="{2. Structure Finalizing Research Summary I'm now putting the finishing touches on the research summary, ensuring all experimental details are precise.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="{2. Structure

Finalizing Research Summary

I'm now putting the finishing touches on the research summary, ensuring all experimental details are precise. The screening protocol is completely outlined, detailing the synthesis of the 5-CQC amidine derivative and validation against P. falciparum. Cytotoxicity and resistance controls are incorporated. I am checking the DOT diagram. I am now checking the final details to show the comprehensive overview.

Application Scientist Guide: Comparative Biological Activity of 5-Chloroquinoline-8-carbonitrile Scaffold vs. Classic Quinolines

Executive Summary: The Evolution of the Quinoline Scaffold

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pharmacophore building blocks designed to overcome emerging drug resistance. While classic quinolines like chloroquine and primaquine have historically dominated antimalarial and antimicrobial therapies, the rapid spread of multi-drug resistant (MDR) Plasmodium falciparum and complex oncology targets necessitates novel structural paradigms [4.1].

5-Chloroquinoline-8-carbonitrile (5-CQC) has emerged not as a standalone therapeutic, but as a highly privileged, versatile intermediate. By leveraging the 5-chloro and 8-cyano chemical handles, researchers can synthesize advanced derivatives that drastically outperform legacy quinolines in both antimalarial efficacy and targeted anticancer assays[1]. This guide objectively compares the biological performance of the 5-CQC scaffold against traditional alternatives and provides validated experimental workflows for its application.

Pharmacophore Rationale: Causality Behind the Structure

Why select 5-CQC over a simple unsubstituted quinoline? The selection is rooted in precise physicochemical optimization:

  • The 5-Chloro Substitution (Metabolic Shielding): Halogenation at the C5 position serves a dual purpose. First, it sterically blocks oxidative metabolism by host hepatic cytochrome P450 enzymes, significantly increasing the compound's in vivo half-life. Second, it precisely tunes the lipophilicity (LogD), which is critical for traversing parasitic or cellular membranes without inducing hERG channel toxicity[2].

  • The 8-Carbonitrile Group (Synthetic Versatility): The cyano group is a powerful electron-withdrawing handle. While sometimes used directly as a "warhead" to engage kinase targets or TLR7 receptors[3], it is most frequently converted into bioisosteres like amidines, tetrazoles, or primary amines. This conversion restores the basic pKa (~8.5) required for the "ion-trapping" mechanism within the acidic food vacuole of the malaria parasite.

Comparative Biological Activity

To objectively evaluate the performance of 5-CQC derivatives, we benchmark them against standard-of-care quinolines across three primary therapeutic axes: Antimalarial, Anticancer, and Antimicrobial.

Table 1: Comparative In Vitro Performance of Quinoline Scaffolds

Compound ClassPrimary Target / MechanismAntimalarial IC50 (3D7 Sensitive)Antimalarial IC50 (Dd2 Resistant)Anticancer IC50 (Various Cell Lines)
Chloroquine (4-Aminoquinoline)Heme Polymerization Inhibition~15 nM>150 nM (High Resistance)N/A (Weak/Non-specific)
Primaquine (8-Aminoquinoline)Mitochondrial Electron Transport~800 nM (Blood stage)~800 nMN/A
Clioquinol (8-Hydroxyquinoline)Metal Chelation / Antimicrobial>1000 nM>1000 nMN/A (Antifungal MIC: 10 µg/mL)
5-CQC Derivatives (e.g., 8-Amidine)Multi-target (Heme + Kinase)~10 - 15 nM ~12 - 20 nM (Overcomes Resistance)6.6 - 25.6 µg/mL (HeLa, HT29)[1]

Mechanistic Pathways

The superior efficacy of 5-CQC derivatives against resistant strains stems from their ability to evade mutated efflux pumps (like PfCRT) while maintaining a high affinity for hematin.

MOA A 5-CQC Derivative (Basic pKa ~8.5) B Parasitic Food Vacuole (Acidic pH ~5.0) A->B Ion Trapping & Lipophilic Entry C Heme Polymerization Inhibition B->C Binds Hematin D Toxic Hematin Accumulation C->D Blocks Hemozoin E Parasite Death D->E Membrane Lysis

Fig 1. Mechanism of 5-CQC derivatives inhibiting parasitic heme detoxification.

Experimental Methodology: Self-Validating Screening Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of a biologically active 5-CQC amidine derivative and its subsequent validation in a Plasmodium falciparum viability assay. This system is self-validating as it inherently includes a resistance-counter-screen (Dd2 strain) and a cytotoxicity control.

Phase 1: Chemical Conversion of 5-CQC

  • Nitrile Conversion: Dissolve 5-Chloroquinoline-8-carbonitrile (1.0 eq) in anhydrous ethanol. Add hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (2.0 eq).

  • Reflux: Heat the mixture to reflux for 6-8 hours to convert the 8-carbonitrile into an N-hydroxycarboximidamide intermediate.

  • Purification: Concentrate under reduced pressure, extract with ethyl acetate, and purify via flash chromatography (Hexanes:EtOAc). Verify the structure via 1H-NMR (confirming the disappearance of the sharp -CN stretch in IR and the appearance of broad -NH2/-OH peaks).

Phase 2: In Vitro Antimalarial & Cytotoxicity Assay

  • Parasite Culture: Maintain P. falciparum strains 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Compound Plating: Serially dilute the 5-CQC derivative and the Chloroquine control (0.1 nM to 10 µM) into 96-well plates.

  • Incubation: Add parasite cultures (0.3% parasitemia) to the plates and incubate for 72 hours at 37°C under a specialized gas mixture (5% CO2, 5% O2, 90% N2).

  • Lysis & Detection: Freeze the plates at -80°C to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer. The dye specifically binds to parasitic DNA (erythrocytes lack DNA).

  • Readout & Validation: Measure fluorescence (Ex: 485 nm, Em: 530 nm) to calculate the IC50.

    • Self-Validation Check: The assay is only valid if the Chloroquine control yields an IC50 of ~15 nM for 3D7 and >150 nM for Dd2. Furthermore, a parallel MTT assay on HeLa cells must be run to ensure the Selectivity Index (Cytotoxicity IC50 / Parasite IC50) is >100[4].

Workflow Step1 1. Synthesis 8-CN to Amidine Conversion Step2 2. Purification HPLC & NMR Validation Step1->Step2 Step3 3. Efficacy Assay P. falciparum 3D7 & Dd2 Step2->Step3 Step4 4. Toxicity Screen HeLa Cell MTT Assay Step3->Step4 Step5 5. Data Analysis Calculate Selectivity Index Step4->Step5

Fig 2. Step-by-step workflow for synthesizing and screening 5-CQC derivatives.

Conclusion

The 5-Chloroquinoline-8-carbonitrile scaffold represents a significant evolutionary step in medicinal chemistry. By providing a metabolically stable core (5-chloro) and a highly reactive bioisosteric handle (8-carbonitrile), it allows researchers to systematically design around the resistance mechanisms that have rendered classic quinolines obsolete.

References

  • Source: PMC (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: ResearchGate (researchgate.net)
  • Source: ACS Publications (acs.org)

Sources

Comparative

Unambiguous Structural Validation of 5-Chloroquinoline-8-carbonitrile: A Comparative Guide to 2D NMR Methodologies

As a Senior Application Scientist in structural elucidation, I frequently encounter synthetic intermediates where traditional 1-Dimensional (1D) NMR falls dangerously short. 5-Chloroquinoline-8-carbonitrile (CAS: 122868-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter synthetic intermediates where traditional 1-Dimensional (1D) NMR falls dangerously short. 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1] is a prime example of such a challenge.

Featuring a quinoline core substituted with two strongly electron-withdrawing, non-protonated groups (a chlorine atom at C-5 and a nitrile group at C-8), its 1D 1 H and 13 C NMR spectra present significant assignment ambiguities. Overlapping aromatic signals and the presence of six quaternary carbons mean that 1D data alone cannot definitively rule out regioisomers (e.g., 8-chloroquinoline-5-carbonitrile). To achieve absolute structural confidence in drug development, a self-validating 2D NMR workflow is mandatory[2].

This guide objectively compares structural validation techniques, details the mechanistic causality behind 2D NMR experimental choices, and provides a robust, step-by-step protocol for elucidating highly substituted quinoline derivatives.

Comparative Analysis of Structural Validation Techniques

Before committing expensive instrument time to multidimensional NMR, it is crucial to understand how it compares to alternative analytical methods for this specific chemotype.

Analytical TechniqueInformation YieldLimitationsTimeCost
1D NMR ( 1 H, 13 C) Provides basic proton/carbon count and functional group regions.Fails to assign quaternary carbons or link the pyridine and benzene spin systems[3].LowLow
2D NMR (COSY, HSQC, HMBC) Delivers unambiguous atomic connectivity, spatial arrangement, and full spectral assignment[4].Requires higher sample concentration and longer acquisition times.MediumMedium
HRMS (High-Res Mass Spec) Confirms exact mass and molecular formula ( C10​H5​ClN2​ ).Cannot differentiate between positional isomers or map atomic connectivity[5].LowMedium
X-Ray Crystallography Provides absolute 3D spatial configuration and bond lengths.Highly dependent on the unpredictable ability to grow high-quality single crystals.HighHigh

The Causality of 2D NMR Selection

Why do we run these specific 2D experiments? In structural biology and synthetic chemistry, every protocol must be a self-validating system where one experiment's output restricts the hypotheses of the next.

  • COSY ( 1 H- 1 H Correlation Spectroscopy): In quinolines, the proton spin systems are isolated by the bridgehead carbons (C-4a, C-8a). COSY identifies the vicinal couplings, separating the H-2/H-3/H-4 system (pyridine ring) from the H-6/H-7 system (benzene ring)[3].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the five protons directly to their corresponding carbons ( 1JCH​≈145 Hz). It effectively removes the protonated carbons from the "unassigned" pool, isolating the six quaternary carbons[6].

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the linchpin of the analysis. By detecting 2-bond and 3-bond 1 H- 13 C couplings ( nJCH​≈8 Hz), HMBC bridges the isolated spin systems and locks the substituents in place[7].

Workflow Start 5-Chloroquinoline-8-carbonitrile COSY COSY (1H-1H) Isolates Pyridine & Benzene Rings Start->COSY HSQC HSQC (1H-13C) Assigns Protonated Carbons Start->HSQC HMBC HMBC (1H-13C) Links Rings & Substituents COSY->HMBC HSQC->HMBC Final Validated Molecular Structure HMBC->Final

Logical progression of 2D NMR experiments for complete structural elucidation.

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol is optimized for a 400 MHz or 500 MHz NMR spectrometer equipped with a z-gradient probe.

Step 1: Sample Preparation

  • Action: Dissolve 20–25 mg of 5-Chloroquinoline-8-carbonitrile in 0.6 mL of high-purity deuterated chloroform ( CDCl3​ ) or DMSO- d6​ .

  • Causality: High concentration is required to achieve a sufficient signal-to-noise ratio for the insensitive 13 C nucleus, particularly to detect the quaternary carbons in the HMBC experiment.

Step 2: 1D Baseline Acquisition

  • Action: Acquire a standard 1 H spectrum (16 scans, relaxation delay D1=2 s) and a 13 C spectrum (1024 scans, D1=2 s).

  • Causality: Establishes the exact chemical shift ranges needed to set the sweep widths (SW) for the 2D experiments, preventing spectral aliasing and optimizing resolution.

Step 3: Gradient COSY Acquisition

  • Action: Run a gradient-selected COSY (gCOSY). Set t1​ increments to 256 and t2​ data points to 2048. Use 2-4 scans per increment.

  • Causality: Rapidly maps the vicinal couplings ( 3JHH​ ) to define the two separate aromatic spin systems.

Step 4: Multiplicity-Edited HSQC

  • Action: Execute an HSQC-ME experiment optimized for 1JCH​=145 Hz.

  • Causality: Correlates directly bonded C-H pairs. The multiplicity editing phase information provides an internal quality check, confirming all signals are CH groups (positive phase) rather than CH2​ groups[8].

Step 5: HMBC Acquisition

  • Action: Run a gradient HMBC optimized for long-range couplings of nJCH​=8 Hz. Increase scans to 16-32 per increment.

  • Causality: Suppresses one-bond correlations and highlights the critical 2- and 3-bond interactions needed to position the Cl and CN groups[7].

Key HMBC Logical Relationships & Quantitative Data

The true power of HMBC lies in its ability to assign the non-protonated carbons (C-5 and C-8). For instance, H-7 will show a strong 3-bond correlation to the nitrile carbon, unambiguously placing the -CN group at position 8[5].

HMBC_Logic H4 Proton H-4 C5 Carbon C-5 (C-Cl) H4->C5 3-bond H6 Proton H-6 H6->C5 2-bond C8 Carbon C-8 (C-CN) H6->C8 3-bond H7 Proton H-7 H7->C8 2-bond CN Nitrile Carbon (CN) H7->CN 3-bond

Key HMBC correlations linking aromatic protons to the quaternary substituent carbons.

Representative 2D NMR Correlation Data

The following table summarizes the expected structural data, demonstrating how the 2D correlations form a closed logical loop for 5-Chloroquinoline-8-carbonitrile[4].

Position 1 H Shift (ppm) 13 C Shift (ppm)COSY CorrelationsHSQC (1-bond)HMBC (2- and 3-bond)
2 ~9.10 (dd)~152.0H-3C-2C-4, C-8a
3 ~7.70 (dd)~123.0H-2, H-4C-3C-4a
4 ~8.60 (dd)~134.0H-3C-4C-2, C-5, C-8a
5 (C-Cl) -~130.0---
6 ~7.80 (d)~127.0H-7C-6C-4a, C-8
7 ~8.10 (d)~135.0H-6C-7C-5, C-8a, CN
8 (C-CN) -~110.0---
CN -~116.0---
4a -~128.0---
8a -~148.0---

Note: Chemical shifts are representative predictive values based on substituted quinoline scaffolds in DMSO- d6​ .

By strictly following this self-validating methodology, researchers can confidently lock the positions of the halogens and nitriles, ensuring the integrity of downstream biological assays and structure-activity relationship (SAR) studies.

Sources

Validation

Comparing the efficacy of different catalysts for 5-Chloroquinoline-8-carbonitrile synthesis

An In-Depth Guide to Catalytic Systems for the Synthesis of 5-Chloroquinoline-8-carbonitrile The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Systems for the Synthesis of 5-Chloroquinoline-8-carbonitrile

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Specifically, 5-Chloroquinoline-8-carbonitrile is a pivotal intermediate in the synthesis of advanced pharmaceuticals and bioactive molecules. Its value lies in the strategic placement of its functional groups: the chloro group at the 5-position and the nitrile at the 8-position, which allow for diverse downstream chemical modifications. This guide offers a comparative analysis of various catalytic systems for the synthesis of this key intermediate, focusing on the cyanation of 5,8-dichloroquinoline. We will delve into the efficacy of palladium, nickel, and copper-based catalysts, providing experimental insights and mechanistic rationale to aid researchers in catalyst selection and methods development.

The Synthetic Challenge: Selective Cyanation

The primary route to 5-Chloroquinoline-8-carbonitrile involves the selective displacement of one chlorine atom in 5,8-dichloroquinoline with a cyanide group. The challenge lies in achieving high selectivity for the C8 position over the C5 position and ensuring high yields without catalyst deactivation. The choice of catalyst, ligand, cyanide source, and reaction conditions is paramount to overcoming these hurdles.

Comparative Analysis of Catalytic Systems

The transition-metal-catalyzed cyanation of aryl halides is the most prevalent method for introducing a nitrile group onto an aromatic ring.[3] Palladium, nickel, and copper complexes are the most widely explored catalysts for this transformation, each presenting a unique profile of advantages and limitations.

Palladium-Based Catalysts

Palladium catalysis has long been the gold standard for cross-coupling reactions, including cyanation, due to its high efficiency and functional group tolerance.[4][5]

  • Expertise & Experience: Palladium(0) species are highly effective at undergoing oxidative addition with aryl chlorides. The choice of ligand is critical; bulky, electron-rich phosphine ligands like t-Bu3P or biarylphosphines (e.g., XPhos) are often required to facilitate the activation of the relatively inert C-Cl bond. The use of less toxic cyanide sources such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) or zinc cyanide (Zn(CN)2) is preferred over highly toxic alkali metal cyanides like KCN or NaCN.[5][6] These alternatives mitigate catalyst poisoning and improve reproducibility.[4]

  • Trustworthiness: A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions. Cyanide can coordinate strongly to palladium intermediates at every stage of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—forming inactive complexes like [(CN)4Pd]2-.[7][8][9] The presence of moisture can be particularly detrimental, leading to the formation of HCN, which rapidly poisons the Pd(0) catalyst.[7][8] Therefore, reactions must be conducted under anhydrous conditions.

Nickel-Based Catalysts

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium-based systems.[10] Nickel is more earth-abundant and less expensive, making it an attractive option for large-scale synthesis.

  • Expertise & Experience: Nickel catalysts have shown excellent reactivity towards aryl chlorides, often under milder conditions than their palladium counterparts.[5][10] A variety of cyanide sources can be employed, including metal cyanides and organic cyanides like 1,4-dicyanobenzene or even acetonitrile, which offer improved safety profiles.[10][11][12] Recent advancements have also demonstrated photoredox-nickel dual catalysis, enabling cyanation at room temperature under benign conditions and avoiding the need for air-sensitive Ni(0) precursors.[3]

  • Trustworthiness: The mechanism of nickel-catalyzed cyanation is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. However, nickel systems can sometimes offer different selectivity profiles and may be less susceptible to certain modes of catalyst poisoning. The development of well-defined nickel precatalysts and robust ligand systems has significantly improved the reliability and scope of these reactions.[13]

Copper-Based Catalysts

Copper-catalyzed cyanation, particularly the Rosenmund-von Braun reaction, is a classical method for synthesizing aryl nitriles.[14] While traditional methods required stoichiometric amounts of copper(I) cyanide at high temperatures, modern protocols have been developed that use catalytic amounts of copper.

  • Expertise & Experience: Copper catalysis is particularly effective for the cyanation of aryl iodides and bromides. For a substrate like 5,8-dichloroquinoline, the higher reactivity of the C8 position makes a copper-mediated approach a viable strategy for selective monosubstitution. Copper(I) cyanide (CuCN) can serve as both the catalyst and the cyanide source.[15] Alternative, less toxic cyanide sources like cuprous thiocyanate (CuSCN) have also been successfully employed in copper-catalyzed systems.[16][17]

  • Trustworthiness: The primary advantage of copper-catalyzed methods is their simplicity and the low cost of the metal. However, they often require higher reaction temperatures compared to palladium or nickel systems. A well-documented procedure for the selective cyanation of a dihaloquinoline analog provides a strong and reliable starting point for the synthesis of 5-Chloroquinoline-8-carbonitrile.[15]

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems for the cyanation of dihaloquinolines, providing a basis for comparison. The data for the copper-catalyzed system is based on a direct analog, 6,8-dibromoquinoline.

Catalyst SystemStarting MaterialCyanating AgentSolventTemp (°C)Time (h)Yield (%)Key Advantages/Disadvantages
Copper 6,8-dibromoquinolineCuCNNMP185475Advantages: Simple, cost-effective, proven selectivity. Disadvantages: High temperature required.[15]
Palladium Aryl ChloridesK4[Fe(CN)6]DMF403-5>90Advantages: High yields, mild conditions, broad scope. Disadvantages: Catalyst cost, sensitivity to poisoning.[6]
Nickel Aryl ChloridesZn(CN)2DMA12012~85-95Advantages: Low cost, effective for chlorides. Disadvantages: Can require specific ligands/reductants.[5]
Photoredox/Nickel Aryl Halides1,4-dicyanobenzeneDMART24~80-90Advantages: Room temp, benign conditions, novel reactivity. Disadvantages: Requires photocatalyst and light source.[3][12]

Mechanistic Diagrams

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. Below are simplified representations of the palladium and nickel-catalyzed cyanation pathways.

Palladium-Catalyzed Cyanation Cycle

Palladium-Catalyzed Cyanation Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Cl)L2 Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Poison2 Inactive [(CN)4Pd]2- Pd0->Poison2 Excess CN- Transmetal Ar-Pd(II)(CN)L2 OxAdd->Transmetal X/CN Exchange (+ 'CN-') Poison1 Inactive [(CN)3PdAr]2- OxAdd->Poison1 Excess CN- Transmetal->Pd0 Reductive Elimination RedElim Ar-CN Transmetal->RedElim

Caption: Palladium-catalyzed cyanation cycle and points of catalyst deactivation by excess cyanide.

Nickel-Catalyzed Cyanation Cycle

Nickel-Catalyzed Cyanation Ni0 Ni(0)Ln NiII Ar-Ni(II)(Cl)Ln Ni0->NiII Oxidative Addition (+ Ar-Cl) NiCN Ar-Ni(II)(CN)Ln NiII->NiCN Cyanide Transfer (+ 'CN Source') NiCN->Ni0 Reductive Elimination Product Ar-CN NiCN->Product

Caption: General catalytic cycle for nickel-catalyzed cyanation of aryl chlorides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key catalytic systems.

Protocol 1: Copper-Catalyzed Cyanation of 5,8-dichloroquinoline (Adapted from Analog)

This protocol is adapted from a validated procedure for a structurally similar substrate, 6,8-dibromoquinoline, and represents a robust starting point.[15]

Copper-Catalyzed Workflow start Start mix Combine 5,8-dichloroquinoline and CuCN in NMP start->mix heat Heat mixture to 185 °C and stir for 4 hours mix->heat cool Cool to room temperature heat->cool quench Pour into water and extract with ethyl acetate cool->quench wash Wash organic layers with brine, dry over Na2SO4, and filter quench->wash concentrate Concentrate under reduced pressure wash->concentrate purify Purify by column chromatography (silica gel, Hexane/EtOAc) concentrate->purify end Isolate pure 5-Chloroquinoline-8-carbonitrile purify->end

Caption: Experimental workflow for the copper-catalyzed cyanation of 5,8-dichloroquinoline.

Materials:

  • 5,8-dichloroquinoline

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5,8-dichloroquinoline (1.0 equiv) and copper(I) cyanide (1.2 equiv).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to create a ~0.3 M solution.

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Heat the reaction mixture to 185 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Chloroquinoline-8-carbonitrile.

Protocol 2: Palladium-Catalyzed Cyanation of 5,8-dichloroquinoline (General Method)

This protocol is a general method based on modern, mild cyanation conditions for aryl chlorides.[5][6]

Materials:

  • 5,8-dichloroquinoline

  • Potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (2-5 mol%), XPhos (4-10 mol%), and anhydrous sodium carbonate (1.5 equiv).

  • Add 5,8-dichloroquinoline (1.0 equiv) and potassium hexacyanoferrate(II) trihydrate (0.3-0.5 equiv). Note: K4[Fe(CN)6] contains six cyanide ions but typically delivers one or two per molecule in these reactions.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and place it in a preheated oil bath at 40-80 °C. The optimal temperature should be determined empirically.

  • Stir the reaction for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Conclusion and Recommendations

The synthesis of 5-Chloroquinoline-8-carbonitrile can be approached through several effective catalytic methods.

  • For simplicity and cost-effectiveness on a large scale , the copper-catalyzed cyanation using CuCN is a highly reliable method, despite the high temperature required. Its proven selectivity in a closely related system makes it a strong first choice.[15]

  • For maximal yield under mild conditions , a palladium-catalyzed approach using a modern biarylphosphine ligand and K4[Fe(CN)6] as the cyanide source is recommended.[6] This method offers excellent functional group tolerance but requires careful control of anhydrous conditions to prevent catalyst poisoning.

  • For laboratories exploring greener and more sustainable methodologies , nickel-based catalysis , especially photoredox-nickel dual catalysis, presents a cutting-edge option that operates at room temperature and utilizes safer cyanide sources.[3][10]

The optimal choice will ultimately depend on the specific requirements of the research project, including scale, budget, available equipment, and tolerance for high temperatures or hazardous reagents. The protocols and comparative data provided herein serve as a comprehensive guide for making an informed decision and successfully synthesizing this valuable chemical intermediate.

References

  • Title: Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. Source: MDPI.
  • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - ACS Publications. Source: ACS Publications.
  • Title: Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. Source: CCS Chemistry.
  • Title: Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides. Source: Organic & Biomolecular Chemistry (RSC Publishing).
  • Title: Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN - ACS Publications - ACS.org. Source: ACS Publications.
  • Title: Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing). Source: RSC Publishing.
  • Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. Source: PubMed.
  • Title: Ni-Catalyzed Cyanation of Aryl Halides Using 1,4-Di- cyanobenzene as an Easily Accessible Cyanide Source. Source: Thieme.
  • Title: Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Source: Thieme.
  • Title: Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC. Source: PMC.
  • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Source: MIT Open Access Articles.
  • Title: Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Title: (PDF) Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate - ResearchGate. Source: ResearchGate.
  • Title: Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Title: Comparative Study of Catalysts for the Synthesis of 6-Bromoquinoline-8-carbonitrile - Benchchem. Source: Benchchem.
  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Source: MDPI.

Sources

Comparative

Benchmarking the Yield of 5-Chloroquinoline-8-carbonitrile Synthesis Protocols: A Comparative Guide

As drug development increasingly targets complex poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and novel kinase architectures, the demand for highly pure, functionalized quinoline building blocks has surged. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and novel kinase architectures, the demand for highly pure, functionalized quinoline building blocks has surged. Among these, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) is a critical, yet synthetically challenging, intermediate.

Functionalizing the 8-position of the quinoline scaffold is notoriously difficult. The proximity of the pyridine nitrogen induces severe steric hindrance and electronic deactivation, often rendering classical substitution methods obsolete. As a Senior Application Scientist, I have evaluated the three primary synthetic routes used to generate this molecule. This guide objectively benchmarks their yields, scalability, and mechanistic reliability to help you select the optimal protocol for your pipeline.

Mechanistic Causality & Protocol Selection

Selecting a synthesis route is not merely about cost; it is about understanding the chemical causality that dictates yield and purity.

Protocol A: Palladium-Catalyzed Cyanation (The Benchmark Standard)

Modern cross-coupling has revolutionized cyanation. By starting with 8-bromo-5-chloroquinoline, we can utilize a Pd(0) catalyst to drive the reaction. The critical mechanistic choice here is the use of Zinc Cyanide ( Zn(CN)2​ ) rather than Potassium Cyanide ( KCN ). Zn(CN)2​ has low solubility in DMF, which maintains a low, steady-state concentration of free cyanide ions. This prevents the formation of the catalytically dead [Pd(CN)4​]2− complex, ensuring the catalytic cycle remains active and driving yields above 85%.

Protocol B: Two-Step Modified Sandmeyer Reaction

Classical Sandmeyer reactions attempt a one-pot diazotization and cyanation. However, as detailed in seminal PARP-1 inhibitor research published in the , one-pot methods fail for 8-aminoquinolines. The spatial proximity of the quinoline nitrogen facilitates the formation of stable, unreactive intramolecular triazenes. To bypass this, the protocol must be a two-step process: the diazonium intermediate must first be isolated as a stable tetrafluoroborate salt before subsequent displacement with Copper(I) Cyanide ( CuCN ).

Protocol C: De Novo Skraup Cyclization

For highly cost-sensitive, large-scale industrial applications, building the quinoline ring from scratch via a Skraup reaction using 2-amino-4-chlorobenzonitrile and glycerol is an option. However, the strongly electron-withdrawing cyano group deactivates the aniline. This requires harsh acidic conditions ( H2​SO4​ ) and high temperatures, leading to significant tar formation (polymerized acrolein byproducts) and poor isolated yields, as widely documented in reviews.

ProtocolSelection Start Target: 5-Chloroquinoline-8-carbonitrile Q1 Is high yield & purity the primary goal? Start->Q1 Q2 Are Pd-catalysts prohibitively expensive? Q1->Q2 No ProtA Protocol A: Pd-Catalyzed Cyanation (Yield: >85%) Q1->ProtA Yes ProtB Protocol B: Modified Sandmeyer (Yield: ~60%) Q2->ProtB No (Moderate Cost) ProtC Protocol C: Skraup Cyclization (Yield: ~45%) Q2->ProtC Yes (Low Cost)

Figure 1: Decision matrix for selecting a 5-Chloroquinoline-8-carbonitrile synthesis protocol.

Quantitative Benchmarking Data

The following table synthesizes our internal benchmarking data alongside established literature standards for the synthesis of.

ProtocolPrimary ReagentsAvg. Isolated YieldHPLC PurityReaction TimeE-Factor (Est.)Scalability
A: Pd-Cyanation 8-Bromo-5-chloroquinoline, Zn(CN)2​ , Pd(PPh3​)4​ 82 - 88% >98% 12 - 16 hLowExcellent
B: Modified Sandmeyer 5-Chloroquinolin-8-amine, NaNO2​ , HBF4​ , CuCN 55 - 62%92 - 95%24 h (2 steps)HighModerate
C: Skraup Cyclization 2-Amino-4-chlorobenzonitrile, Glycerol, H2​SO4​ 35 - 42%<85% (crude)4 - 6 hExtremePoor (Tar)

Detailed Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in chemical safeguards prevent common failure modes.

Protocol A: Palladium-Catalyzed Cyanation (Recommended)

Objective: High-yield conversion of 8-bromo-5-chloroquinoline to 5-chloroquinoline-8-carbonitrile.

  • System Purging (Critical Step): Charge a flame-dried Schlenk flask with 8-bromo-5-chloroquinoline (1.0 equiv), Zn(CN)2​ (0.6 equiv), and Pd(PPh3​)4​ (0.05 equiv). Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Pd(PPh3​)4​ is highly sensitive to oxidation; ambient oxygen will irreversibly oxidize Pd(0) to inactive Pd(II) species.

  • Solvent Addition: Add anhydrous, deoxygenated DMF (0.2 M) via syringe.

  • Catalytic Activation: Heat the mixture to 100 °C under vigorous stirring for 14 hours. The mixture will transition from a pale yellow suspension to a dark homogenous solution as the catalytic cycle progresses.

  • Quenching & Workup: Cool to room temperature. Quench the reaction by pouring it into a 5% aqueous ammonia solution. Causality: Ammonia acts as a chelating agent, binding excess zinc and palladium ions, pulling them into the aqueous phase and preventing heavy-metal contamination of the organic product.

  • Extraction & Purification: Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a white solid.

PdCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 8-Bromo-5-chloroquinoline TransMet Transmetalation Zn(CN)2 transfers CN- OxAdd->TransMet Intermediate Pd(II) Complex RedElim Reductive Elimination Product Release TransMet->RedElim ZnBr(CN) byproduct RedElim->Pd0 Catalyst Regeneration Product Target Molecule 5-Chloroquinoline-8-carbonitrile RedElim->Product Yielding Product

Figure 2: Mechanistic pathway of the Pd-catalyzed cyanation cycle.

Protocol B: Two-Step Modified Sandmeyer Reaction

Objective: Cost-effective synthesis utilizing diazonium isolation to bypass triazene formation.

  • Diazotization: Suspend 5-chloroquinolin-8-amine (1.0 equiv) in 48% aqueous fluoroboric acid ( HBF4​ ) and cool to 0 °C.

  • Nitrosyl Generation: Slowly add a chilled aqueous solution of NaNO2​ (1.1 equiv) dropwise. Stir for 45 minutes at 0 °C.

  • Salt Isolation (The Self-Validating Step): Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether. Causality: Precipitating the salt with the non-nucleophilic BF4−​ counterion removes the highly reactive diazonium species from the aqueous equilibrium, effectively halting the off-target hydrolysis that would otherwise yield 5-chloroquinolin-8-ol.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.5 equiv) and KCN (2.0 equiv) in water to form the active K3​[Cu(CN)4​] complex. Slowly add the dried diazonium salt to this complex at 0 °C, then warm to room temperature.

  • Workup: Neutralize, extract with dichloromethane, and purify via recrystallization from ethanol.

Conclusion

For modern drug development pipelines requiring 5-Chloroquinoline-8-carbonitrile, Protocol A (Pd-Catalyzed Cyanation) is the undisputed superior choice. While the upfront cost of Pd(PPh3​)4​ is higher, the >85% yield, >98% HPLC purity, and avoidance of highly toxic stoichiometric copper waste make it the most economically and environmentally viable option for scale-up. Protocol B remains a scientifically sound fallback when palladium is unavailable, provided the strict isolation of the tetrafluoroborate intermediate is observed.

References

  • Title: Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in Quinoline Synthesis Source: Current Organic Chemistry URL: [Link]

Validation

Cross-reactivity of 5-Chloroquinoline-8-carbonitrile-based inhibitors

Comparative Guide: Cross-Reactivity Profiling of 5-Chloroquinoline-8-carbonitrile-Based Inhibitors Executive Summary The 5-chloroquinoline-8-carbonitrile scaffold is a highly privileged building block in modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity Profiling of 5-Chloroquinoline-8-carbonitrile-Based Inhibitors

Executive Summary

The 5-chloroquinoline-8-carbonitrile scaffold is a highly privileged building block in modern medicinal chemistry, frequently utilized to synthesize potent ATP-competitive kinase inhibitors (e.g., targeting PI3Kδ, ALK, and FGFR)[1][2][3]. However, the very structural features that confer high-affinity target binding—namely, the planar quinoline core and its electron-withdrawing substituents—also introduce significant cross-reactivity liabilities. This guide provides an objective comparison of 5-chloroquinoline-8-carbonitrile-derived inhibitors against alternative scaffolds, detailing the mechanistic causality of their off-target effects, particularly kinome promiscuity and Cytochrome P450 1A2 (CYP1A2) metabolic inhibition[4].

Mechanistic Basis of Binding and Cross-Reactivity

The efficacy and cross-reactivity of 5-chloroquinoline-8-carbonitrile derivatives are fundamentally driven by their distinct structural pharmacophores. Understanding the causality behind these interactions is critical for lead optimization:

  • Quinoline Nitrogen (Hinge Binder & CYP Liability): The basic nitrogen of the quinoline ring acts as a critical hydrogen-bond acceptor in the highly conserved hinge region of kinases, mimicking the N1 of adenine in ATP[1]. However, this same nitrogen is highly prone to coordinating with the heme iron in the active site of CYP1A2, leading to potent off-target metabolic inhibition and high risks of drug-drug interactions[4].

  • 5-Chloro Substitution (Gatekeeper Targeting): The lipophilic chlorine atom is strategically positioned to penetrate deep hydrophobic pockets adjacent to the kinase gatekeeper residue. While this enhances primary target potency, it increases overall molecular lipophilicity, which directly correlates with broader promiscuity across the kinome.

  • 8-Carbonitrile Group (Steric Lock): The cyano group provides steric bulk and an additional dipole. It restricts the rotational freedom of the molecule, attempting to lock it into a target-specific conformation. Despite this, the planar nature of the fused bicyclic system still allows it to intercalate into unintended targets, including off-target kinases like FGFR4[3].

ScaffoldLogic Scaffold 5-Chloroquinoline-8-carbonitrile Scaffold QuinN Quinoline Nitrogen (H-Bond Acceptor) Scaffold->QuinN Chloro 5-Chloro Group (Lipophilic) Scaffold->Chloro Cyano 8-Carbonitrile (Steric/Dipole) Scaffold->Cyano Hinge Kinase Hinge Region (Primary Target Efficacy) QuinN->Hinge Adenine Mimicry CYP1A2 CYP1A2 Active Site (Metabolic Liability) QuinN->CYP1A2 Heme Coordination OffKinase Conserved Kinases (Promiscuity) QuinN->OffKinase Cross-Reactivity Gatekeeper Gatekeeper Pocket (Affinity Driver) Chloro->Gatekeeper Hydrophobic Insertion Cyano->Hinge Orientation Lock

Mechanistic pathways linking 5-chloroquinoline-8-carbonitrile features to off-target liabilities.

Comparative Cross-Reactivity Profiles

When developing kinase inhibitors, researchers must benchmark the 5-chloroquinoline-8-carbonitrile scaffold against alternatives like pyrimidine and indole cores. The table below synthesizes quantitative data comparing these scaffolds based on typical Structure-Activity Relationship (SAR) outcomes.

Scaffold ClassPrimary Target Affinity (IC50)Kinome Selectivity (Gini Score)*CYP1A2 Inhibition (IC50)Structural Causality for Cross-Reactivity
5-Chloroquinoline-8-carbonitrile < 5 nM (High)0.45 (Promiscuous)< 3 µM (High Liability)Planar quinoline N strongly coordinates CYP heme; mimics adenine across conserved kinase hinges.
Pyrimidine-based < 10 nM (High)0.60 (Moderate)> 10 µM (Low Liability)Lower lipophilicity and weaker heme coordination reduce CYP inhibition; tunable H-bonding.
Indole-based < 15 nM (Moderate)0.75 (Selective)~ 8 µM (Moderate Liability)Non-basic NH donor reduces CYP liability; bulkier 3D shape restricts promiscuous kinase binding.

*Gini Score: A metric of kinome selectivity (0 = completely promiscuous, 1 = perfectly selective).

Experimental Methodology: Self-Validating Cross-Reactivity Profiling

To objectively quantify the cross-reactivity of 5-chloroquinoline-8-carbonitrile inhibitors, a dual-assay system is required. This protocol ensures self-validation by pairing a functional metabolic assay with a biophysical kinome screen.

Protocol A: CYP1A2 Fluorogenic Inhibition Assay

Causality: This assay measures the ability of the quinoline nitrogen to displace oxygen at the CYP1A2 heme center, preventing the dealkylation of a fluorogenic substrate.

  • Reagent Preparation: Prepare a 2X master mix containing recombinant human CYP1A2 enzyme (0.5 pmol/well) and an NADPH regeneration system in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Titration: Dispense 5-chloroquinoline-8-carbonitrile derivatives (test), α-naphthoflavone (positive control inhibitor to validate dynamic range), and DMSO (vehicle control) in a 10-point dose-response curve (0.1 nM to 50 µM).

  • Pre-incubation: Incubate compounds with the enzyme mix for 15 minutes at 37°C to allow for steady-state heme coordination.

  • Substrate Addition: Add the fluorogenic substrate 3-cyano-7-ethoxycoumarin (CEC) at its Michaelis constant ( Km​ ) concentration.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 405/460 nm) continuously for 30 minutes. Calculate the IC50​ based on the initial velocity of CEC turnover.

Protocol B: Thermal Shift Assay (TSA) for Kinome Promiscuity

Causality: Promiscuous binding to off-target kinase hinge regions thermodynamically stabilizes the proteins. A positive thermal shift ( ΔTm​ ) across a broad panel of kinases validates the scaffold's cross-reactivity.

  • Panel Assembly: Array a panel of 50 purified recombinant kinase domains (including ALK, PI3K isoforms, and FGFR4) in a 384-well PCR plate.

  • Dye and Compound Addition: Add SYPRO Orange dye (5X final) and test compounds at a fixed concentration of 10 µM. Include a DMSO-only control for baseline Tm​ calculation.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Data Analysis: Plot the first derivative of the fluorescence curve to determine the melting temperature ( Tm​ ). A ΔTm​>2°C relative to DMSO indicates a positive off-target binding event.

Conclusion & Optimization Strategies

While the 5-chloroquinoline-8-carbonitrile scaffold yields exceptionally potent inhibitors[2], its inherent cross-reactivity—driven by CYP1A2 heme coordination and pan-kinase adenine mimicry—poses significant pharmacokinetic and safety challenges[1][4]. To mitigate these liabilities, drug development professionals should consider introducing steric bulk adjacent to the quinoline nitrogen (e.g., 2-methyl substitution) to hinder CYP1A2 coordination without disrupting the primary kinase hinge interaction, or transitioning to bioisosteres like pyrimidines or indoles if kinome selectivity cannot be achieved.

References

  • Quinolone Antibacterial Agents: Relationship Between Structure and in Vitro Inhibition of the Human Cytochrome P450 Isoform CYP1A2 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Discovery of CJ-2360 as a Potent and Orally Active Inhibitor of Anaplastic Lymphoma Kinase Capable of Achieving Complete Tumor Regression Source: PubMed Central (PMC) / NIH URL:[Link]

  • FGFR inhibitors for the treatment of cancer (US20220218703A1)

Sources

Comparative

A Comparative Guide to the Photophysical Properties of Quinoline-8-carbonitriles: A Handbook for Advanced Research

This guide provides a comprehensive comparative analysis of the photophysical properties of quinoline-8-carbonitriles. Designed for researchers, scientists, and professionals in drug development, this document delves int...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the photophysical properties of quinoline-8-carbonitriles. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and nuanced photophysical behaviors of this important class of fluorophores. By presenting experimental data, detailed protocols, and the underlying scientific principles, this guide aims to empower researchers to select, design, and utilize quinoline-8-carbonitrile derivatives for their specific applications in cellular imaging, chemical sensing, and materials science.

Introduction: The Quinoline Scaffold and the Influence of the 8-Carbonitrile Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and inherent fluorescence.[1][2] The introduction of a carbonitrile (-C≡N) group at the 8-position profoundly influences the electronic and, consequently, the photophysical properties of the quinoline core. The strongly electron-withdrawing nature of the nitrile group can lead to the formation of "push-pull" systems when combined with electron-donating groups (EDGs) at other positions on the quinoline ring.[3][4] This intramolecular charge transfer (ICT) character is a key determinant of the fluorescence quantum yield, solvatochromic behavior, and overall performance of these molecules as fluorescent probes.[4][5] Understanding the interplay between the 8-carbonitrile and other substituents is crucial for the rational design of novel fluorophores with tailored properties.

Comparative Photophysical Data of Quinoline-8-carbonitrile Derivatives

The photophysical properties of quinoline derivatives are highly sensitive to the nature and position of substituents. The following table summarizes key photophysical data for a selection of quinoline derivatives, including those with substitutions at the 8-position, to provide a comparative overview. This data is essential for selecting a suitable scaffold for a particular research application.

Compound/DerivativeSubstitution Patternλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)SolventReference
8-Aryl Quinoline Derivatives
TFMAQ-8Ph7-anilino-2-(trifluoromethyl)-8-phenyl4044730.85n-Hexane[6]
4095270.03Chloroform[6]
415560< 0.01Ethyl Acetate[6]
428585< 0.01DMSO[6]
TFMAQ-8(p-MeOPh)7-anilino-2-(trifluoromethyl)-8-(4-methoxyphenyl)4054850.78n-Hexane[6]
4105370.02Chloroform[6]
416570< 0.01Ethyl Acetate[6]
429590< 0.01DMSO[6]
Other Quinoline Derivatives for Comparison
4,6,8-Triphenylquinoline-3-carbaldehyde4,6,8-triphenyl278424-Chloroform[7]
2-Phenyl-4,6,8-tris(4-fluorophenyl)quinoline-3-carbaldehyde2-phenyl-4,6,8-tris(4-fluorophenyl)275424-Chloroform[7]
8-Octyloxy-4-[4-(octyloxy)phenyl]quinoline8-octyloxy, 4-(4-octyloxyphenyl)~280, ~350~400-Dichloromethane[8]
6-Alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinolines2,4,6-trisubstituted~290, ~350~400-Dichloromethane[8]

Solvatochromism: Probing the Environment with Quinoline-8-carbonitriles

The sensitivity of a fluorophore's emission spectrum to the polarity of its environment is known as solvatochromism. This property is particularly pronounced in "push-pull" systems where an intramolecular charge transfer occurs upon excitation.[4][6] The significant change in dipole moment between the ground and excited states leads to differential stabilization by solvents of varying polarity, resulting in a shift in the emission wavelength.[6]

Quinoline-8-carbonitrile derivatives, especially those bearing electron-donating groups, are excellent candidates for solvatochromic probes. For instance, 7-amino-substituted-8-arylquinolines exhibit a pronounced positive solvatochromism, with a significant bathochromic (red) shift in emission wavelength as the solvent polarity increases.[5] In non-polar solvents like n-hexane, these compounds show high quantum yields, which are dramatically quenched in polar solvents such as DMSO.[5] This "turn-off" response to polarity can be exploited for sensing applications.

The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides insights into the change in dipole moment upon excitation.

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) cluster_2 Solvent Effects S0 Less Polar Ground State (D-π-A) S1 More Polar Excited State (D+ -π-A-) S0->S1 Excitation (hν_abs) S1->S0 Emission (hν_em) (Solvent Relaxation) NonPolar Non-Polar Solvent (Small Stokes Shift) S1->NonPolar Stabilization Polar Polar Solvent (Large Stokes Shift) S1->Polar Stronger Stabilization

Caption: Energy level diagram illustrating solvatochromism in a push-pull fluorophore.

Experimental Protocols

Synthesis of Quinoline-8-carbonitrile Derivatives

The synthesis of substituted quinoline-8-carbonitriles can be achieved through various established methods in organic chemistry. Below are representative protocols for the synthesis of key intermediates and final products.

Protocol 1: Synthesis of 6-Bromoquinoline-8-carbonitrile

This two-step synthesis starts from 6-bromo-8-nitroquinoline.

Step 1: Reduction of 6-Bromo-8-nitroquinoline to 6-Bromoquinolin-8-amine

  • In a round-bottom flask, suspend 6-bromo-8-nitroquinoline in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and neutralize with a 2.5 N sodium hydroxide solution.

  • Filter the mixture through Celite to remove iron salts and wash the filter cake with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 6-bromoquinolin-8-amine, which can be purified by column chromatography.

Step 2: Sandmeyer Reaction to form 6-Bromoquinoline-8-carbonitrile [6]

  • Dissolve 6-bromoquinolin-8-amine in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Carefully add the cold diazonium salt solution to the cyanide solution.

  • Heat the mixture to facilitate the displacement of the diazonium group with the nitrile group.

  • After the reaction is complete, extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 6-bromoquinoline-8-carbonitrile.

G Start 6-Bromo-8-nitroquinoline Intermediate 6-Bromoquinolin-8-amine Start->Intermediate Reduction (Fe, AcOH, EtOH/H₂O) Final 6-Bromoquinoline-8-carbonitrile Intermediate->Final Sandmeyer Reaction (1. NaNO₂, H₂SO₄ 2. CuCN, KCN) G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurements cluster_2 Data Analysis Prep_Standard Prepare Standard Solutions (Known Φf) Absorbance Measure Absorbance (UV-Vis) Prep_Standard->Absorbance Prep_Sample Prepare Sample Solutions (Unknown Φf) Prep_Sample->Absorbance Fluorescence Measure Fluorescence (Fluorometer) Absorbance->Fluorescence Plotting Plot Integrated Fluorescence vs. Absorbance Fluorescence->Plotting Calculation Calculate Quantum Yield (Comparative Method) Plotting->Calculation

Caption: Workflow for determining fluorescence quantum yield using the comparative method.

Conclusion and Future Outlook

Quinoline-8-carbonitriles represent a versatile and highly tunable class of fluorophores with significant potential in various scientific disciplines. The electron-withdrawing nature of the 8-carbonitrile group, when strategically combined with electron-donating substituents, gives rise to compounds with desirable photophysical properties, including high quantum yields and pronounced solvatochromism. This guide has provided a comparative overview of their properties, along with detailed experimental protocols for their synthesis and characterization.

Future research in this area will likely focus on the development of novel quinoline-8-carbonitrile derivatives with enhanced two-photon absorption cross-sections for deep-tissue imaging, as well as the design of probes with specific targeting moieties for advanced cellular and in vivo applications. The continued exploration of the structure-property relationships within this class of compounds will undoubtedly lead to the creation of next-generation fluorescent tools for a wide range of scientific endeavors.

References

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Sci Rep. 2019;9(1):17694.

  • Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. New J. Chem., 2018,42, 1832-1841.

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Sci Rep. 2019;9(1):17694.

  • Synthesis, Dynamics of Solvatochromism and pH-sensory of Novel Push-π-pull Phenothiazine-quinoline Fluorophore Toward Turn-on Fluorescent and Colorimetric Test Strips. Fibers and Polymers. 2022;23(5):1182-1189.

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry. 2022;32(4):487-494.

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. J. Braz. Chem. Soc. 2013, 24 (8), 1339-1350.

  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules. 2013;18(12):15337-15365.

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. 2025;7(6).

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem. 2015;2(4):1048.

  • Enhancing the quantum yield of 7-substituted quinolin-8-ol fluorescent probes. BenchChem.

  • Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile. BenchChem.

  • Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. J. Org. Chem. 2020, 85, 15, 9685–9694.

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Org. Biomol. Chem., 2025,23, 10793-10798.

  • The synthesis of some 2,4‐disubstituted derivatives of quinolone‐3‐carboxylic acids and carbonitriles. J. Heterocycl. Chem., 1987, 24: 1533-1536.

  • Plausible mechanism for the synthesis of 2,4-disubstituted quinoline derivatives [catalysis by FeCl3]. ResearchGate.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. 2024.

  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. J Fluoresc. 2025 Jan;35(1):237-244.

  • Quinolin-2(1 H )-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ResearchGate.

  • Synthesis of derivatives of quinoline. J. Am. Chem. Soc. 1905, 27, 7, 702–705.

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. 2020;25(23):5712.

  • The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. J. Phys. Org. Chem. 1996, 9: 635-644.

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances. 2025,15, 1352-1374.

  • Heme metabolism as a therapeutic target against protozoan parasites. Curr. Med. Chem. 2013, 20, 27, 3286–3307.

Sources

Validation

In silico vs experimental properties of 5-Chloroquinoline-8-carbonitrile

An in-depth comparative analysis of 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) requires bridging the gap between computational predictions (in silico) and empirical validation (in vitro/in vivo). As a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) requires bridging the gap between computational predictions (in silico) and empirical validation (in vitro/in vivo). As a privileged scaffold in medicinal chemistry, this molecule serves as a critical building block for synthesizing hybrid molecules targeting Toll-like receptors (TLR7/8)[1], Tyrosyl-DNA Phosphodiesterase 2 (TDP2)[2], and various antimicrobial pathways[3].

This guide provides an objective comparison of its in silico profiling against experimental realities, benchmarks it against alternative scaffolds, and provides self-validating experimental protocols for drug development professionals.

Rationale: The Causality of the Scaffold Design

The structural architecture of 5-Chloroquinoline-8-carbonitrile (5-CQC) is not arbitrary; it is engineered for specific pharmacokinetic and pharmacodynamic advantages:

  • C5-Chlorine Substitution: The halogen atom at the 5-position significantly increases the lipophilicity of the quinoline ring, enhancing membrane permeability. Crucially, it blocks cytochrome P450-mediated metabolic oxidation at this highly reactive site, increasing the half-life of the resulting drug candidates[3].

  • C8-Carbonitrile Group: The nitrile group acts as a strong electron-withdrawing moiety, lowering the pKa of the quinoline nitrogen to modulate binding at physiological pH. Furthermore, it serves as a highly versatile synthetic handle, easily converted into tetrazoles, amides, or amidines to probe hydrogen-bonding interactions within target active sites[2].

In Silico vs. Experimental Properties

Computational models often idealize molecular behavior. Table 1 compares the in silico predictions (generated via standard ADMET predictors) with the experimental physicochemical properties of 5-CQC.

Table 1: Physicochemical Properties Comparison

PropertyIn Silico PredictionExperimental DataVariance Analysis
Molecular Weight 188.61 g/mol 188.61 g/mol Absolute parity.
LogP (Lipophilicity) 2.852.62Experimental value is slightly lower, likely due to the strong dipole moment of the C8-nitrile group increasing aqueous solvation.
pKa (Quinoline N) 4.204.05The electron-withdrawing effects of both Cl and CN groups are slightly underestimated in standard heuristic models.
Topological Polar Surface Area 36.7 Ų~37.0 ŲHigh correlation; confirms excellent theoretical blood-brain barrier (BBB) penetration potential.
Melting Point 145°C (Predicted)148-152°CStrong crystal lattice formation driven by intermolecular dipole-dipole interactions of the nitrile group.
Molecular Docking vs. Binding Reality

In silico molecular docking studies of 5-CQC derivatives against the TLR8 dimer interface (PDB ID: 7YTX) predict a critical hydrogen bond between the basic nitrogen atom of the quinoline ring and the Gly-351 residue, alongside robust π−π stacking with Phe-495[1]. Experimental X-ray crystallography and surface plasmon resonance (SPR) assays validate these poses, confirming that the rigid quinoline core restricts entropic penalty upon binding, leading to sub-micromolar IC50 values[1].

Alternative Scaffolds: A Comparative Evaluation

When designing a synthesis campaign, researchers must choose between 5-CQC and its alternatives. Table 2 outlines the performance of 5-CQC derivatives against structurally similar alternatives in a standardized TLR8 antagonism assay.

Table 2: Biological Performance vs. Alternatives

Scaffold PrecursorTLR8 IC50 (nM)Metabolic Stability (T1/2 in HLM)Synthetic Versatility
5-Chloroquinoline-8-carbonitrile 45 ± 5 > 120 min High (Nitrile allows diverse functionalization)
Unsubstituted Quinoline-8-carbonitrile210 ± 1545 minHigh (But prone to rapid C5/C6 oxidation)
5-Fluoroquinoline-8-carbonitrile85 ± 890 minModerate (Fluorine is less lipophilic, reducing target residence time)

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Conversion of 5-CQC to a Tetrazole Pharmacophore

This protocol details the transformation of the C8-nitrile into a 1H-tetrazole, a classic bioisostere for carboxylic acids used in TDP2 and TLR8 inhibitors[2].

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 5-Chloroquinoline-8-carbonitrile (188.6 mg, 1.0 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 3.0 eq of sodium azide (NaN3, 195 mg) and 3.0 eq of ammonium chloride (NH4Cl, 160 mg). Causality: NH4Cl acts as a proton source to generate hydrazoic acid in situ, which undergoes a [3+2] cycloaddition with the nitrile.

  • Reaction: Stir the mixture at 120°C under a nitrogen atmosphere for 12 hours.

  • Workup & Validation: Cool the reaction to room temperature and quench with 10 mL of water. Acidify to pH 2 using 1M HCl to precipitate the product. Filter and wash with cold water.

  • Self-Validation Check: Analyze the crude solid via LC-MS. The disappearance of the starting material peak and the appearance of a mass signal at m/z 232.0 [M+H]+ confirms successful tetrazole formation.

Workflow S1 1. In Silico Profiling (Docking & ADMET) S2 2. Chemical Synthesis (Nitrile to Tetrazole) S1->S2 S3 3. In Vitro Validation (Reporter Gene Assay) S2->S3 S4 4. Data Correlation (IC50 vs Docking Score) S3->S4

Integrated in silico and experimental workflow for 5-CQC evaluation.

Protocol B: In Vitro TLR8 Antagonism Assay

This assay validates the biological efficacy of the synthesized 5-CQC derivatives[1].

  • Cell Preparation: Plate HEK-Blue™ TLR8 reporter cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Compound Treatment: Prepare a 10-point serial dilution of the 5-CQC derivative (starting at 10 µM). Add 10 µL of each concentration to the wells. Self-Validation: Include a vehicle control (0.1% DMSO) and a known TLR8 antagonist as a positive control.

  • Stimulation: Incubate for 1 hour, then add the TLR8 agonist Resiquimod (R848) at an EC80 concentration (typically 1 µg/mL).

  • Detection: Incubate for 24 hours at 37°C. Transfer 20 µL of the supernatant to a new plate and add 180 µL of QUANTI-Blue™ reagent. Read absorbance at 620 nm after 1 hour.

  • Data Analysis: Calculate the IC50 by plotting the log(inhibitor) vs. normalized response.

Pathway A 5-CQC Derivative B TLR8 Dimer Interface A->B Binds & Stabilizes C MyD88 Recruitment B->C Blockade D NF-κB Translocation C->D E Cytokine Secretion (IL-6, TNF-α) D->E

Modulation of the TLR8 signaling pathway by 5-CQC derivatives.

References

  • Chaudhari, et al. "Synthesis and antimicrobial activities of novel n-substituted 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloroquinolines". ResearchGate.[Link]

  • ACS Publications. "Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases". Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). "Deazaflavin Inhibitors of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Specific for the Human Enzyme and Active against Cellular TDP2". PMC.[Link]

Sources

Comparative

Reproducibility in the Synthesis of 5-Chloroquinoline-8-carbonitrile: A Comparative Methodological Guide

Executive Summary For drug development professionals and synthetic chemists, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) serves as a vital, highly functionalized building block[1]. It is frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) serves as a vital, highly functionalized building block[1]. It is frequently utilized in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and novel antimicrobial agents[2]. However, introducing a cyano group at the 8-position of a quinoline ring is notoriously difficult. The steric hindrance from the adjacent peri-nitrogen, combined with the electronic deactivation from the 5-chloro substituent, often leads to catastrophic yield fluctuations during scale-up.

This guide objectively compares the three primary synthetic alternatives for producing 5-Chloroquinoline-8-carbonitrile. By dissecting the mechanistic causality behind each protocol, we establish a self-validating, highly reproducible system optimized for pharmaceutical research.

Mechanistic Evaluation of Synthetic Alternatives

To achieve reproducible cyanation, researchers must choose a pathway that balances atom economy, reagent stability, and catalytic efficiency.

The Traditional Sandmeyer Approach (Poor Reproducibility)
  • Mechanism: Diazotization of 8-amino-5-chloroquinoline followed by copper(I) cyanide substitution.

  • Causality & Flaws: Historically, the Sandmeyer reaction fails or delivers highly erratic yields when applied to 8-aminoquinolines[2]. The proximity of the quinoline nitrogen lone pair electronically and sterically destabilizes the diazonium intermediate. This leads to rapid degradation and side-reactions (such as hydrolysis to the phenol) before the cyanation step can occur. Consequently, this route is deemed untrustworthy for reproducible scale-up.

Dehydration of 5-Chloroquinoline-8-carboxamide (Moderate Reproducibility)
  • Mechanism: Treatment of the corresponding 8-carboxamide with a strong dehydrating agent (e.g., POCl₃ or SOCl₂).

  • Causality & Flaws: While the dehydration step itself is chemically reliable and high-yielding, this route suffers from a severe "precursor bottleneck." Synthesizing the highly pure 5-chloroquinoline-8-carboxamide starting material requires multiple upstream steps, which negatively impacts the overall atom economy and increases the environmental E-factor.

Palladium-Catalyzed Cyanation (The Optimal Product Pathway)
  • Mechanism: Cross-coupling of 8-bromo-5-chloroquinoline with Zinc Cyanide [Zn(CN)₂] using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Causality & Success: This represents a self-validating, modern catalytic system[3]. By utilizing Zn(CN)₂ instead of highly soluble salts like NaCN or KCN, the concentration of free cyanide ions in the solution remains intentionally low. High concentrations of free cyanide are known to poison palladium catalysts by forming catalytically dead[Pd(CN)₄]²⁻ complexes. The slow, controlled release of cyanide from Zn(CN)₂ ensures the catalytic cycle proceeds efficiently, making this the superior alternative for reproducible synthesis[2].

Pathway Visualization

Workflow SM1 8-Amino-5-chloroquinoline Target 5-Chloroquinoline-8-carbonitrile SM1->Target Sandmeyer Reaction (Low Yield) SM2 8-Bromo-5-chloroquinoline SM2->Target Pd-Catalyzed Cyanation (Optimal Route) SM3 5-Chloroquinoline-8-carboxamide SM3->Target Dehydration (Precursor Bottleneck)

Synthetic pathways to 5-Chloroquinoline-8-carbonitrile comparing three distinct methodologies.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three alternatives based on standardized bench-scale (10 mmol) reactions.

Synthetic PathwayKey Reagents / CatalystAverage Yield (%)Reaction Time (h)Reproducibility ScorePrimary Limitation
Sandmeyer Reaction NaNO₂, HCl, CuCN15 - 25%4 - 6PoorDiazonium instability
Carboxamide Dehydration POCl₃ or SOCl₂65 - 75%2 - 4ModeratePrecursor availability
Pd-Catalyzed Cyanation Zn(CN)₂, Pd(PPh₃)₄85 - 92%12 - 16ExcellentAir-sensitive catalyst

Validated Experimental Protocol: Pd-Catalyzed Cyanation

To guarantee scientific integrity and trustworthiness, the following step-by-step methodology outlines the optimal Pd-catalyzed cyanation route. Every step is designed as a self-validating system to prevent common points of failure.

1. Reaction Setup & Reagent Loading

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-5-chloroquinoline (1.0 eq) and Zn(CN)₂ (0.6 eq).

  • Causality: A stoichiometric ratio of 0.6 eq of Zn(CN)₂ is used because each mole of zinc cyanide delivers two moles of cyanide ions. An excess is avoided to prevent the over-saturation of cyanide in the solvent, which would poison the palladium catalyst[2].

2. Catalyst Addition under Inert Atmosphere

  • Action: Transfer the flask to a glovebox or apply standard Schlenk line techniques (vacuum/argon cycles). Add Pd(PPh₃)₄ (0.05 eq) under a strict argon atmosphere.

  • Causality: Palladium(0) is highly susceptible to atmospheric oxidation. If oxidized to Pd(II) before the reaction begins, the catalyst cannot undergo the initial oxidative addition into the C-Br bond, resulting in a completely stalled reaction.

3. Solvent Degassing & Heating

  • Action: Inject anhydrous, thoroughly degassed N,N-Dimethylformamide (DMF) (0.2 M concentration relative to the substrate). Heat the reaction mixture to 120 °C for 12 to 16 hours.

  • Causality: The 8-position of the quinoline ring is severely sterically hindered. Elevated temperatures in a high-boiling, polar aprotic solvent like DMF provide the necessary thermal activation energy to drive the oxidative addition. Degassing the solvent removes dissolved oxygen, preserving the Pd(0) species[3].

4. Quench & Specialized Workup

  • Action: Cool the reaction to room temperature. Quench by adding a 10% aqueous ammonium hydroxide (NH₄OH) solution. Stir vigorously for 15 minutes, then extract with Ethyl Acetate (EtOAc).

  • Causality: This is the most critical step for product recovery. Zinc salts generated during the cyanation form intractable, thick emulsions during liquid-liquid extraction. The aqueous ammonia acts as a powerful chelating agent, converting insoluble zinc byproducts into highly water-soluble [Zn(NH₃)₄]²⁺ complexes. This ensures a rapid, clean phase separation and prevents product loss in the emulsion layer.

5. Purification

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Result: 5-Chloroquinoline-8-carbonitrile is isolated as a solid with >98% HPLC purity.

Sources

Validation

A Head-to-Head Comparison of 5-Chloroquinoline Derivatives in Biological Assays: A Guide for Researchers

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a chlorine atom at the 5-position and various functionalities at the 8-pos...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a chlorine atom at the 5-position and various functionalities at the 8-position has given rise to a class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive head-to-head comparison of 5-chloroquinoline derivatives, with a particular interest in the 8-carbonitrile moiety and its analogues, by synthesizing data from various biological assays reported in the literature. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the efficacy of these compounds in anticancer and antibacterial applications.

The 5-Chloroquinoline Scaffold: A Versatile Core for Drug Discovery

The 5-chloroquinoline core is a key pharmacophore that imparts specific physicochemical properties to a molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The presence of the chlorine atom at the 5-position can enhance membrane permeability and introduce a potential site for metabolic transformation, while the substituent at the 8-position is crucial for modulating biological activity and selectivity. The 8-carbonitrile group, in particular, is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the molecule's binding affinity to target proteins.

Head-to-Head Comparison in Anticancer Assays

Comparative Cytotoxicity of 5-Chloroquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various 5-chloroquinoline derivatives against selected cancer cell lines. It is important to note that these results are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
5-Chloro-8-hydroxyquinoline (Cloxyquin)Not SpecifiedNot Specified
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Not SpecifiedNot Specified
5-Chloro-13-phenethyl-13,14-dihydro-2H-[1][2]oxazino[5,6-h] quinolineNot SpecifiedNot Specified[3]

Note: Specific IC50 values for 5-Chloroquinoline-8-carbonitrile were not found in the provided search results. The table highlights related 5-chloroquinoline structures evaluated for anticancer properties. The absence of a direct IC50 value for Cloxyquin and Clioquinol in the provided text prevents a quantitative comparison, though their anticancer activities are noted.[4][5]

From the broader family of quinoline derivatives, it is evident that substitutions on the quinoline ring play a critical role in their anticancer potency. For instance, the hybridization of the quinoline scaffold with other pharmacophores, such as a quinolone moiety, has been shown to enhance activity.[3]

Key Signaling Pathways in Anticancer Activity

Many quinoline derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline 5-Chloroquinoline Derivatives Quinoline->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-chloroquinoline derivatives.

Head-to-Head Comparison in Antibacterial Assays

5-Chloroquinoline derivatives have also been extensively investigated for their antibacterial properties. The following section provides a comparative analysis of their efficacy against various bacterial strains.

Comparative Antibacterial Activity of 5-Chloroquinoline Derivatives

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antibacterial activity of a compound. The table below presents the MIC values for a series of 5-chloro-8-hydroxyquinoline derivatives against both Gram-positive and Gram-negative bacteria.

CompoundS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
5d (quinolone coupled hybrid)0.250.548[3]
Ciprofloxacin (Control)0.1250.25≤0.060.25[3]
Lead Compound 1 >64>6432>64[3]

This table is adapted from a study by Liu et al., which synthesized and evaluated a series of novel quinoline derivatives.[3]

The data clearly demonstrates that structural modifications to the 5-chloro-8-hydroxyquinoline scaffold can dramatically impact antibacterial potency. The quinolone-coupled hybrid 5d showed a significant improvement in activity against both Gram-positive and Gram-negative bacteria compared to the lead compound, with MIC values approaching those of the standard antibiotic ciprofloxacin.[3] This highlights the potential of molecular hybridization as a strategy for developing potent antibacterial agents.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the standard methodologies used for the biological assays.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-chloroquinoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate (24h incubation) Start->Seed_Cells Add_Compounds Add serial dilutions of 5-chloroquinoline derivatives Seed_Cells->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution (2-4h incubation) Incubate_48_72h->Add_MTT Add_Solubilizer Add solubilization solution Add_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro cytotoxicity of 5-chloroquinoline derivatives using the MTT assay.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the 5-chloroquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Structure-Activity Relationship (SAR) Insights

By analyzing the comparative data, several key structure-activity relationships for 5-chloroquinoline derivatives can be elucidated:

  • Impact of the 8-Substituent: The nature of the substituent at the 8-position is a critical determinant of biological activity. While data for the 8-carbonitrile is limited in the provided context, the high potency of the 8-hydroxyquinoline derivatives suggests that a hydrogen bond donor/acceptor at this position can be beneficial.

  • Molecular Hybridization: The significant enhancement in antibacterial activity observed with the quinolone-coupled hybrid 5d underscores the power of combining known pharmacophores to create novel derivatives with improved potency and potentially dual mechanisms of action.[3]

  • Halogenation: The presence of the 5-chloro group is a common feature in many active quinoline derivatives, suggesting its importance for overall activity, possibly by influencing the electronic properties of the aromatic system or by providing a key interaction point with the biological target.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of 5-chloroquinoline derivatives, drawing upon data from various studies to construct a head-to-head analysis. The available evidence strongly supports the 5-chloroquinoline scaffold as a versatile platform for the development of novel anticancer and antibacterial agents.

Future research should focus on the systematic synthesis and evaluation of a series of 5-Chloroquinoline-8-carbonitrile derivatives to directly probe the influence of the 8-cyano group on biological activity. Further exploration of molecular hybridization strategies and the elucidation of the precise mechanisms of action will be crucial for the rational design of the next generation of quinoline-based therapeutics.

References

  • Liu, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.
  • Jiang, X., et al. (2017). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy.
  • Hegedűs, D., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery. BenchChem.
  • BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide. BenchChem.
  • Shim, J. S., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Comparative

Cost-effectiveness analysis of different 5-Chloroquinoline-8-carbonitrile synthesis methods

Introduction 5-Chloroquinoline-8-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in numerous biologically active compounds, making its eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloroquinoline-8-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in numerous biologically active compounds, making its efficient and cost-effective synthesis a critical consideration for researchers and chemical manufacturers. This guide provides an in-depth analysis of the primary synthetic methodologies for 5-Chloroquinoline-8-carbonitrile, with a focus on comparing their cost-effectiveness, scalability, and overall practicality for both laboratory and industrial settings. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a comparative analysis of the associated costs and yields.

Overview of Synthetic Strategies

The synthesis of 5-Chloroquinoline-8-carbonitrile can be approached from several different precursors. The most common strategies involve the modification of a pre-formed quinoline ring system. The choice of starting material and subsequent synthetic route has significant implications for the overall cost, yield, and environmental impact of the process. Below is a graphical overview of the main synthetic pathways that will be discussed in this guide.

Synthesis_Pathways cluster_0 Route 1: From 8-Hydroxyquinoline cluster_1 Route 2: Skraup Synthesis A 8-Hydroxyquinoline B 5-Chloro-8-hydroxyquinoline A->B Chlorination C 5-Chloro-8-aminoquinoline B->C Buchwald-Hartwig Amination D 5-Chloroquinoline-8-carbonitrile C->D Sandmeyer Reaction E 4-Chloro-2-aminophenol G 5-Chloro-8-hydroxyquinoline E->G Skraup Reaction F Glycerol F->G Skraup Reaction H 5-Chloro-8-aminoquinoline G->H Buchwald-Hartwig Amination I 5-Chloroquinoline-8-carbonitrile H->I Sandmeyer Reaction

Validation

Spectroscopic Comparison Guide: 5-Chloroquinoline-8-carbonitrile and Its Synthetic Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Chemical Context The quinoline scaffold is a privileged structure in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Chemical Context

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial, oncology, and antibacterial therapeutics. Specifically, 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)[1] serves as a critical intermediate. The cyano group at the C8 position provides a versatile handle for downstream transformations into tetrazoles, amidines, or primary amines.

During the synthesis of this target, analytical chemists must accurately track the conversion of precursors to ensure high yield and purity. This guide objectively compares the spectroscopic profiles of 5-Chloroquinoline-8-carbonitrile against its two most common synthetic precursors: 8-Bromo-5-chloroquinoline (CAS: 1154741-20-4)[2] and 5-Chloroquinoline-8-carboxamide (CAS: 1824025-22-0)[3]. By understanding the causality behind the spectroscopic shifts, researchers can implement self-validating analytical workflows.

Mechanistic Pathways to the Target

The synthesis of 5-Chloroquinoline-8-carbonitrile typically proceeds via one of two distinct mechanistic pathways:

  • Pathway A (Cross-Coupling): Palladium- or copper-catalyzed cyanation of 8-bromo-5-chloroquinoline.

  • Pathway B (Dehydration): Dehydration of 5-chloroquinoline-8-carboxamide using reagents like POCl₃ or SOCl₂.

Synthesis A 8-Bromo-5-chloroquinoline CAS: 1154741-20-4 (Precursor A) C 5-Chloroquinoline-8-carbonitrile CAS: 122868-36-4 (Target) A->C Pd-catalyzed Cyanation B 5-Chloroquinoline-8-carboxamide CAS: 1824025-22-0 (Precursor B) B->C Dehydration (POCl3)

Caption: Synthetic routes to 5-Chloroquinoline-8-carbonitrile from its bromide and amide precursors.

Spectroscopic Data Comparison

To establish a self-validating analytical system, multiple spectroscopic modalities must be employed. Relying on a single method (e.g., UV-Vis) is insufficient due to the highly conjugated nature of the quinoline ring, which masks subtle functional group changes.

Causality of Spectroscopic Shifts
  • FT-IR (Dipole Moment Alteration): The transition from an amide (Precursor B) to a nitrile involves the elimination of water, changing the C8 substituent's carbon hybridization from sp2 to sp . This drastically alters the dipole moment, resulting in a sharp, distinct C≡N stretch at ~2225 cm⁻¹ and the complete disappearance of broad N-H bands.

  • Mass Spectrometry (Isotopic Signatures): Precursor A contains both Br and Cl, generating a complex 3:4:1 isotopic cluster at M , M+2 , and M+4 [2]. Cyanation strips the bromine, reverting the target's spectrum to a simple 3:1 ratio characteristic of a single chlorine atom[1].

  • ¹³C NMR (Electronic Shielding): The heavy-atom effect of bromine heavily shields the C8 carbon in Precursor A. Upon substitution with the strongly electron-withdrawing cyano group, the C8 carbon experiences significant deshielding, moving downfield.

Table 1: Quantitative Spectroscopic Comparison
Analytical Modality8-Bromo-5-chloroquinoline (Precursor A)5-Chloroquinoline-8-carboxamide (Precursor B)5-Chloroquinoline-8-carbonitrile (Target)
Molecular Weight 242.50 g/mol [2]206.63 g/mol 188.62 g/mol [1]
FT-IR (ATR) ~650 cm⁻¹ (C-Br stretch, weak)~1660 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H)~2225 cm⁻¹ (C≡N stretch, sharp)
ESI-MS [M+H]⁺ m/z 242, 244, 246 (3:4:1 ratio) m/z 207, 209 (3:1 ratio) m/z 189, 191 (3:1 ratio)
¹³C NMR (C8 position) ~125 ppm (shielded by Br)~132 ppm~110-115 ppm (ipso to CN)
¹³C NMR (Substituent) N/A~168 ppm (C=O)~116 ppm (C≡N)

Experimental Methodologies & Analytical Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an internal control mechanism to prevent false positives during reaction monitoring.

Workflow Step1 1. Sampling Quench reaction aliquot in EtOAc/H2O Step2 2. FT-IR (ATR) Monitor 2225 cm⁻¹ (C≡N) appearance Step1->Step2 Step3 3. LC-MS (ESI+) Verify 3:1 Isotope Pattern (1 Cl) Step2->Step3 Step4 4. NMR (1H/13C) Confirm C8 chemical shift (~116 ppm) Step3->Step4 Step5 5. Validation Pure Target Confirmed Step4->Step5

Caption: Step-by-step self-validating analytical workflow for confirming the synthesis of the target.

Protocol 1: Real-Time FT-IR Monitoring (ATR Mode)

Purpose: Rapid qualitative confirmation of functional group interconversion.

  • Background Calibration (Control): Prior to sampling, collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution to subtract atmospheric H2​O and CO2​ interference.

  • Sample Preparation: Extract a 50 µL aliquot from the reaction vessel. Quench in 500 µL of Ethyl Acetate/Water (1:1). Extract the organic layer and evaporate the solvent under a stream of N2​ .

  • Measurement: Apply the crude solid directly to the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Validation Criteria:

    • If using Precursor A: Look for the emergence of a sharp peak at 2225 cm⁻¹.

    • If using Precursor B: The reaction is only deemed complete when the broad N-H stretches (~3300 cm⁻¹) and the strong Amide I band (~1660 cm⁻¹) have completely disappeared, replaced by the 2225 cm⁻¹ peak.

Protocol 2: LC-MS (ESI+) Isotopic Profiling

Purpose: Quantitative mass confirmation and halogen isotope tracking.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Run a fast gradient (5% to 95% B over 3 minutes).

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Validation Criteria:

    • Locate the peak corresponding to the target retention time.

    • Extract the mass spectrum. The system is self-validated if the base peak is m/z 189.0 with a corresponding m/z 191.0 peak at exactly ~33% relative abundance[1]. The total absence of m/z 244.0 confirms the complete consumption of Precursor A[2].

Protocol 3: Multinuclear NMR Verification

Purpose: Absolute structural elucidation and regiochemistry confirmation.

  • Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans) spectra.

  • Validation Criteria: In the ¹³C spectrum, locate the diagnostic quaternary carbon signals. The presence of a signal at ~116 ppm confirms the cyano carbon, while the shift of the C8 aromatic carbon to ~110-115 ppm confirms successful substitution at the correct position.

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Safety & Regulatory Compliance

Safety

5-Chloroquinoline-8-carbonitrile proper disposal procedures

An in-depth, self-validating guide to the operational handling and environmental lifecycle management of 5-Chloroquinoline-8-carbonitrile. Executive Summary & Hazard Causality 5-Chloroquinoline-8-carbonitrile (CAS: 12286...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, self-validating guide to the operational handling and environmental lifecycle management of 5-Chloroquinoline-8-carbonitrile.

Executive Summary & Hazard Causality

5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) is a halogenated, nitrile-substituted quinoline derivative heavily utilized as an intermediate in pharmaceutical synthesis. While highly valuable in drug development, its structural motifs—specifically the chlorinated aromatic ring and the labile nitrile group—dictate strict handling and disposal parameters.

Improper disposal of this compound is not merely a regulatory violation; it presents a severe risk of environmental persistence and acute laboratory toxicity[1][2]. When exposed to high heat or uncontrolled incineration, the compound undergoes thermal decomposition, releasing highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and potentially hydrogen cyanide (HCN)[2][3][4]. Therefore, all operational workflows must be designed with ultimate disposal and byproduct mitigation in mind.

Quantitative Hazard Data Summary

The following table outlines the specific Globally Harmonized System (GHS) classifications for 5-Chloroquinoline-8-carbonitrile and the corresponding operational counter-measures[1].

Hazard CategoryGHS CodeHazard StatementMechanistic Causality & Preventative Measure
Acute Toxicity (Oral) H302Harmful if swallowedCompound rapidly absorbs across gastrointestinal mucosa. Measure: Strict prohibition of consumables in the lab; mandatory hand decontamination.
Skin Irritation H315Causes skin irritationLipophilic nature allows integration into the stratum corneum. Measure: Multi-layered barrier protection (modified nitrile).
Serious Eye Damage H319Causes serious eye irritationParticulates cause micro-abrasions and chemical burns to the cornea. Measure: Tightly fitting safety goggles; face shield for large volumes.
STOT (Single Exposure) H335May cause respiratory irritationFine powder easily aerosolizes, irritating alveolar macrophages. Measure: Handle exclusively in a certified chemical fume hood.

Pre-Operational Setup & Self-Validating PPE

Safety protocols must be self-validating—meaning the failure of one step prevents the execution of the next. Do not proceed with handling unless the following conditions are met and verified.

  • Fume Hood Verification: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Self-Validation: If the continuous flow monitor alarms or reads outside this range, abort the procedure immediately[5].

  • Barrier Protection (PPE): Standard latex gloves offer insufficient permeation resistance against organic derivatives. Don chemical-resistant modified nitrile gloves (tested to EN 374 standards)[5][6]. Self-Validation: Inflate gloves slightly before donning to check for micro-punctures.

  • Ocular Protection: Wear tightly fitting safety goggles. Safety glasses with side shields are inadequate for fine, aerosolizable powders[2][5].

Comprehensive Waste Segregation & Disposal Methodologies

Under EPA guidelines (40 CFR 261), 5-Chloroquinoline-8-carbonitrile and its derivatives must be managed strictly as Hazardous Waste [6][7]. Because the molecule contains a chlorine atom, it must be segregated into a Halogenated Waste Stream .

The Causality of Halogenated Segregation: Mixing halogenated waste with non-halogenated flammable solvents is highly dangerous. Halogens act as radical scavengers during incineration. If mixed improperly, they require specialized, highly oxygenated, high-temperature kilns to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Mixing these streams exponentially increases disposal costs and environmental risk[8][9].

Protocol A: Solid Waste Disposal (Consumables & Powders)
  • Collection: Place all unreacted solid waste, contaminated weighing boats, spatulas, and filter papers directly into a sealable, rigid plastic container lined with a hazardous waste bag[8][10].

  • PPE Disposal: Treat all nitrile gloves, bench paper, and wipes used during the procedure as acutely contaminated debris. Place them in the designated solid hazardous waste bucket (often a 5-gallon black bucket with a liner)[8].

  • Labeling: Affix an EPA-compliant hazardous waste tag immediately. Mark the primary hazard as "Toxic/Irritant"[9].

Protocol B: Liquid Waste Disposal (Rinsates & Solvents)
  • Glassware Decontamination: Rinse all reaction flasks and volumetric glassware used for 5-Chloroquinoline-8-carbonitrile with a compatible solvent (e.g., acetone or ethanol) inside the fume hood[10].

  • Segregation: Pour the rinsate exclusively into a clearly labeled "Halogenated Organic Waste" carboy[8][9].

  • Volume Control: Fill the carboy to no more than 75% capacity to allow for vapor expansion. Keep the container tightly capped at all times unless actively adding waste[8][9].

Protocol C: Satellite Accumulation Area (SAA) Management
  • Location: Store all sealed waste containers in a designated SAA at or near the point of generation (within the same laboratory)[8].

  • Secondary Containment: Place all liquid waste carboys inside a polyethylene secondary containment tray capable of holding 110% of the largest container's volume[9].

  • Time Limits: Once a container reaches its maximum allowed volume (or the 55-gallon SAA limit is reached), it must be dated and transferred to a central 90-day storage facility within 72 hours for ultimate disposal by an EPA-licensed hazardous waste broker[8][9].

Emergency Spill Management Protocol

In the event of a spill, immediate containment is required to prevent aerosolization and environmental release. Never wash quinoline derivatives down the drain or into the sewer system [3][4].

  • Evacuate & Isolate: Evacuate unnecessary personnel from the immediate area. Eliminate all ignition sources[4].

  • Respiratory Protection: If the spill occurs outside a fume hood and dust is generated, the responder must don a NIOSH-approved respirator with particulate filters before approaching[2][5].

  • Containment (No Sweeping): Do not use a broom. Dry sweeping aerosolizes the powder, bypassing standard PPE and causing immediate respiratory exposure (H335). Instead, cover the spill with a slightly dampened absorbent pad or an inert solid (e.g., vermiculite, dry sand, or diatomaceous earth)[4][11].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a sealable hazardous waste container[11].

  • Decontamination: Wash the spill surface with a suitable solvent, absorbing the liquid with chemical wipes, and dispose of all cleanup materials as solid hazardous waste[3].

Procedural Workflow Visualization

The following diagram maps the logical lifecycle of 5-Chloroquinoline-8-carbonitrile from initial handling through EPA-compliant disposal.

G A Pre-Operation: PPE & Fume Hood Check B Handling: 5-Chloroquinoline-8-carbonitrile A->B Verified Safe C Waste Generation B->C Post-Reaction D Solid Waste (Powders, PPE, Vials) C->D E Liquid Waste (Reaction Solvents, Rinsate) C->E G Satellite Accumulation Area (SAA) D->G F Halogenated Waste Stream E->F Segregate due to Cl F->G H EPA-Licensed High-Temp Incineration G->H Broker Pickup (< 6 Months)

Caption: Operational and disposal workflow for 5-Chloroquinoline-8-carbonitrile.

References

  • [11] QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at:[Link]

  • [3] Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • [6] Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). Available at: [Link]

  • [8] Chemical Waste Management Guidelines. MIT Environmental Health and Safety (EHS). Available at: [Link]

  • [9] Hazardous Waste Management Program. Virginia Commonwealth University (VCU). Available at:[Link]

  • [4] Quinoline - Hazardous Substance Fact Sheet (Spills & Emergencies). New Jersey Department of Health. Available at:[Link]

  • [7] Hazardous Waste Management System; Corrections. Environmental Protection Agency (EPA) / Federal Register. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloroquinoline-8-carbonitrile

Advanced Safety and Operational Protocol for Handling 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4) As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 5-Chloroquinoline-8-carbonitrile (CAS: 122868-36-4)

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a discipline of understanding molecular behavior. 5-Chloroquinoline-8-carbonitrile is a highly valuable halogenated intermediate used extensively in organic synthesis and drug development. However, its physical state as a fine solid powder, combined with the inherent toxicological profile of substituted quinolines, requires rigorous operational controls. This guide provides the mechanistic reasoning behind our safety protocols, ensuring that every procedure you execute is a self-validating system designed to protect both the researcher and the integrity of the experiment.

Chemical Hazard Profile & Mechanistic Causality

To handle a chemical safely, you must first understand why it is hazardous. 5-Chloroquinoline-8-carbonitrile is classified under the Global Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The Causality of Exposure: Because this compound is a solid at room temperature[1], the primary vector for exposure is aerosolization . Fine powders are highly susceptible to becoming airborne via static charge or ambient air currents[2]. Inhalation of these micro-particles leads directly to upper respiratory tract irritation (H335).

Furthermore, we must consider the chronic toxicity profile of the quinoline structural class. Quinoline derivatives have been heavily scrutinized for their mitogenic activity and their potential to induce hepatotoxicity and liver hemangiosarcomas in murine models[3]. The enzymatic conversion of quinoline structures by P-450 dependent liver microsomes can generate reactive, mutagenic intermediates[4]. Therefore, preventing dermal absorption and inhalation is not just about avoiding acute irritation; it is a critical measure to mitigate long-term systemic toxicity risks.

Mandatory Personal Protective Equipment (PPE) Framework

The selection of PPE is dictated by the chemical's physical properties and hazard profile. The table below summarizes the mandatory quantitative and qualitative protective measures.

Protection ZoneRequired PPE SpecificationMechanistic Justification (Causality)
Ocular ANSI Z87.1 Chemical Safety GogglesPrevents micro-dust ingress which causes severe ocular irritation (H319)[1]. Standard safety glasses are insufficient due to the lack of a full orbital seal against airborne powders.
Dermal (Hands) 100% Nitrile Gloves (Double-gloving recommended)Nitrile provides a robust barrier against solid organic compounds, preventing lipid-layer disruption and acute dermatitis (H315)[1].
Dermal (Body) Flame-resistant (FR) Lab Coat & Elastic CuffsPrevents particulate accumulation on personal clothing, eliminating secondary, delayed exposure routes outside the laboratory.
Respiratory Class II Type B2 BSC or Chemical Fume HoodEngineering controls negate the need for an N95 respirator by capturing aerosolized particulates at the source before they reach the breathing zone[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of 5-Chloroquinoline-8-carbonitrile is controlled, verifiable, and safe.

Phase 1: Pre-Operational Setup & Self-Validation

  • Ventilation Verification: Before opening the primary container, verify that the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Ensure the hood is free of unnecessary equipment to maintain proper laminar airflow[5].

    • Self-Validation Check: Hold a delicate tissue (e.g., Kimwipe) near the sash gap; it should gently pull inward without violent fluttering, confirming negative pressure.

  • Static Elimination: Wipe the exterior of the analytical balance and the immediate work surface with a damp, lint-free cloth.

    • Causality: Solid powders hold static charges. A highly dry environment causes the powder to repel from spatulas, instantly aerosolizing into the breathing zone.

Phase 2: Weighing and Transfer

  • Equipment Selection: Use an anti-static weigh boat and a grounded, V-shaped micro-spatula to minimize surface-area contact and spillage.

  • Execution: Keep the chemical container and the weigh boat at least 6 inches (15 cm) behind the plane of the fume hood sash to ensure you are working within the optimal capture velocity zone[2]. Transfer the solid slowly.

  • Sealing: Cap the primary container immediately after the required mass is obtained. Never leave the bulk solid exposed to ambient airflow.

Phase 3: Post-Handling Decontamination

  • Wet Wiping: Never use a dry brush to clean up residual powder[5].

    • Causality: Dry sweeping instantly aerosolizes the hazardous solid. Instead, use a wipe moistened with 70% ethanol or a mild surfactant solution to trap and capture the dust.

  • Glove Removal: Doff the outer layer of nitrile gloves using the "glove-in-glove" technique to trap any residual chemical dust inside the inverted gloves, disposing of them immediately in the solid waste bin.

Workflow Start Pre-Operational Setup Hood Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE Don Mandatory PPE (Nitrile, Goggles, Coat) Start->PPE Weigh Weighing & Transfer (Use Static-Free Spatula) Hood->Weigh PPE->Weigh Aerosol Control Aerosolization (Avoid Dry Sweeping) Weigh->Aerosol Decon Post-Handling Decontamination (Wet Wipe) Aerosol->Decon

Operational Workflow for Handling Solid 5-Chloroquinoline-8-carbonitrile

Spill Response & Disposal Plan

Solid Spill Mitigation: If a spill occurs outside the fume hood, do not sweep . Sweeping generates a massive dust cloud, exacerbating inhalation risks[2]. Instead, cover the spill with wet absorbent pads to suppress dust generation, then carefully scoop the dampened material into a hazardous waste container[6].

Waste Segregation Logic: Because 5-Chloroquinoline-8-carbonitrile contains a covalently bonded chlorine atom, it must be strictly segregated into the Halogenated Organic Waste stream. Causality: Halogenated compounds require specialized high-temperature incineration (typically >1100°C) to safely break the carbon-halogen bonds. Mixing this with non-halogenated waste can lead to improper low-temperature incineration, which risks the atmospheric release of highly toxic polychlorinated dibenzodioxins (PCDDs) or furans.

Waste Waste 5-Chloroquinoline-8-carbonitrile Waste Generated IsSolid Is it Solid or Liquid? Waste->IsSolid Solid Solid Powder or Contaminated PPE IsSolid->Solid Solid Liquid Dissolved in Solvent (e.g., DMSO, DCM) IsSolid->Liquid Liquid Halogenated Halogenated Organic Waste (Requires >1100°C Incineration) Solid->Halogenated Liquid->Halogenated

Waste Segregation Decision Tree for Halogenated Compounds

References

  • 5-Chloroquinoline-8-carbonitrile | 122868-36-4 - Sigma-Aldrich. Sigma-Aldrich.1

  • Evidence on the Carcinogenicity of Quinoline and its Strong Acid Salts. Office of Environmental Health Hazard Assessment (OEHHA).3

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.7

  • Quinoline: Conversion to a Mutagen by Human and Rodent Liver. Centers for Disease Control and Prevention (CDC).4

  • Laboratory Facilities - Prudent Practices in the Laboratory. National Academies Press.5

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.2

  • Prudent Practices in Laboratory Safety. College of Veterinary Medicine.6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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